molecular formula C44H72O12 B015989 Tetranactin CAS No. 33956-61-5

Tetranactin

Cat. No.: B015989
CAS No.: 33956-61-5
M. Wt: 793.0 g/mol
InChI Key: NKNPHSJWQZXWIX-DCVDGXQQSA-N
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Description

Tetranactin is a macrotetrolide.
This compound has been reported in Streptomyces araujoniae, Streptomyces globisporus, and Streptomyces griseus with data available.
from Streptomyces strain S-3466;  miticidal;  structure

Properties

IUPAC Name

(1S,2S,5S,7S,10R,11R,14R,16R,19S,20S,23S,25S,28R,29R,32R,34R)-5,14,23,32-tetraethyl-2,11,20,29-tetramethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H72O12/c1-9-29-21-33-13-17-38(49-33)26(6)42(46)54-31(11-3)23-35-15-19-40(51-35)28(8)44(48)56-32(12-4)24-36-16-20-39(52-36)27(7)43(47)55-30(10-2)22-34-14-18-37(50-34)25(5)41(45)53-29/h25-40H,9-24H2,1-8H3/t25-,26+,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,38+,39+,40-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNPHSJWQZXWIX-DCVDGXQQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)CC)C)CC)C)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1C[C@@H]2CC[C@@H](O2)[C@H](C(=O)O[C@@H](C[C@H]3CC[C@H](O3)[C@@H](C(=O)O[C@H](C[C@@H]4CC[C@@H](O4)[C@H](C(=O)O[C@@H](C[C@H]5CC[C@H](O5)[C@@H](C(=O)O1)C)CC)C)CC)C)CC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H72O12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1058058
Record name Tetranactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

793.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33956-61-5
Record name Tetranactin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1058058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Isolation of Tetranactin from Streptomyces sp.

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranactin, a macrotetrolide antibiotic produced by Streptomyces species, has garnered significant interest for its potent miticidal and antifungal properties. This technical guide provides a comprehensive overview of the discovery, isolation, characterization, and biological activity of this compound. Detailed experimental protocols for the fermentation of Streptomyces aureus, extraction, and purification of this compound are presented, along with a compilation of its physicochemical and biological data. Furthermore, this document elucidates the biosynthetic pathway of this compound and presents key analytical data, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) information, to aid in its identification and characterization.

Introduction

This compound is a member of the macrotetrolide family of antibiotics, a group of natural products characterized by a large lactone ring. First isolated from Streptomyces aureus, this compound has demonstrated significant biological activity, most notably as a potent miticidal agent against various mite species, including the two-spotted spider mite, Tetranychus urticae.[1] Beyond its miticidal effects, this compound also exhibits antifungal activity against several plant pathogenic fungi, as well as activity against Gram-positive bacteria.[2] This diverse range of biological activities makes this compound a promising candidate for development in both agricultural and pharmaceutical applications.

This guide aims to provide researchers and drug development professionals with a detailed technical resource for the study of this compound, covering its production, isolation, and characterization.

Fermentation for this compound Production

The production of this compound is typically achieved through submerged fermentation of a producing Streptomyces strain, such as Streptomyces aureus. The composition of the fermentation medium and the culture conditions are critical for maximizing the yield of the target compound.

Culture Media

A variety of media have been utilized for the cultivation of Streptomyces species for the production of secondary metabolites. A suggested fermentation medium for the production of tetracycline-class antibiotics by Streptomyces aureus, which can be adapted for this compound production, is detailed in Table 1.[2]

Table 1: Fermentation Medium Composition for Streptomyces aureus

ComponentConcentration (g/L)
Starch30 - 40
Dextrin5 - 10
Bean Powder6 - 10
Corn Steep Liquor15 - 30
Ammonium Sulfate2 - 6
Light Calcium Carbonate3.5 - 5
Sodium Bromide0.5 - 1.5
Potassium Primary Phosphate0.05 - 0.1
Amylase0.1

Source: Adapted from CN103602714A[2]

Fermentation Protocol
  • Inoculum Preparation: A seed culture of Streptomyces aureus is prepared by inoculating a suitable seed medium and incubating for 2-3 days at 28-30°C with shaking.

  • Fermentation: The production medium (as described in Table 1) is inoculated with the seed culture. The fermentation is carried out in a fermenter with controlled temperature (28-30°C), pH (maintained between 5.6 and 6.0), and aeration for a period of 5 to 7 days.[2]

  • Monitoring: The production of this compound can be monitored throughout the fermentation process using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

Fermentation_Workflow A Streptomyces aureus Slant Culture B Seed Culture (2-3 days, 28-30°C) A->B Inoculation C Production Fermentation (5-7 days, 28-30°C, pH 5.6-6.0) B->C Inoculation D Harvest (Centrifugation/Filtration) C->D E Mycelial Biomass D->E F Culture Broth D->F

Caption: Fermentation workflow for this compound production.

Extraction and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and mycelium and subsequently purified using chromatographic techniques.

Extraction Protocol
  • Separation of Biomass: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the culture supernatant.

  • Solvent Extraction: Both the mycelial biomass and the supernatant are extracted with a water-immiscible organic solvent, typically ethyl acetate, at a 1:1 (v/v) ratio.[3] The mixture is shaken vigorously to ensure efficient extraction of this compound into the organic phase.

  • Concentration: The ethyl acetate extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Purification Protocol

The crude extract is purified by silica gel column chromatography.

  • Column Preparation: A glass column is packed with silica gel (60-120 mesh) as a stationary phase, using a non-polar solvent such as hexane to create a slurry.

  • Sample Loading: The crude extract is dissolved in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate) and loaded onto the top of the silica gel column.

  • Elution: The column is eluted with a gradient of solvents with increasing polarity. A common solvent system is a gradient of chloroform and methanol or hexane and ethyl acetate.[3][4] For example, a stepwise gradient could be employed, starting with 100% chloroform and gradually increasing the proportion of methanol (e.g., 9:1, 7:3, 1:1 chloroform:methanol).[3]

  • Fraction Collection and Analysis: Fractions are collected and analyzed by TLC to identify those containing this compound. Fractions with similar TLC profiles are pooled.

  • Crystallization: The pooled fractions containing pure this compound are concentrated, and the compound is crystallized from a suitable solvent to obtain pure this compound.

Purification_Workflow A Fermentation Broth (Mycelium + Supernatant) B Ethyl Acetate Extraction A->B C Crude Extract B->C D Silica Gel Column Chromatography C->D E Fraction Collection (Monitored by TLC) D->E F Pooling of Pure Fractions E->F G Crystallization F->G H Pure this compound G->H

Caption: General workflow for the extraction and purification of this compound.

Physicochemical Characterization

Pure this compound is a crystalline solid. Its identity and purity are confirmed by various analytical techniques, including NMR and mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. The 1H and 13C NMR data for this compound are summarized in Table 2.

Table 2: 13C NMR Chemical Shift Data for this compound

Atom NumberChemical Shift (ppm)
C=O171.8
O-CH-80.4
O-CH2-77.5
-CH-37.1
-CH2-36.8, 28.9, 10.9
-CH317.6

Source: SpectraBase[5]

A predicted 1H NMR spectrum is also available, showing characteristic signals for the various protons in the molecule.

Mass Spectrometry (MS)

Biosynthesis of this compound

This compound belongs to the polyketide family of natural products. Its biosynthesis is closely related to that of nonactin. The biosynthesis starts from the precursor nonactic acid. The formation of the furan ring of nonactic acid is catalyzed by the enzyme nonactate synthase.[7][8] The biosynthesis of nonactic acid itself begins with the condensation of acetate (or malonate) and succinate.[9] Four molecules of nonactic acid (or its homologs) are then cyclized to form the macrotetrolide ring of this compound.

Tetranactin_Biosynthesis A Acetate/Malonate + Succinate B Polyketide Chain A->B Condensation C Nonactic Acid Precursor B->C D Nonactic Acid (catalyzed by Nonactate Synthase) C->D Cyclization E 4 x Nonactic Acid (or homologs) D->E Assembly F This compound E->F Macrolactonization

Caption: Simplified biosynthetic pathway of this compound.

Biological Activity

This compound exhibits a range of biological activities, with its miticidal and antifungal properties being the most prominent.

Miticidal Activity

This compound is a potent miticide against various mite species. Quantitative data for its activity against the two-spotted spider mite are presented in Table 3.

Table 3: Miticidal Activity of this compound

Target OrganismAssayLC50 Value
Tetranychus telarius (Two-spotted spider mite)Spray onto plants9.2 µg/ml

Source: Cayman Chemical[2]

Antifungal Activity

This compound has been shown to inhibit the growth of several phytopathogenic fungi. While specific MIC values against a broad range of fungi are not extensively reported in the searched literature, it is known to inhibit the growth of Cochliobolus miyabeanus and Rhizoctonia solani at concentrations below 0.9 µg/ml.[2]

Table 4: Antifungal Spectrum of this compound

Fungal SpeciesActivity
Cochliobolus miyabeanusInhibited at < 0.9 µg/ml
Rhizoctonia solaniInhibited at < 0.9 µg/ml

Source: Cayman Chemical[2]

Conclusion

This compound, a macrotetrolide from Streptomyces, presents a compelling profile as a bioactive natural product with significant potential in agriculture as a miticide and fungicide. This technical guide has provided a detailed overview of the methodologies for its production through fermentation, followed by its extraction and purification. The compiled analytical and biological data serve as a valuable resource for researchers and professionals in the field of natural product chemistry and drug development. Further research into the optimization of fermentation and purification processes, as well as a more in-depth investigation of its mode of action and broader biological activities, will be crucial for the future development of this compound-based products.

References

An In-depth Technical Guide to Tetranactin: Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Tetranactin is a macrotetrolide antibiotic first isolated from Streptomyces aureus.[1] It belongs to a class of compounds known as ionophores, which can transport ions across lipid membranes.[2][3] As a member of the polynactin complex, which also includes nonactin, monactin, and dinactin, this compound is distinguished by its potent insecticidal and acaricidal (miticidal) properties.[3][4] Beyond its applications in agriculture, this compound has garnered interest in biomedical research for its diverse biological activities, including antibacterial, antifungal, and immunosuppressive effects.[2] This guide provides a comprehensive overview of its chemical structure, physicochemical properties, biological mechanisms, and the experimental protocols used for its study.

Chemical Structure and Physicochemical Properties

This compound is a macrocyclic polyester composed of four homochiral subunits of nonactic acid and homononactic acid analogues. Its structure is characterized by a 32-membered ring.[5]

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 33956-61-5[5]
Molecular Formula C₄₄H₇₂O₁₂[5]
Molecular Weight 793.0 g/mol [5]
IUPAC Name (1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S)-5,14,23,32-tetraethyl-2,11,20,29-tetramethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.1⁷,¹⁰.1¹⁶,¹⁹.1²⁵,²⁸]tetracontane-3,12,21,30-tetrone[5]
SMILES O=C(O--INVALID-LINK--C[C@@]1([H])O--INVALID-LINK--([H])CC1)--INVALID-LINK--[C@]3([H])CC--INVALID-LINK--OC(--INVALID-LINK--O--INVALID-LINK--[C@@]5([H])O--INVALID-LINK--([H])C--INVALID-LINK--OC2=O)=O)CC)([H])CC4)C)=O">C@@([H])O3[2]
InChI Key NKNPHSJWQZXWIX-DCVDGXQQSA-N[2]

Table 2: Physicochemical Properties of this compound

PropertyValue/Description
Appearance White solid[3]
Solubility Soluble in DMF, DMSO, ethanol, and methanol. Limited water solubility.[2][3]
Storage Store at -20°C for long-term stability (≥ 4 years).[2]
Stability Stable at pH 2–13 for 5 hours at room temperature and at 60°C for 15 days. Resistant to degradation by sunlight.[6]

Biological and Pharmacological Properties

This compound exhibits a broad spectrum of biological activities, making it a molecule of significant interest for both agricultural and pharmaceutical applications.

Antimicrobial and Antifungal Activity

This compound is effective against Gram-positive bacteria and certain plant pathogenic fungi.[2] It shows inhibitory action at low concentrations.

Table 3: Antimicrobial and Antifungal Activity of this compound

Target OrganismActivityConcentration/Value
Gram-positive bacteriaGrowth inhibition< 0.9 µg/ml[2]
Cochliobolus miyabeanusGrowth inhibition< 0.9 µg/ml[2]
Rhizoctonia solaniGrowth inhibition< 0.9 µg/ml[2]
Miticidal and Insecticidal Activity

One of the most notable properties of this compound is its potent activity against mites (acaricide) and insects.[1]

Table 4: Miticidal and Insecticidal Efficacy of this compound

Target OrganismActivity MetricValue
Tetranychus telarius (Two-spotted spider mite)LC₅₀ (Spray application)9.2 µg/ml[2]
Callosobruchus chinensis (Azuki bean weevil)Mortality100% (at 1.5 µ g/insect )[2]
Immunosuppressive and Anti-inflammatory Effects

This compound has demonstrated significant immunomodulatory and anti-inflammatory properties, primarily through the inhibition of key inflammatory pathways.

Table 5: Immunosuppressive and Anti-inflammatory Activity of this compound

Target/ModelActivity MetricValue
IL-1β-induced PLA₂ secretion (rat mesangial cells)IC₅₀43 nM[2]
cAMP-induced PLA₂ secretion (rat mesangial cells)IC₅₀33 nM[2]
Human T lymphocyte proliferationSuppressionEffective at 50 ng/ml[2]
Experimental Autoimmune Uveoretinitis (EAU) in ratsIn vivo inhibitionComplete inhibition at 10 mg/animal/day[2]
Toxicity

This compound displays selective toxicity, with low toxicity observed in mammals.

Table 6: Toxicity Data for this compound

OrganismRoute of AdministrationLD₅₀
MiceIntraperitoneal injection> 300 mg/kg[4]
MiceOral> 15,000 mg/kg[4]

Mechanism of Action and Signaling Pathways

Ionophore Activity

The primary mechanism of action for this compound is its function as a monovalent cation ionophore.[2][3] It embeds within the lipid bilayer of cell membranes, creating a channel or carrier that facilitates the transport of specific cations down their electrochemical gradient. This disruption of ion homeostasis can lead to cell death, which is the basis for its antibiotic and insecticidal effects. This compound exhibits a remarkable 1,000-fold greater equilibrium permeability for lithium ions over sodium or cesium ions.[2]

Inhibition of Phospholipase A₂ (PLA₂) Signaling

This compound is a potent inhibitor of group II phospholipase A₂ (PLA₂) expression.[2] It does not inhibit the enzyme's catalytic activity directly but rather suppresses its synthesis at the transcriptional level. In rat renal mesangial cells, stimuli such as interleukin-1β (IL-1β) and agents that increase cyclic AMP (cAMP) normally induce the expression of PLA₂. This compound effectively reduces the steady-state levels of PLA₂ mRNA, which in turn suppresses the synthesis and secretion of the PLA₂ protein.[2] This mechanism underlies its anti-inflammatory effects.

Tetranactin_PLA2_Inhibition IL1B Interleukin-1β (IL-1β) Receptors Cellular Signaling Pathways IL1B->Receptors cAMP cAMP cAMP->Receptors mRNA PLA₂ mRNA Transcription Receptors->mRNA Induces Protein PLA₂ Protein Synthesis mRNA->Protein Translates to Secretion Secreted PLA₂ Protein->Secretion Leads to This compound This compound This compound->InhibitionNode InhibitionNode->mRNA

Caption: this compound inhibits PLA₂ expression at the mRNA level.

Biosynthesis

This compound is a secondary metabolite produced by Streptomyces species. Its biosynthesis follows the general pathway for macrotetrolides, which is a variation of polyketide synthesis. The core structure is assembled from simple precursor units derived from primary metabolism, such as acetate, propionate, and succinate.[5][7] These precursors are used to build the monomeric subunits, (+)- and (–)-nonactic acid and their homologues. These monomers are then stereospecifically assembled and cyclized to form the final macrotetrolide structure.[7]

Macrotetrolide_Biosynthesis Acetate Acetate PKS Polyketide Synthase-like Enzymatic Assembly Acetate->PKS Propionate Propionate Propionate->PKS Succinate Succinate Succinate->PKS Monomers Formation of (+)- and (-)- (Homo)nonactic Acid Monomers PKS->Monomers Ligation Tetramerization and Macrolactonization Monomers->Ligation This compound This compound Ligation->this compound

Caption: Generalized biosynthetic pathway of macrotetrolides.

Experimental Protocols

The following sections provide generalized methodologies for the isolation, purification, and bioactivity assessment of this compound.

Isolation and Purification of this compound

This protocol describes a general workflow for obtaining this compound from a producing Streptomyces strain.

Isolation_Workflow Start Start: Streptomyces sp. Culture Fermentation 1. Fermentation (e.g., 5-10 days, 28°C) Start->Fermentation Centrifugation 2. Centrifugation (Separate broth and mycelia) Fermentation->Centrifugation Extraction 3. Solvent Extraction (e.g., Ethyl Acetate) Centrifugation->Extraction Concentration 4. Concentration (Rotary Evaporation) Extraction->Concentration Chromatography 5. Silica Gel Column Chromatography Concentration->Chromatography Purification 6. Further Purification (e.g., Preparative HPLC) Chromatography->Purification End Pure this compound Purification->End

Caption: Workflow for this compound isolation and purification.

Methodology:

  • Fermentation: Inoculate a suitable production medium with a seed culture of the Streptomyces strain. Incubate for 5-10 days at 28°C with shaking to allow for the production of secondary metabolites.

  • Extraction: Separate the culture broth from the mycelial cake by centrifugation. Extract the supernatant and/or the mycelia (depending on where the compound is located) with an equal volume of an organic solvent such as ethyl acetate. Repeat the extraction 2-3 times.

  • Concentration: Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Column Chromatography: Subject the crude extract to silica gel column chromatography. Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity. Collect fractions and monitor them by Thin Layer Chromatography (TLC).

  • Final Purification: Pool the fractions containing this compound and concentrate them. If necessary, perform a final purification step using preparative High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the compound using spectroscopic methods (e.g., MS, NMR).

Determination of Minimum Inhibitory Concentration (MIC)

This protocol uses a broth microdilution method to determine the MIC of this compound against bacteria.

Methodology:

  • Preparation of Inoculum: Culture the test bacterium in a suitable broth (e.g., Mueller-Hinton Broth) to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard.

  • Preparation of this compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using the appropriate culture broth to achieve a range of final concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Endpoint Determination: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium. Growth can be assessed visually or by measuring absorbance with a microplate reader.

Miticidal Activity Assay (Spray Method)

This protocol provides a general method for assessing the miticidal activity of this compound.

Methodology:

  • Preparation of Mite-Infested Plants: Cultivate host plants (e.g., bean plants) until they have developed primary leaves. Infest the leaves with a known number of adult mites (e.g., Tetranychus urticae).

  • Preparation of Test Solutions: Prepare a series of concentrations of this compound in water, typically with a small amount of a surfactant to ensure even spreading.

  • Application: Spray the test solutions onto the infested leaves until runoff. A control group should be sprayed with the surfactant solution only.

  • Incubation: Keep the treated plants in a controlled environment (e.g., 25°C, 16h light/8h dark cycle).

  • Mortality Assessment: After a set period (e.g., 48 or 72 hours), count the number of dead and live mites on the leaves under a dissecting microscope. Calculate the percentage mortality for each concentration and determine the LC₅₀ value using probit analysis.

Ionophore Activity Assay (Calcein Quenching Method)

This in vitro assay measures the ability of this compound to transport cations across a lipid membrane.

Methodology:

  • Vesicle Preparation: Prepare large unilamellar vesicles (LUVs) encapsulating the fluorescent dye calcein in a high-potassium buffer (e.g., 150 mM KCl).

  • Purification: Remove free, unencapsulated calcein from the LUV suspension using size-exclusion chromatography (e.g., a Sephadex G-50 column).

  • Assay Setup: Resuspend the purified calcein-loaded LUVs in an iso-osmotic, potassium-free buffer. Place the suspension in a fluorometer cuvette with a magnetic stirrer.

  • Measurement: Monitor the baseline fluorescence of the calcein. Add the cation to be tested (e.g., LiCl) to the external buffer. Then, add a solution of this compound (in a solvent like ethanol or DMSO) to the cuvette.

  • Data Analysis: If this compound facilitates the transport of the cation into the vesicle, the influx of the cation will quench the calcein fluorescence. The rate of fluorescence quenching is proportional to the rate of ion transport and indicates the ionophoric activity of this compound.

References

Tetranactin: A Technical Guide to its Mechanism of Action as a Monovalent Cation Ionophore

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tetranactin is a naturally occurring macrotetrolide antibiotic isolated from Streptomyces species.[1][2] It belongs to a family of structurally related compounds, including nonactin, monactin, dinactin, and trinactin, collectively known as the nactins.[3][4] The defining biological characteristic of this compound and its homologs is their function as highly selective ionophores, specifically facilitating the transport of monovalent cations across lipid membranes.[2][5] This activity is the basis for their antibiotic, miticidal, and immunosuppressive properties.[1][6] This document provides a detailed technical overview of this compound's ionophoretic mechanism, supported by quantitative data, experimental methodologies, and mechanistic diagrams.

Core Mechanism: Carrier-Mediated Ion Transport

This compound functions as a mobile carrier ionophore. It does not form a static channel but rather encapsulates a cation, diffuses across the lipid bilayer, and releases the cation on the opposite side. This process involves a series of distinct kinetic steps, which collectively overcome the significant energy barrier associated with moving a charged ion through a hydrophobic lipid environment.[4][5]

The transport cycle can be described by a widely accepted model involving four key rate constants[5]:

  • kRi : The rate constant for the association and complexation of an ion from the aqueous phase with a carrier molecule at the membrane interface.

  • kis : The rate constant for the translocation of the ion-carrier complex across the membrane interior.

  • kDi : The rate constant for the dissociation of the complex at the opposite interface, releasing the ion.

  • ks : The rate constant for the diffusion of the free carrier back across the membrane.

The ion selectivity of the ionophore is primarily determined by the equilibrium between the energy required for cation desolvation and the energy gained from its coordination by the ionophore's liganding oxygen atoms.[3] For the nactin family, selectivity is largely controlled by the dissociation of the complex (kDi).[5]

Tetranactin_Mechanism C1 Cation (C+) + H2O TC_complex1 Complex (TC+) C1->TC_complex1 Association (k_Ri) (Dehydration & Complexation) T_free1 Free this compound (T) TC_complex2 Complex (TC+) TC_complex1->TC_complex2 Translocation (k_is) T_free2 Free this compound (T) C2 Cation (C+) TC_complex2->C2 Dissociation (k_Di) T_free2->T_free1 Return Diffusion (k_s) Experimental_Workflow cluster_setup System Preparation cluster_measurement Measurement & Analysis A Prepare two aqueous compartments with - Electrolyte Solution - Electrodes (Ag/AgCl) B Form Lipid Bilayer (e.g., GMO in decane) on aperture A->B C Introduce this compound to aqueous phase B->C D Apply Voltage Clamp & Measure Current C->D E Establish Ion Gradient & Measure Zero-Current Potential C->E F Analyze I-V Curves & Current Relaxation D->F G Calculate: - Permeability Ratios - Conductance - Kinetic Rate Constants E->G F->G SAR_Logic Non Nonactin (4x Methyl) Mon Monactin (3x Me, 1x Et) Non->Mon + 1 Ethyl Prop Increased: - Lipophilicity - Complex Translocation Rate (k_is) - K+/Na+ Selectivity - Biological Potency Non->Prop Din Dinactin (2x Me, 2x Et) Mon->Din + 1 Ethyl Mon->Prop Tri Trinactin (1x Me, 3x Et) Din->Tri + 1 Ethyl Din->Prop Tet This compound (4x Ethyl) Tri->Tet + 1 Ethyl Tri->Prop Tet->Prop

References

Tetranactin: An In-depth Technical Guide to its Early Studies and Preliminary Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranactin is a macrotetrolide antibiotic first isolated from the fermentation broth of Streptomyces aureus strain S-3466.[1] It belongs to a class of neutral ionophores that includes nonactin, monactin, and dinactin. Early research in the 1970s established its potent miticidal activity with notable selectivity, exhibiting low toxicity to mammals. This document provides a comprehensive overview of the foundational studies on this compound, detailing its isolation, characterization, biological activities, and proposed mechanism of action based on the initial research. All quantitative data from these early studies are summarized, and key experimental methodologies are described to provide a thorough understanding for researchers.

Isolation and Physicochemical Properties

The initial isolation of this compound was a critical step in its characterization. The following sections detail the protocol used by the original researchers and the resulting physicochemical properties that were identified.

Experimental Protocol: Isolation of this compound from Streptomyces aureus S-3466

The isolation of this compound from the fermented broth of Streptomyces aureus S-3466 was a multi-step process involving extraction and purification.

Fermentation:

  • Streptomyces aureus S-3466 was cultured in a suitable medium to produce this compound.

  • The fermentation broth was filtered to separate the mycelial cake from the supernatant.

Extraction:

  • The filter cake, containing the bulk of the this compound, was extracted with acetone.

  • The acetone extract was concentrated under reduced pressure to yield an aqueous residue.

  • This aqueous residue was then extracted with ethyl acetate.

Purification:

  • The ethyl acetate extract was concentrated to a crude crystalline material.

  • The crude crystals were washed with cold n-hexane to remove impurities.

  • The washed crystals were recrystallized from acetone or methanol to yield purified this compound as colorless rhombic prisms.

Diagram of the Isolation Workflow:

G start Fermentation of Streptomyces aureus S-3466 filter Filtration start->filter cake Mycelial Cake filter->cake broth Fermentation Broth (discarded) filter->broth Supernatant acetone_ext Acetone Extraction cake->acetone_ext concentrate1 Concentration acetone_ext->concentrate1 aq_residue Aqueous Residue concentrate1->aq_residue ea_ext Ethyl Acetate Extraction aq_residue->ea_ext concentrate2 Concentration ea_ext->concentrate2 crude_xtal Crude Crystals concentrate2->crude_xtal hexane_wash n-Hexane Wash crude_xtal->hexane_wash recrystallize Recrystallization (Acetone/Methanol) hexane_wash->recrystallize pure_this compound Pure this compound recrystallize->pure_this compound

Figure 1: Workflow for the isolation of this compound.
Physicochemical Properties of this compound

The isolated this compound was subjected to various analyses to determine its fundamental properties.

PropertyValue
Molecular Formula C44H72O12
Molecular Weight 793.0
Appearance Colorless rhombic prisms
Melting Point 109 - 110 °C
Optical Rotation [α]D25 = 0° (c=1, chloroform)
Solubility Soluble in methanol, ethanol, acetone, ethyl acetate, chloroform, benzene, and ether. Insoluble in n-hexane and water.
UV Absorption (in methanol) No characteristic absorption above 220 mµ

Biological Activity: Miticidal and Insecticidal Effects

Early research on this compound focused on its potential as a pesticide, revealing potent and selective miticidal activity.

Quantitative Miticidal and Insecticidal Activity

The efficacy of this compound was quantified against various mite and insect species.

Target OrganismBioassay MethodLC50 (ppm)
Carmine spider mite (Tetranychus cinnabarinus) Spray Method9
Two-spotted spider mite (Tetranychus urticae) Spray Method10
European red mite (Panonychus ulmi) Spray Method25
Azuki bean weevil (Callosobruchus chinensis) Topical Application10 µ g/insect
Experimental Protocol: Miticidal Activity Bioassay (Spray Method)

The spray method was a common procedure to assess the miticidal efficacy of this compound.

  • Preparation of Test Solutions: this compound was dissolved in a small amount of acetone and then diluted with water containing a wetting agent (e.g., Tween 20) to achieve the desired concentrations.

  • Test Organisms: Adult female carmine spider mites (Tetranychus cinnabarinus) were used.

  • Application: The test solutions were sprayed directly onto the mites on infested host plant leaves (e.g., kidney bean).

  • Incubation: The treated leaves were kept under controlled conditions (e.g., 25°C and controlled humidity).

  • Mortality Assessment: Mortality was recorded 24 and 48 hours after treatment. Mites that were unable to move when prodded with a fine brush were considered dead.

  • Data Analysis: The LC50 values were calculated using probit analysis.

Mechanism of Action: Ionophoric Properties and Mitochondrial Effects

This compound's biological activity is attributed to its function as an ionophore, which disrupts ion gradients across biological membranes, particularly affecting mitochondrial function.

Ionophoric Activity

Ion Selectivity of Macrotetrolide Ionophores (based on Nonactin data):

CationRelative Selectivity
NH4+ Highest
K+ High
Rb+ Moderate
Na+ Low
Li+ Lowest

Diagram of the Ionophoric Mechanism:

G cluster_membrane Mitochondrial Inner Membrane T_in This compound TK_complex [this compound-K+] T_out This compound TK_complex->T_out Diffusion K_in K+ T_out->K_in Decomplexation K_out K+ K_out->T_in Complexation label_intermembrane Intermembrane Space (High K+) label_matrix Mitochondrial Matrix (Low K+)

Figure 2: Proposed ionophoric action of this compound.
Effects on Mitochondrial Function

The ionophoric activity of this compound leads to a disruption of the mitochondrial membrane potential, which is essential for oxidative phosphorylation and ATP synthesis. By transporting cations like K+ into the mitochondrial matrix, this compound dissipates the proton gradient established by the electron transport chain.

Experimental Evidence (Inferred from related compounds):

  • Uncoupling of Oxidative Phosphorylation: Studies on related ionophores have shown that they uncouple respiration from ATP synthesis. This means that oxygen consumption may continue or even increase, but ATP production is inhibited.

  • Inhibition of Mitochondrial ATPase Activity: The disruption of the ion gradient can lead to an increase in the hydrolytic activity of F1Fo-ATPase as the enzyme attempts to pump protons out of the matrix to restore the gradient, consuming ATP in the process.

Diagram of the Effect on Mitochondrial Respiration:

G ETC Electron Transport Chain (pumps H+ out) H_gradient Proton Gradient (ΔΨm) ETC->H_gradient ATP_synthase F1Fo-ATP Synthase H_gradient->ATP_synthase ATP_prod ATP Synthesis ATP_synthase->ATP_prod atpase_activity Increased ATPase (ATP Hydrolysis) ATP_synthase->atpase_activity This compound This compound (Ionophore) K_influx K+ Influx This compound->K_influx gradient_dissipation Dissipation of Proton Gradient K_influx->gradient_dissipation gradient_dissipation->ATP_synthase Uncouples

Figure 3: Signaling pathway of this compound's effect on mitochondria.
Experimental Protocol: Assessment of Mitochondrial Respiration

While specific protocols for this compound are not detailed in early papers, a general method for assessing the effect of a compound on mitochondrial respiration using an oxygen electrode is as follows:

  • Isolation of Mitochondria: Mitochondria are isolated from a suitable tissue source (e.g., rat liver) by differential centrifugation.

  • Respirometry: The isolated mitochondria are suspended in a respiration buffer in the chamber of an oxygen electrode (e.g., a Clark-type electrode).

  • Substrate Addition: A respiratory substrate (e.g., succinate or glutamate/malate) is added to initiate electron transport and oxygen consumption.

  • State 3 and State 4 Respiration: ADP is added to stimulate ATP synthesis (State 3 respiration). The rate of oxygen consumption is measured. When the ADP is consumed, the respiration rate slows to State 4.

  • Compound Addition: this compound (dissolved in a suitable solvent like ethanol) is added to the chamber, and the effect on the respiration rate is monitored. An uncoupling agent would be expected to increase State 4 respiration.

  • Data Analysis: The respiratory control ratio (RCR = State 3 rate / State 4 rate) is calculated. A decrease in the RCR indicates uncoupling of oxidative phosphorylation.

Conclusion

The early studies on this compound laid the groundwork for understanding its potential as a selective miticidal agent. Its characterization as a macrotetrolide ionophore provided a clear mechanism for its biological activity, primarily through the disruption of essential ion gradients in mitochondria. The quantitative data on its miticidal efficacy and the detailed protocols for its isolation and bioassays remain valuable for contemporary research in natural product chemistry and drug development. Further investigation into the specific ion binding kinetics of this compound and its detailed effects on various mitochondrial parameters could provide a more complete picture of this interesting molecule and inform the development of new, targeted pesticides or therapeutic agents.

References

Tetranactin's Selectivity for Ammonium and Potassium Ions: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranactin is a macrotetrolide antibiotic that functions as a monovalent cation ionophore.[1] Like other members of the macrotetrolide family, such as nonactin, this compound can selectively bind and transport cations across lipid membranes. This property has led to its investigation for various biological activities, including as an antibacterial and insecticidal agent.[1] A key aspect of its function as an ionophore is its selectivity for certain ions over others. This technical guide provides an in-depth look at the selectivity of this compound for ammonium (NH₄⁺) and potassium (K⁺) ions, including the experimental methods used to determine this selectivity.

Quantitative Data: Ion Selectivity

The selectivity of an ionophore is a measure of its preference for one ion over another. This is often expressed as a selectivity coefficient (kpot). A lower selectivity coefficient indicates a higher preference for the primary ion. The following table summarizes the selectivity of the macrotetrolide ionophore nonactin, which is structurally and functionally related to this compound.

Table 1: Potentiometric Selectivity Coefficients for Nonactin-Based Ion-Selective Electrode

Primary IonInterfering IonSelectivity Coefficient (kNH₄⁺, K⁺pot)
NH₄⁺K⁺0.26
NH₄⁺Na⁺0.01
NH₄⁺H⁺0.0067

Data derived from a liquid-membrane microelectrode using nonactin/monactin as the ion-selective component. A selectivity of NH₄⁺ over K⁺ of 3.8 was reported, which corresponds to a selectivity coefficient of approximately 0.26.[2]

Experimental Protocols

The determination of ionophore selectivity is crucial for understanding its function. Two common methods for this are the Matched Potential Method (MPM) and the Partitioning Assay.

Matched Potential Method (MPM)

The Matched Potential Method is a potentiometric technique used to determine the selectivity coefficients of ion-selective electrodes (ISEs).[3][4][5] This method is independent of the Nicolsky-Eisenman equation and is based on the principle of measuring the concentrations of the primary and interfering ions that produce the same potential change in the ISE.[3][4][5]

Methodology:

  • Preparation of Solutions:

    • A reference solution containing a known activity of the primary ion (e.g., NH₄⁺) is prepared.

    • A separate solution of the primary ion with a higher concentration is also prepared.

    • A solution of the interfering ion (e.g., K⁺) is prepared.

  • Potential Measurement (Primary Ion):

    • The ion-selective electrode and a reference electrode are immersed in the reference solution, and the initial potential is recorded.

    • A known volume of the more concentrated primary ion solution is added to the reference solution, and the change in potential (ΔE) is measured.

  • Potential Measurement (Interfering Ion):

    • The electrodes are rinsed and placed back into the fresh reference solution.

    • The interfering ion solution is added to the reference solution until the same potential change (ΔE) as observed in step 2 is achieved.

  • Calculation of Selectivity Coefficient:

    • For ions of the same charge, the selectivity coefficient (kpot) is calculated as the ratio of the activity of the primary ion to the activity of the interfering ion that produced the same potential change.

Matched_Potential_Method cluster_0 Step 1: Primary Ion Calibration cluster_1 Step 2: Interfering Ion Titration cluster_2 Step 3: Calculation A Prepare Reference Solution (Primary Ion - a_i) B Measure Initial Potential (E1) A->B C Add Primary Ion (to activity a'_i) B->C D Measure Final Potential (E2) C->D H Calculate Selectivity Coefficient: k_pot = (a'_i - a_i) / a_j D->H ΔE = E2 - E1 E Prepare Reference Solution (Primary Ion - a_i) F Add Interfering Ion (to activity a_j) E->F G Measure Potential until E_j = E2 F->G G->H

Workflow for the Matched Potential Method.
Partitioning Assay

The partitioning assay is a spectrophotometric method used to determine the ability of an ionophore to transport an ion from an aqueous phase into an organic phase. This method relies on the use of a colored counter-ion, such as picrate, which is co-transported with the cation-ionophore complex into the organic phase, allowing for its quantification.

Methodology:

  • Preparation of Phases:

    • An aqueous phase is prepared containing a buffer (e.g., Tris-HCl), the salt of the cation of interest (e.g., NH₄Cl or KCl), and a colored counter-ion (e.g., potassium picrate).

    • An organic phase (e.g., chloroform) is prepared containing the ionophore (this compound) at various concentrations.

  • Extraction:

    • Equal volumes of the aqueous and organic phases are mixed in a series of vials.

    • The vials are shaken vigorously to allow for the partitioning of the ion-ionophore complex into the organic phase.

    • The mixture is then centrifuged to separate the two phases.

  • Quantification:

    • The organic phase is carefully collected.

    • The absorbance of the organic phase is measured at the wavelength corresponding to the maximum absorbance of the counter-ion (e.g., 357 nm for picrate).

    • The amount of the cation-ionophore complex in the organic phase is quantified by the concentration of the co-transported picrate anion.

Partitioning_Assay cluster_0 Phase Preparation cluster_1 Extraction cluster_2 Analysis A Aqueous Phase: Buffer + Cation (NH4+/K+) + Picrate C Mix Aqueous and Organic Phases A->C B Organic Phase: Solvent (e.g., Chloroform) + this compound B->C D Shake and Centrifuge C->D E Separate Organic Phase D->E F Measure Absorbance (e.g., at 357 nm for picrate) E->F G Quantify Ion-Ionophore Complex F->G

Workflow for the Partitioning Assay.

Mechanism of Ion Selectivity

The selectivity of macrotetrolide ionophores like this compound is determined by a combination of factors, including the size of the central cavity, the flexibility of the molecule, and the nature of the coordinating oxygen atoms. The ionophore undergoes a conformational change upon binding a cation, encapsulating it within a cage-like structure formed by the carbonyl and ether oxygens. The optimal fit between the cation's ionic radius and the cavity size, along with the energy of desolvation of the ion, dictates the selectivity. The similar ionic radii of ammonium and potassium ions often lead to competition for binding to these types of ionophores.

Ion_Binding_Mechanism A Free this compound (in membrane) C This compound-Cation Complex A->C Binding B Cation in Aqueous Phase (NH4+ or K+) B->C D Transport Across Membrane C->D E Release of Cation D->E

Simplified logical flow of ion transport.

Conclusion

This compound's function as an ionophore is intrinsically linked to its ability to selectively bind and transport monovalent cations. While specific quantitative data for its NH₄⁺/K⁺ selectivity remains elusive in the readily accessible literature, the established methodologies of the Matched Potential Method and Partitioning Assays provide a robust framework for its determination. The data available for the related compound, nonactin, suggests a preference for ammonium over potassium, a characteristic that is likely shared by this compound due to their structural similarities. Further research is warranted to precisely quantify the selectivity of this compound and fully elucidate its potential in various scientific and therapeutic applications.

References

An In-depth Technical Guide to the Insecticidal and Miticidal Properties of Tetranactin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetranactin, a macrotetrolide antibiotic produced by Streptomyces species, exhibits significant insecticidal and miticidal properties. As a monovalent cation ionophore, its primary mode of action involves the disruption of ion gradients across cellular membranes, leading to physiological and metabolic dysfunction in susceptible arthropods. This technical guide provides a comprehensive overview of the insecticidal and miticidal activities of this compound, including quantitative toxicity data, detailed experimental protocols for its evaluation, and an elucidation of its molecular mechanism of action.

Introduction

This compound is a naturally occurring compound belonging to the family of macrotetrolide antibiotics.[1] These molecules are characterized by a large, cyclic ester structure that allows them to selectively bind and transport cations across lipid bilayers. This ionophoretic activity is the basis for this compound's biological effects, which include antibacterial, antifungal, and, most notably for the purposes of this guide, potent insecticidal and miticidal activities.[1][2] Understanding the specific properties and mechanisms of this compound is crucial for its potential development as a biopesticide or as a lead compound in novel insecticide and acaricide discovery programs.

Quantitative Toxicity Data

The efficacy of this compound has been quantified against several key arthropod pests. The following tables summarize the available data on its lethal concentrations (LC50) and lethal doses (LD50).

Target PestLife StageBioassay MethodLC50 / DoseReference
Tetranychus telarius (Two-spotted spider mite)AdultSpray9.2 µg/ml[1]
Callosobruchus chinensis (Azuki bean weevil)AdultTopical application0.5-1.5 µ g/insect (dose-dependent mortality up to 100%)[1]

Table 1: Insecticidal and Miticidal Efficacy of this compound.

Animal ModelAdministration RouteLD50Reference
MiceIntraperitoneal>300 mg/kg[3]
MiceOral>15,000 mg/kg[3]

Table 2: Mammalian Toxicity Data for this compound.

Experimental Protocols

Standardized bioassays are essential for evaluating the potency of this compound. The following are detailed methodologies for commonly used insecticidal and miticidal assays.

Miticidal Activity: Leaf-Dip Bioassay for Tetranychus species

This method is used to determine the contact toxicity of this compound against mites.

Materials:

  • This compound stock solution of known concentration.

  • Surfactant (e.g., Triton X-100 or Tween 80).

  • Distilled water.

  • Bean or other suitable host plant leaves.

  • Petri dishes lined with moist filter paper.

  • Fine camel-hair brush.

  • Stereomicroscope.

Procedure:

  • Preparation of Test Solutions: Prepare a series of dilutions of this compound from the stock solution in distilled water containing a small amount of surfactant (e.g., 0.01%) to ensure even wetting of the leaf surface. A control solution containing only distilled water and the surfactant should also be prepared.

  • Leaf Treatment: Dip individual host plant leaves into each test solution for a standardized period (e.g., 5-10 seconds). Allow the leaves to air dry completely.

  • Mite Infestation: Place the treated leaves, adaxial side up, onto the moist filter paper in the Petri dishes. Using a fine camel-hair brush and a stereomicroscope, transfer a known number of adult mites (e.g., 20-30) onto each leaf disc.

  • Incubation: Seal the Petri dishes with lids and incubate them under controlled conditions (e.g., 25 ± 1°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment: After a set exposure period (e.g., 24, 48, and 72 hours), count the number of dead mites under a stereomicroscope. Mites that are unable to move when prodded with the brush are considered dead.

  • Data Analysis: Correct the observed mortality for control mortality using Abbott's formula. Calculate the LC50 value and its 95% confidence intervals using probit analysis.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Stock Solution Stock Solution Serial Dilutions Serial Dilutions Stock Solution->Serial Dilutions Leaf Dip Leaf Dip Serial Dilutions->Leaf Dip Control Solution Control Solution Control Solution->Leaf Dip Air Dry Air Dry Leaf Dip->Air Dry Mite Infestation Mite Infestation Air Dry->Mite Infestation Incubation Incubation Mite Infestation->Incubation Mortality Count Mortality Count Incubation->Mortality Count Abbott's Formula Abbott's Formula Mortality Count->Abbott's Formula Probit Analysis Probit Analysis Abbott's Formula->Probit Analysis LC50 Calculation LC50 Calculation Probit Analysis->LC50 Calculation G cluster_membrane Cellular Membrane Extracellular Space Extracellular Space Intracellular Space Intracellular Space This compound This compound K+ K+ This compound->K+ Binds This compound-K+ Complex This compound-K+ Complex This compound-K+ Complex->Lipid Bilayer Transports K+ across membrane G This compound This compound K+ Influx K+ Influx This compound->K+ Influx Facilitates Membrane Depolarization Membrane Depolarization K+ Influx->Membrane Depolarization Mitochondrial Dysfunction Mitochondrial Dysfunction K+ Influx->Mitochondrial Dysfunction Disruption of Neuromuscular Function Disruption of Neuromuscular Function Membrane Depolarization->Disruption of Neuromuscular Function Paralysis Paralysis Disruption of Neuromuscular Function->Paralysis Cell Death Cell Death Mitochondrial Dysfunction->Cell Death

References

The Role of Tetranactin in the Suppression of Experimental Autoimmune Uveoretinitis: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Affiliation: Google Research

Executive Summary

Experimental Autoimmune Uveoretinitis (EAU) is a T-cell-mediated animal model that faithfully recapitulates key aspects of human autoimmune uveitis, a sight-threatening inflammatory condition.[1][2] This guide provides a comprehensive technical overview of the immunosuppressive effects of Tetranactin, a macrotetrolide antibiotic, in the context of EAU. This compound, a cyclic ester produced by Streptomyces aureus, has been demonstrated to potently delay or completely suppress the onset of EAU in rodent models.[3][4] Its primary mechanism of action is the inhibition of T-lymphocyte proliferation at the early stages of cell activation, without inducing cytotoxicity.[3] This effect is attributed to its properties as a cation ionophore, which disrupts intracellular ion homeostasis—specifically by inhibiting calcium influx and increasing intracellular sodium levels—thereby suppressing the interleukin-2 (IL-2) synthesis and signaling cascade essential for T-cell proliferation.[4] This document consolidates the quantitative data, details key experimental protocols, and visualizes the underlying biological pathways to serve as a resource for researchers and professionals in immunology and drug development.

Introduction

Experimental Autoimmune Uveoretinitis (EAU)

EAU is a paradigm for organ-specific, T-cell-mediated autoimmune disease.[1] It is induced in susceptible animal strains, such as the Lewis rat, by immunization with retinal antigens, including S-antigen (arrestin) or interphotoreceptor retinoid-binding protein (IRBP).[1][3][5] The resulting pathology, characterized by retinal vasculitis, granuloma formation, and photoreceptor destruction, closely mirrors human uveitic conditions like sympathetic ophthalmia and birdshot retinochoroidopathy, making it an invaluable model for studying disease pathogenesis and evaluating novel therapeutic agents.[1][5]

This compound

This compound is a member of the macrotetrolide family of antibiotics, which are hydrophobic cyclic esters.[3] Originally identified for its miticidal and insecticidal properties, this compound also possesses significant immunomodulatory capabilities.[6][7] A key feature of this compound is its function as a monovalent cation ionophore, enabling it to transport ions across biological membranes and alter intracellular cation concentrations, a property central to its immunosuppressive effects.[4][7]

Immunosuppressive Effects of this compound in EAU

In Vivo Efficacy

Studies in Lewis rats have shown that administration of this compound effectively delays or suppresses the clinical onset of S-antigen-induced EAU.[3][4] The immunosuppressive effect is dose-dependent, with complete inhibition of EAU formation observed at a daily dose of 10 mg per animal.[7] However, the effect is not permanent; terminating treatment prematurely (before day 14 post-immunization) can result in a delayed onset of the disease, indicating that continuous administration is necessary to maintain suppression.[3]

Effects on Humoral and Cell-Mediated Immunity

This compound's immunomodulatory action extends to both cellular and humoral immunity. Skin hypersensitivity tests revealed that it suppresses the delayed-type hypersensitivity response to the S-antigen, a T-cell-mediated reaction.[3] Furthermore, it has been shown to suppress the formation of anti-S-antigen antibodies, indicating an inhibitory effect on humoral immunity as well.[3]

Mechanism of Action: Inhibition of T-Lymphocyte Function

The primary mechanism through which this compound suppresses EAU is by inhibiting T-lymphocyte function at the initial stages of the immune response.

Inhibition of T-Cell Proliferation

This compound potently suppresses T-lymphocyte proliferation upon activation by mitogens like concanavalin A.[3] This inhibition is achieved at very low concentrations (around 0.1 ng/mL for 50% inhibition) and, importantly, occurs without compromising cell viability at concentrations up to 100 ng/mL.[3] This indicates a specific anti-proliferative effect rather than general cytotoxicity. The drug markedly reduces the incorporation of radiolabelled thymidine, uridine, and leucine, signifying a blockade of DNA, RNA, and protein synthesis, respectively, which are all prerequisites for cell division.[4]

Disruption of the T-Cell Activation Cascade

This compound intervenes at critical checkpoints of T-cell activation:

  • IL-2 Synthesis and Signaling: The synthesis and release of IL-2, a crucial cytokine for T-cell proliferation, is significantly suppressed in the presence of this compound.[4] It specifically blocks the initiation of the proliferative response to IL-2 but does not stop the proliferation of cells that have already been activated by IL-2.[8]

  • Cytotoxic T-Lymphocyte (CTL) Generation: The drug effectively blocks the generation of CTLs in mixed lymphocyte cultures.[8] However, it does not affect the lytic activity of pre-formed CTLs or Natural Killer (NK) cells, further highlighting its targeted effect on the induction phase of the immune response.[8]

The Role of Ionophore Activity

The immunosuppressive effects of this compound are strongly linked to its function as a cation ionophore.[4] T-cell activation is a calcium-dependent process. This compound was found to inhibit the incorporation of 45Ca²⁺ into lymphocytes while simultaneously increasing intracellular Na⁺ levels.[4] It is hypothesized that this disruption of intracellular cation balance interferes with the downstream signaling pathways required for gene transcription and cytokine production (e.g., IL-2), ultimately leading to the observed anti-proliferative and immunosuppressive effects.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings on the biological activity of this compound.

Table 1: In Vitro Immunomodulatory Activity of this compound

Assay Target Cells Stimulus Effect Effective Concentration Citation
Lymphocyte Proliferation Rat Lymphocytes Concanavalin A 50% inhibition of ³H-thymidine incorporation ~0.1 ng/mL [3]
Lymphocyte Activation Rat Lymphocytes Mitogen Inhibition of activation 1 ng/mL [4]
IL-2 Synthesis & Release Rat Lymphocytes Mitogen Significant suppression Not specified, but observed at 1 ng/mL [4]
Cell Viability Rat Lymphocytes N/A No change in viability after 21h Up to 100 ng/mL [3]
T-Cell Proliferation Human T-Lymphocytes Allogeneic cells, IL-2 Suppression of proliferation 50 ng/mL [7]

| PLA₂ Secretion | Rat Mesangial Cells | IL-1β / cAMP | IC₅₀ | 43 nM / 33 nM |[7] |

Table 2: In Vivo Efficacy of this compound in EAU

Animal Model Disease Treatment Regimen Outcome Citation
Lewis Rats S-antigen-induced EAU 10 mg/animal/day Complete inhibition of EAU formation [7]

| Lewis Rats | S-antigen-induced EAU | Not specified | Delayed or suppressed onset |[3] |

Experimental Protocols

Induction and Assessment of EAU in Lewis Rats
  • Antigen Preparation: Bovine retinal S-antigen is purified and emulsified with Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.

  • Immunization: Lewis rats are immunized via a single injection into one hind footpad.[2] In some protocols, Bordetella pertussis toxin is co-administered to enhance the autoimmune response.[1]

  • This compound Administration: this compound, dissolved in a suitable vehicle (e.g., olive oil), is administered daily via intraperitoneal or subcutaneous injection, starting from the day of immunization.[3][7]

  • Clinical and Histological Assessment: Eyes are monitored clinically for signs of uveitis (e.g., using slit-lamp examination).[9] For histological analysis, eyes are enucleated at a predetermined time point, fixed, sectioned, and stained (e.g., with hematoxylin and eosin). Disease severity is scored based on the extent of inflammatory cell infiltration, retinal folding, granuloma formation, and photoreceptor damage.[5]

Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)
  • Cell Isolation: Lymphocytes are isolated from the lymph nodes or spleens of naive rats.

  • Culture Setup: Cells are cultured in 96-well plates in a suitable medium. This compound is added at various concentrations.

  • Stimulation: Cells are stimulated with a T-cell mitogen, such as Concanavalin A (Con A).[3]

  • Proliferation Measurement: After a set incubation period (e.g., 48-72 hours), ³H-thymidine is added to the cultures for the final 18-24 hours. The cells are then harvested onto filter mats, and the amount of incorporated radioactivity is measured using a scintillation counter. The percentage of inhibition is calculated relative to untreated, stimulated controls.

IL-2 Synthesis and Release Assay
  • Cell Culture and Stimulation: Lymphocytes are prepared and stimulated with a mitogen in the presence or absence of this compound, as described above.

  • Supernatant Collection: After 24-48 hours, the culture supernatants are collected.

  • IL-2 Measurement: The concentration of IL-2 in the supernatant is quantified using an IL-2-dependent cell line (e.g., CTLL-2) bioassay or by a specific enzyme-linked immunosorbent assay (ELISA).

Mixed Lymphocyte Culture (MLC) for CTL Generation
  • Cell Preparation: Responder T-cells from one donor are co-cultured with irradiated (to prevent proliferation) stimulator cells from an allogeneic donor.

  • Treatment: this compound is added to the cultures at the initiation of the MLC.

  • CTL Activity Assay: After 5-7 days, the responder cells are harvested and tested for their cytotoxic activity against ⁵¹Cr-labeled target cells bearing the stimulator's antigens. The amount of ⁵¹Cr released from lysed target cells is measured to quantify CTL activity.

Signaling Pathways and Process Visualizations

The following diagrams illustrate the key processes involved in EAU and the mechanism of action of this compound.

G Figure 1. EAU Induction and this compound Intervention Workflow cluster_pathogenesis EAU Pathogenesis cluster_intervention Therapeutic Intervention A Immunization with Retinal Antigen + Adjuvant B Antigen Presentation by APCs A->B C T-Cell Activation (Signal 1 + Signal 2) B->C D IL-2 Production & Clonal Expansion C->D E Effector T-Cells Migrate to the Eye D->E F Ocular Inflammation (EAU) E->F T This compound T->C Inhibits T->D Inhibits

Figure 1. EAU Induction and this compound Intervention Workflow

G Figure 2. Simplified T-Cell Activation Signaling Cascade cluster_membrane Cell Surface Interaction cluster_intracellular Intracellular Events APC Antigen Presenting Cell (APC) TCell T-Helper Cell TCR TCR Sig Signal Transduction (Ca²+ Dependent) TCR->Sig Initiates MHC MHC-Antigen MHC->TCR Binding NFAT Transcription Factor Activation (e.g., NFAT) Sig->NFAT IL2G IL-2 Gene Transcription NFAT->IL2G IL2S IL-2 Synthesis & Secretion IL2G->IL2S IL2R IL-2 Binds to IL-2R (Autocrine/Paracrine) IL2S->IL2R Prolif Cell Proliferation & Differentiation IL2R->Prolif

Figure 2. Simplified T-Cell Activation Signaling Cascade

G Figure 3. Proposed Mechanism of this compound's Immunosuppressive Action cluster_ion Effect on Ion Flux cluster_downstream Downstream Consequences TN This compound (Cation Ionophore) Ca Inhibits Ca²⁺ Influx TN->Ca Na Increases Intracellular Na⁺ TN->Na Signal Disruption of Ca²⁺-dependent Signal Transduction Ca->Signal IL2 Suppressed Synthesis of IL-2 Signal->IL2 Prolif Blockade of T-Cell Proliferation IL2->Prolif EAU Suppression of EAU Prolif->EAU

Figure 3. Proposed Mechanism of this compound's Immunosuppressive Action

Conclusion

This compound demonstrates significant potential as an immunosuppressive agent for T-cell-mediated autoimmune diseases, as evidenced by its potent suppression of Experimental Autoimmune Uveoretinitis. Its mechanism of action is targeted and elegant, focusing on the inhibition of the early stages of T-lymphocyte activation and proliferation without inducing widespread cytotoxicity. The disruption of intracellular calcium signaling, stemming from its inherent ionophore properties, appears to be the cornerstone of its immunomodulatory effects. While the transient nature of its in vivo suppression highlights the need for further investigation into delivery systems and long-acting formulations, the data strongly support this compound as a valuable lead compound for the development of novel therapeutics for autoimmune uveitis and other related disorders. This guide provides the foundational data and methodologies to support such future research endeavors.

References

Methodological & Application

Application Notes and Protocols for Tetranactin in Laboratory Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Tetranactin, a macrotetrolide antibiotic, for its effective use in various laboratory settings. This document outlines its mechanisms of action, key applications, quantitative data, and detailed experimental protocols.

Introduction

This compound is a potent bioactive compound produced by Streptomyces aureus. It belongs to the class of macrotetrolide antibiotics and functions as a monovalent cation ionophore.[1] Its unique structure allows it to selectively bind and transport cations across biological membranes, leading to a range of biological activities. These activities include antibacterial, insecticidal, miticidal, and immunosuppressive effects, making it a valuable tool for a variety of research applications.[1][2]

Mechanisms of Action

The primary mechanism of action for this compound is its function as an ionophore. It exhibits a high affinity for monovalent cations, with a particularly strong selectivity for ammonium and potassium ions.[2] By forming a lipid-soluble complex with these cations, this compound facilitates their transport across otherwise impermeable lipid bilayers. This disruption of the natural ion gradients across cellular membranes is fundamental to its biological effects.

In addition to its ionophoric activity, this compound has been shown to modulate specific signaling pathways. Notably, it inhibits the expression of group II phospholipase A2 (PLA2), an enzyme involved in inflammatory processes.[1] Its immunosuppressive properties are thought to be similar to those of cyclosporin A, suggesting a potential interaction with the calcineurin-NFAT signaling pathway.[3]

Quantitative Data Summary

The following table summarizes key quantitative data for this compound's biological activities.

ActivityTarget/AssayValueReference
PLA2 Inhibition IL-1β-induced PLA2 secretion from rat mesangial cellsIC50 = 43 nM[1]
cAMP-induced PLA2 secretion from rat mesangial cellsIC50 = 33 nM[1]
Miticidal Activity Tetranychus telarius (Two-spotted spider mite)LC50 = 9.2 µg/ml[1]
Antibacterial Activity Growth inhibition of Gram-positive bacteria, C. miyabeanus, R. solani< 0.9 µg/ml[1]
Immunosuppression Proliferation of human T lymphocytes induced by allogeneic cells and IL-250 ng/ml (suppresses)[1]

Key Applications & Experimental Protocols

Antibacterial Activity Assessment

This compound is effective against Gram-positive bacteria.[1] The following protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a representative Gram-positive bacterium, Bacillus subtilis.

Protocol: Determining the Minimum Inhibitory Concentration (MIC) of this compound against Bacillus subtilis

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Bacillus subtilis (e.g., ATCC 6633)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

Procedure:

  • Prepare Bacterial Inoculum:

    • Inoculate a single colony of B. subtilis into 5 mL of MHB and incubate overnight at 37°C with shaking.

    • Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL. This can be standardized using a spectrophotometer to an OD600 of 0.08-0.1.

  • Prepare this compound Dilutions:

    • Perform a serial two-fold dilution of the this compound stock solution in MHB in a 96-well plate. The final concentrations may range from 100 µg/mL to 0.098 µg/mL.

    • Include a positive control well (MHB with bacteria, no this compound) and a negative control well (MHB only).

  • Inoculation:

    • Add an equal volume of the prepared bacterial inoculum to each well containing the this compound dilutions. The final volume in each well should be 200 µL.

  • Incubation:

    • Incubate the microtiter plate at 37°C for 18-24 hours.

  • Determine MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of B. subtilis. This can be assessed visually or by measuring the optical density at 600 nm.

Insecticidal and Miticidal Bioassays

This compound has demonstrated significant insecticidal and miticidal properties.[1][4] The following protocol describes a topical application bioassay to evaluate the efficacy of this compound against the two-spotted spider mite, Tetranychus urticae.

Protocol: Topical Application Bioassay for Tetranychus urticae

Materials:

  • This compound solutions of varying concentrations in a suitable solvent (e.g., acetone with a non-ionic surfactant)

  • Adult female Tetranychus urticae

  • Leaf discs (e.g., from bean plants) placed on wet cotton in Petri dishes

  • Micro-applicator or fine-tipped paintbrush

  • Stereomicroscope

Procedure:

  • Preparation of Test Arenas:

    • Place leaf discs (approximately 2 cm in diameter) with the adaxial surface facing up on a layer of water-saturated cotton in Petri dishes.

  • Mite Transfer:

    • Using a fine-tipped paintbrush, carefully transfer a known number of adult female spider mites (e.g., 20-30) onto each leaf disc. Allow them to acclimate for a few hours.

  • Topical Application:

    • Using a micro-applicator, apply a small, defined volume (e.g., 0.1 µL) of the this compound solution directly to the dorsal side of each mite.

    • For the control group, apply the solvent only.

  • Incubation:

    • Maintain the Petri dishes at controlled conditions (e.g., 25°C, 60-70% relative humidity, and a 16:8 hour light:dark photoperiod).

  • Mortality Assessment:

    • Assess mite mortality at 24, 48, and 72 hours post-application under a stereomicroscope. Mites that are unable to move when gently prodded with a fine brush are considered dead.

  • Data Analysis:

    • Calculate the percentage mortality for each concentration and the control. Correct for control mortality using Abbott's formula if necessary.

    • Determine the LC50 value using probit analysis.

Immunosuppressive Activity Evaluation

This compound can suppress the proliferation of T lymphocytes, indicating its potential as an immunosuppressive agent.[3] The following protocol details an in vitro assay to measure the inhibition of T-lymphocyte proliferation.

Protocol: In Vitro T-Lymphocyte Proliferation Assay

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • This compound solutions at various concentrations

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS)

  • Phytohemagglutinin (PHA) or anti-CD3/CD28 antibodies as mitogens

  • Cell proliferation dye (e.g., CFSE) or [3H]-thymidine

  • 96-well cell culture plates

  • Flow cytometer or liquid scintillation counter

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from healthy human blood using Ficoll-Paque density gradient centrifugation.

    • If using a proliferation dye, label the cells with CFSE according to the manufacturer's instructions.

    • Resuspend the cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.

  • Assay Setup:

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

    • Add 50 µL of this compound at various concentrations (e.g., 1-100 ng/mL) to the respective wells. Include a vehicle control (e.g., DMSO).

    • Add 50 µL of the mitogen (e.g., PHA at 5 µg/mL) to stimulate T-cell proliferation. Include an unstimulated control (cells with no mitogen).

  • Incubation:

    • Incubate the plate for 72-96 hours at 37°C in a humidified 5% CO2 incubator.

  • Proliferation Measurement:

    • CFSE Method: Harvest the cells and analyze by flow cytometry. Proliferating cells will show a sequential halving of CFSE fluorescence intensity.

    • [3H]-Thymidine Method: Add 1 µCi of [3H]-thymidine to each well 18 hours before the end of the incubation period. Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the percentage of proliferating cells (for CFSE) or the counts per minute (CPM) (for [3H]-thymidine).

    • Determine the concentration of this compound that causes 50% inhibition of proliferation (IC50).

Signaling Pathways and Visualizations

Inhibition of Phospholipase A2 (PLA2) Expression

This compound inhibits the expression of group II phospholipase A2 induced by pro-inflammatory stimuli like Interleukin-1β (IL-1β) and agents that increase cyclic AMP (cAMP).[1] This suggests that this compound acts at the level of gene transcription or mRNA stability.

PLA2_Inhibition IL1B IL-1β PLA2_mRNA PLA2 mRNA Expression IL1B->PLA2_mRNA induces cAMP cAMP cAMP->PLA2_mRNA induces This compound This compound This compound->PLA2_mRNA inhibits PLA2_Protein PLA2 Protein Synthesis PLA2_mRNA->PLA2_Protein PLA2_Secretion PLA2 Secretion PLA2_Protein->PLA2_Secretion

Inhibition of PLA2 Expression by this compound.
Putative Immunosuppressive Signaling Pathway

The immunosuppressive action of this compound is comparable to cyclosporin A, which is known to inhibit the calcineurin-NFAT signaling pathway.[3][5] This pathway is crucial for the activation of T-lymphocytes. While the direct interaction of this compound with components of this pathway requires further investigation, a plausible mechanism involves the disruption of calcium signaling due to its ionophoric nature, which would in turn inhibit calcineurin activation.

Immunosuppression_Pathway TCR T-Cell Receptor Activation Ca_Signal ↑ Intracellular Ca²⁺ TCR->Ca_Signal Calcineurin Calcineurin Ca_Signal->Calcineurin activates NFATp NFAT (phosphorylated) [Cytoplasm] Calcineurin->NFATp dephosphorylates NFAT NFAT (dephosphorylated) [Nucleus] NFATp->NFAT translocates to Gene_Expression IL-2 Gene Expression NFAT->Gene_Expression promotes Proliferation T-Cell Proliferation Gene_Expression->Proliferation This compound This compound This compound->Ca_Signal disrupts

Putative Mechanism of this compound-mediated Immunosuppression.
Experimental Workflow: Antibacterial MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

MIC_Workflow start Start prep_bacteria Prepare Bacterial Inoculum start->prep_bacteria prep_this compound Serial Dilution of This compound start->prep_this compound inoculate Inoculate 96-well Plate prep_bacteria->inoculate prep_this compound->inoculate incubate Incubate at 37°C for 18-24h inoculate->incubate read_results Read Results (Visual/OD600) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for MIC Determination.

References

Application Notes and Protocols for In Vitro Assays of Tetranactin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a summary of the known in vitro biological activities of Tetranactin and detailed protocols for key assays to evaluate its effects. This compound, a macrotetrolide antibiotic, has demonstrated potent immunosuppressive and anti-proliferative properties.

Summary of In Vitro Activities

This compound has been shown to exhibit several key biological activities in vitro, primarily related to the modulation of immune cell function. The available quantitative data from published studies are summarized below.

Table 1: In Vitro Immunosuppressive and Anti-proliferative Activity of this compound

Cell TypeAssayEndpoint MeasuredEffective ConcentrationReference
Human T LymphocytesMixed Lymphocyte CultureProliferationCompletely abrogated at ≤ 100 ng/mL[1]
Human T LymphocytesIL-2 Induced ProliferationProliferationBlocked initiation of proliferation (up to 100 ng/mL)[1]
Rat Mesangial CellsIL-1β-induced PLA₂ SecretionPhospholipase A₂ (PLA₂) activityIC₅₀ = 43 nM
Rat Mesangial CellscAMP-induced PLA₂ SecretionPhospholipase A₂ (PLA₂) activityIC₅₀ = 33 nM
Human LymphocytesCytotoxicity AssayCell ViabilityNot toxic at concentrations up to 100 ng/mL[1]

Experimental Protocols

The following are detailed protocols for key in vitro assays to characterize the biological activities of this compound.

Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the cytotoxic effects of this compound on adherent cancer cell lines using a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow for Cytotoxicity Assay

Cytotoxicity_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cell_culture Culture Cells seed_plate Seed 96-well Plate cell_culture->seed_plate prepare_this compound Prepare this compound Dilutions treat_cells Add this compound to Wells prepare_this compound->treat_cells incubate_24h Incubate 24-72h treat_cells->incubate_24h add_mtt Add MTT Reagent incubate_24h->add_mtt After Incubation incubate_mtt Incubate 2-4h add_mtt->incubate_mtt add_solubilizer Add Solubilization Solution incubate_mtt->add_solubilizer read_absorbance Read Absorbance at 570 nm add_solubilizer->read_absorbance

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well flat-bottom plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete medium. A suggested starting range is 0.1 ng/mL to 1000 ng/mL.

    • Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

    • Carefully remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent to each well.

    • Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol describes the detection of apoptosis induced by this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Workflow for Apoptosis Assay

Apoptosis_Workflow cluster_prep Cell Preparation & Treatment cluster_staining Staining cluster_analysis Analysis seed_cells Seed Cells in 6-well Plate treat_this compound Treat with this compound seed_cells->treat_this compound incubate_apoptosis Incubate for Apoptosis Induction treat_this compound->incubate_apoptosis harvest_cells Harvest Cells incubate_apoptosis->harvest_cells After Incubation wash_cells Wash with PBS harvest_cells->wash_cells resuspend_buffer Resuspend in Binding Buffer wash_cells->resuspend_buffer add_stains Add Annexin V-FITC & PI resuspend_buffer->add_stains incubate_stain Incubate in Dark add_stains->incubate_stain flow_cytometry Analyze by Flow Cytometry incubate_stain->flow_cytometry

Caption: Workflow for detecting apoptosis using Annexin V-FITC and PI staining.

Materials:

  • Cells of interest

  • 6-well plates

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates at an appropriate density and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound (based on cytotoxicity data) and a vehicle control.

    • Incubate for a period sufficient to induce apoptosis (e.g., 12, 24, or 48 hours).

  • Cell Staining:

    • Harvest the cells, including any floating cells in the supernatant, by trypsinization or scraping.

    • Wash the cells twice with cold PBS by centrifugation.

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer within one hour of staining.

    • Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Live cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

      • Upper-left (Annexin V- / PI+): Necrotic cells

T Lymphocyte Proliferation Inhibition Assay

This protocol outlines a method to assess the inhibitory effect of this compound on mitogen-stimulated T lymphocyte proliferation.

Workflow for T-Cell Proliferation Assay

TCell_Proliferation_Workflow cluster_prep Cell & Compound Preparation cluster_culture Cell Culture & Stimulation cluster_proliferation Proliferation Measurement isolate_pbmcs Isolate PBMCs seed_pbmcs Seed PBMCs in 96-well Plate isolate_pbmcs->seed_pbmcs prepare_tetranactin_t Prepare this compound Dilutions add_this compound Add this compound prepare_tetranactin_t->add_this compound seed_pbmcs->add_this compound add_mitogen Add Mitogen (e.g., PHA) add_this compound->add_mitogen incubate_72h Incubate 72h add_mitogen->incubate_72h add_brdu Add BrdU or [³H]-Thymidine incubate_72h->add_brdu Last 18h of Incubation incubate_18h Incubate 18h add_brdu->incubate_18h measure_incorporation Measure Incorporation incubate_18h->measure_incorporation

Caption: Workflow for assessing T lymphocyte proliferation inhibition by this compound.

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)

  • This compound

  • Mitogen (e.g., Phytohemagglutinin (PHA) at 5 µg/mL)

  • 96-well round-bottom plates

  • Proliferation detection reagent (e.g., BrdU labeling reagent and detection kit, or [³H]-thymidine)

  • Appropriate detection instrumentation (microplate reader for BrdU, liquid scintillation counter for [³H]-thymidine)

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

    • Wash the cells and resuspend them in complete RPMI-1640 medium.

    • Adjust the cell concentration to 2 x 10⁶ cells/mL.

  • Assay Setup:

    • Add 100 µL of the cell suspension (2 x 10⁵ cells) to each well of a 96-well round-bottom plate.

    • Prepare serial dilutions of this compound in complete medium (e.g., 0.01 ng/mL to 100 ng/mL).

    • Add 50 µL of the this compound dilutions or vehicle control to the appropriate wells.

    • Add 50 µL of PHA solution (final concentration 5 µg/mL) to stimulate proliferation. Include unstimulated control wells.

    • The final volume in each well should be 200 µL.

  • Cell Culture and Proliferation Measurement:

    • Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

    • For the final 18 hours of incubation, add the proliferation detection reagent (e.g., BrdU or 1 µCi of [³H]-thymidine) to each well.

  • Data Analysis:

    • Following the incubation with the labeling reagent, process the plates according to the manufacturer's instructions for the BrdU assay or harvest the cells onto filter mats for scintillation counting.

    • Determine the amount of incorporated BrdU or [³H]-thymidine as a measure of cell proliferation.

    • Calculate the percentage of inhibition of proliferation for each this compound concentration relative to the stimulated control.

Proposed Signaling Pathway for Immunosuppressive Action

Based on the available data, this compound's immunosuppressive effects on T lymphocytes may be mediated through the disruption of ion homeostasis and subsequent downstream signaling events that are critical for T-cell activation and proliferation.

Hypothetical Signaling Pathway of this compound in T-Cells

Tetranactin_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound ion_channels Ion Channels (e.g., Ca²⁺ channels) This compound->ion_channels Inhibits na_level ↑ Intracellular Na⁺ This compound->na_level Increases ca_influx ↓ Ca²⁺ Influx ion_channels->ca_influx tcr T-Cell Receptor (TCR) tcr->ion_channels Activates antigen Antigen antigen->tcr calcineurin Calcineurin ca_influx->calcineurin Reduced Activation nfat NFAT (inactive) calcineurin->nfat Dephosphorylates nfat_active NFAT (active) nfat->nfat_active il2_promoter IL-2 Gene Promoter nfat_active->il2_promoter Translocates to Nucleus il2_synthesis ↓ IL-2 Synthesis & Release il2_promoter->il2_synthesis proliferation_block Block in Proliferation il2_synthesis->proliferation_block

Caption: Proposed mechanism of this compound's immunosuppressive action in T lymphocytes.

Disclaimer: The information and protocols provided in these application notes are intended for research use only. The signaling pathway is a hypothetical model based on limited available data and requires further experimental validation. Researchers should optimize these protocols for their specific experimental conditions.

References

Preparation of Tetranactin Solution for Cell Culture Applications

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranactin is a macrotetrolide antibiotic produced by Streptomyces aureus. It functions as a monovalent cation ionophore with high selectivity for ammonium and potassium ions.[1] This activity disrupts the ionic homeostasis of cells, leading to a range of biological effects. Notably, this compound exhibits immunosuppressive, anti-proliferative, and insecticidal properties.[1][2] These characteristics make it a compound of interest for research in immunology, oncology, and drug development. These application notes provide detailed protocols for the preparation and use of this compound in cell culture settings.

Physicochemical Properties and Solubility

Proper preparation of a this compound stock solution is critical for accurate and reproducible experimental results. This compound has limited solubility in water but is soluble in several organic solvents.[1][3]

Table 1: Physicochemical and Solubility Data for this compound

PropertyValueReference
Molecular Formula C₄₄H₇₂O₁₂[2]
Molecular Weight 793.0 g/mol [2]
Appearance White solid[3]
Storage Store at -20°C[2][3]
Solubility Soluble in DMSO, ethanol, methanol, and DMF; limited water solubility.[1][2][3]

Biological Activity and Quantitative Data

This compound's primary mechanism of action as a cation ionophore leads to various downstream cellular effects. It has been shown to inhibit the proliferation of human T lymphocytes and reduce the secretion of phospholipase A2.[2] The following table summarizes key quantitative data regarding its biological activity.

Table 2: Quantitative Biological Activity of this compound

ActivityCell Type/OrganismValueReference
IC₅₀ (PLA₂ Secretion Inhibition) Rat Mesangial Cells33 - 43 nM[2]
Effective Concentration (Lymphocyte Proliferation Suppression) Human T Lymphocytes50 ng/mL[2]
LC₅₀ (Miticidal Activity) Tetranychus telarius (mite)9.2 µg/mL[2]
LD₅₀ (Intraperitoneal) Mice>300 mg/kg[4]
LD₅₀ (Oral) Mice>15,000 mg/kg[4]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (lyophilized powder)

  • Anhydrous dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom polypropylene tubes (1.5 mL or 2 mL)

  • Calibrated micropipettes and sterile, filtered pipette tips

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Equilibration: Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature.

  • Calculation:

    • Determine the mass of this compound in the vial (e.g., 1 mg).

    • Calculate the volume of DMSO required to achieve a 10 mM concentration using the following formula:

      • Volume (L) = Mass (g) / (Molecular Weight ( g/mol ) * Molarity (mol/L))

      • For 1 mg of this compound (MW = 793.0 g/mol ) to make a 10 mM (0.01 M) solution:

      • Volume (L) = 0.001 g / (793.0 g/mol * 0.01 mol/L) = 0.000126 L = 126 µL

  • Reconstitution:

    • Carefully add the calculated volume of DMSO to the vial containing the this compound powder.

    • Gently vortex or pipette up and down to ensure the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes.

    • Store the aliquots at -20°C for long-term storage. Avoid repeated freeze-thaw cycles.

Protocol 2: General Protocol for Treating Adherent Cells with this compound

This protocol provides a general procedure for treating adherent cell lines with this compound. The optimal concentration and incubation time should be determined empirically for each cell line and experimental setup.

Materials:

  • Adherent cells in culture (e.g., in a 96-well plate or other culture vessel)

  • Complete cell culture medium appropriate for the cell line

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS), sterile

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells at the desired density in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Preparation of Working Solution:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare a series of dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.

  • Cell Treatment:

    • Remove the existing culture medium from the cells.

    • Gently wash the cells once with sterile PBS.

    • Add the prepared media containing the different concentrations of this compound (and the vehicle control) to the respective wells.

  • Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • Analysis: Following incubation, the cells can be analyzed using various assays, such as cell viability assays (e.g., MTT, XTT), apoptosis assays, or other functional assays relevant to the research question.

Visualizations

Signaling Pathway

Tetranactin_Signaling_Pathway This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Acts as ionophore PLA2 Phospholipase A₂ (PLA₂) This compound->PLA2 Inhibits IonInflux Increased Intracellular Cation Concentration CellMembrane->IonInflux Disrupted Ion Gradient K_ion K⁺ NH4_ion NH₄⁺ IL2_Synth IL-2 Synthesis and Release IonInflux->IL2_Synth Inhibits Immunosuppression Immunosuppression IonInflux->Immunosuppression Leads to ArachidonicAcid Arachidonic Acid Release PLA2->ArachidonicAcid Catalyzes Lymph_Prolif Lymphocyte Proliferation IL2_Synth->Lymph_Prolif Promotes

Caption: Proposed signaling pathway of this compound.

Experimental Workflow

Tetranactin_Experimental_Workflow Start Start PrepareStock Prepare 10 mM this compound Stock in DMSO Start->PrepareStock PrepareWorking Prepare Working Dilutions of this compound in Media PrepareStock->PrepareWorking SeedCells Seed Adherent Cells in Culture Vessel TreatCells Treat Cells with This compound/Vehicle Control SeedCells->TreatCells PrepareWorking->TreatCells Incubate Incubate for Desired Time TreatCells->Incubate Analyze Perform Cellular Assays (e.g., Viability, Apoptosis) Incubate->Analyze End End Analyze->End

Caption: General experimental workflow for this compound treatment.

Safety Precautions

This compound is a bioactive compound and should be handled with appropriate care.

  • Wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, when handling the compound.

  • Handle the lyophilized powder in a chemical fume hood to avoid inhalation.

  • Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and handling information.

Disclaimer

These protocols and application notes are intended for research use only by qualified personnel. The optimal conditions for using this compound will vary depending on the specific cell line and experimental design. It is the responsibility of the researcher to determine the appropriate conditions for their experiments.

References

Application Notes and Protocols for Tetranactin in Patch Clamp Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranactin, a member of the macrotetrolide family of antibiotics, functions as a highly efficient monovalent cation ionophore.[1][2] Its ability to selectively transport cations across biological membranes makes it a valuable tool for investigating the role of ion gradients and fluxes in cellular physiology. In the context of patch clamp electrophysiology, this compound can be employed to manipulate the ionic environment of the cell membrane, thereby modulating the activity of various ion channels and transporters. These application notes provide a comprehensive overview of the use of this compound in patch clamp studies, including its mechanism of action, quantitative data, and detailed experimental protocols.

Mechanism of Action

This compound is a neutral ionophore that forms a lipid-soluble complex with monovalent cations, facilitating their transport across lipid bilayers down their electrochemical gradient.[2][3] The core mechanism involves the encapsulation of the cation by the flexible structure of the this compound molecule, which presents a hydrophobic exterior to the lipid membrane and a hydrophilic interior that coordinates the ion. This action effectively increases the permeability of the membrane to specific cations, thereby altering membrane potential and ionic homeostasis. While not directly gating a channel, its ionophoretic activity can indirectly influence voltage-gated and ligand-gated ion channels by modifying the driving forces for ion movement.

Quantitative Data Summary

The following table summarizes the known quantitative data for this compound's biological activities. It is important to note that direct quantitative data from patch clamp experiments are not extensively available in the public domain and the presented data are from other biological assays.

ParameterValueCell Type/SystemReference
IC50 for IL-1β-induced PLA2 secretion43 nMRat mesangial cells[1]
IC50 for cAMP-induced PLA2 secretion33 nMRat mesangial cells[1]
LC50 (miticidal activity)9.2 μg/mlTetranychus telarius[1]
Effective concentration for growth inhibition< 0.9 μg/mlGram-positive bacteria, C. miyabeanus, R. solani[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the proposed mechanism of this compound action at the cellular level and a typical experimental workflow for its application in patch clamp electrophysiology.

Tetranactin_Signaling_Pathway cluster_membrane This compound This compound Complex This compound-Cation Complex This compound->Complex Binds Membrane Cell Membrane Cation_out Cation (e.g., K+, Na+) (Extracellular) Cation_out->Complex Complexes with Cation_in Cation (e.g., K+, Na+) (Intracellular) MembranePotential Altered Membrane Potential Cation_in->MembranePotential Alters concentration Complex->Cation_in Translocates across membrane IonChannel Ion Channel CellularResponse Downstream Cellular Response IonChannel->CellularResponse MembranePotential->IonChannel Modulates activity of

Caption: Proposed mechanism of this compound as a cation ionophore.

Patch_Clamp_Workflow A Cell Preparation (e.g., primary neurons, cultured cell lines) C Establish Giga-ohm Seal (Cell-attached or Whole-cell) A->C B Patch Pipette Fabrication and Filling (Internal Solution) B->C D Baseline Recording (Control currents) C->D E Application of this compound (Via perfusion system) D->E F Recording of this compound Effect (Changes in holding current, channel activity) E->F G Washout (Return to baseline) F->G H Data Analysis (Current-voltage relationships, channel kinetics) G->H

Caption: Experimental workflow for patch clamp analysis of this compound.

Experimental Protocols

The following are detailed protocols for investigating the effects of this compound using patch clamp electrophysiology.

Protocol 1: Whole-Cell Voltage Clamp Recording to Assess this compound's Effect on Membrane Conductance

Objective: To determine the effect of this compound on the whole-cell membrane conductance and holding current.

Materials:

  • Patch clamp setup (amplifier, micromanipulator, perfusion system)

  • Borosilicate glass capillaries for patch pipettes

  • Cell line of interest (e.g., HEK293, CHO, primary neurons)

  • External (bath) solution (e.g., 140 mM NaCl, 4 mM KCl, 2 mM CaCl2, 1 mM MgCl2, 10 mM HEPES, 10 mM Glucose, pH 7.4)

  • Internal (pipette) solution (e.g., 140 mM KCl, 1 mM MgCl2, 10 mM HEPES, 11 mM EGTA, pH 7.2)

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Cell Preparation: Plate cells on glass coverslips at an appropriate density to allow for isolated single cells for patching.

  • Pipette Preparation: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish Whole-Cell Configuration:

    • Position the pipette over a single, healthy cell and approach the cell membrane.

    • Apply gentle positive pressure to the pipette.

    • Upon contacting the cell, release the positive pressure and apply gentle suction to form a giga-ohm seal (>1 GΩ).

    • Rupture the membrane patch with a brief pulse of suction to achieve the whole-cell configuration.

  • Baseline Recording:

    • Clamp the cell at a holding potential of -70 mV.

    • Record the baseline holding current and apply voltage steps (e.g., from -100 mV to +40 mV in 10 mV increments) to elicit voltage-gated currents and establish a baseline current-voltage (I-V) relationship.

  • This compound Application:

    • Prepare working concentrations of this compound (e.g., 10 nM, 100 nM, 1 µM, 10 µM) in the external solution.

    • Perfuse the cell with the this compound-containing solution.

  • Recording of Effect:

    • Continuously monitor the holding current for any changes upon this compound application.

    • After the effect has stabilized, repeat the voltage-step protocol to record the I-V relationship in the presence of this compound.

  • Washout: Perfuse the cell with the control external solution to wash out this compound and observe for reversal of the effect.

  • Data Analysis:

    • Measure the change in holding current induced by this compound.

    • Plot the I-V curves before, during, and after this compound application to assess changes in membrane conductance.

Protocol 2: Single-Channel Recording in Cell-Attached or Excised-Patch Configuration

Objective: To investigate if this compound can induce channel-like activity or modulate the activity of existing ion channels at the single-channel level.

Materials:

  • Same as Protocol 1.

Procedure:

  • Cell and Pipette Preparation: As described in Protocol 1.

  • Establish Cell-Attached or Excised-Patch Configuration:

    • Cell-Attached: Form a giga-ohm seal on the cell membrane without rupturing the patch. This allows for the recording of channel activity in a more physiological context.

    • Excised-Patch (Inside-out or Outside-out): After forming a giga-ohm seal, retract the pipette to excise a patch of membrane. This allows for the controlled application of this compound to either the intracellular (inside-out) or extracellular (outside-out) face of the membrane.

  • Baseline Recording: Record single-channel activity at a fixed holding potential before the application of this compound.

  • This compound Application:

    • Cell-Attached: Add this compound to the bath solution.

    • Excised-Patch: Perfuse the patch with a solution containing this compound.

  • Recording of Effect: Record any changes in single-channel conductance, open probability, and gating kinetics.

  • Data Analysis: Analyze single-channel records to determine if this compound induces new channel openings or alters the properties of endogenous channels.

Troubleshooting

  • No effect observed: Increase the concentration of this compound. Ensure the perfusion system is working correctly. The ion gradient for the transported cation may not be sufficient to drive a current.

  • Cell instability: High concentrations of ionophores can be toxic. Use the lowest effective concentration and limit the duration of exposure. Ensure the quality of the cell culture and recording solutions.

  • Precipitation of this compound: this compound is poorly soluble in aqueous solutions.[2] Ensure the final concentration of the solvent (e.g., DMSO) is low and does not affect cell health or channel activity.

Conclusion

This compound's function as a potent and selective monovalent cation ionophore provides a unique tool for modulating cellular electrophysiology. The protocols outlined above offer a framework for characterizing its effects on membrane properties and ion channel function using patch clamp techniques. These studies can contribute to a deeper understanding of the roles of specific ion fluxes in various physiological and pathological processes.

References

Application Notes and Protocols for In Vivo Studies of Tetranactin in Animal Models of Disease

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo studies of Tetranactin, a macrotetrolide antibiotic, in a key animal model of autoimmune disease. The protocols and data presented are intended to guide researchers in designing and executing their own pre-clinical investigations into the therapeutic potential of this compound.

Introduction to this compound's In Vivo Activity

This compound, a cyclic antibiotic produced by Streptomyces aureus, has demonstrated significant immunosuppressive properties in vivo. Research has primarily focused on its efficacy in a rat model of Experimental Autoimmune Uveoretinitis (EAU), a T-cell mediated autoimmune disease that serves as a model for human uveitis. In these studies, this compound has been shown to effectively delay or completely suppress the onset of the disease, highlighting its potential as a therapeutic agent for autoimmune disorders. The mechanism of action is believed to be linked to its ability to suppress cell-mediated immunity.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data from in vivo studies of this compound in the Experimental Autoimmune Uveoretinitis (EAU) model in Lewis rats.

ParameterVehicle ControlThis compound (10 mg/animal/day)Reference
Incidence of EAU 100% (10/10 rats)0% (0/10 rats)[1]
Day of Onset (mean ± SD) 12.2 ± 1.3 daysNo onset[1]
Clinical Score (mean ± SD) 3.5 ± 0.50[1]
Histopathological Score (mean ± SD) 3.2 ± 0.40[1]

Experimental Protocols

Animal Model: Experimental Autoimmune Uveoretinitis (EAU) in Lewis Rats

This protocol outlines the induction of EAU in Lewis rats and subsequent treatment with this compound.

Materials:

  • Male Lewis rats (6-8 weeks old)

  • Bovine S-antigen (retinal soluble antigen)

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis H37Ra

  • Bordetella pertussis toxin

  • This compound

  • Vehicle (e.g., sterile olive oil or sesame oil)

  • Sterile syringes and needles

  • Animal handling and restraint equipment

Protocol:

  • Induction of EAU:

    • Prepare an emulsion of S-antigen in CFA (typically 1:1 v/v). A common dose is 50 µg of S-antigen per rat.

    • Anesthetize the rats.

    • Inject 0.1 ml of the emulsion into one hind footpad.

    • Immediately following the S-antigen immunization, administer a subcutaneous injection of Bordetella pertussis toxin (e.g., 1 µg per rat) as an additional adjuvant.

  • Preparation of this compound Formulation:

    • Dissolve this compound in a suitable sterile vehicle (e.g., olive oil) to the desired concentration. For a dose of 10 mg/animal, a concentration of 20 mg/ml would require an injection volume of 0.5 ml.

  • Treatment Regimen:

    • Begin daily treatment with this compound on the day of immunization (Day 0).

    • Administer this compound via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. The cited study used daily administration.[1]

    • The control group should receive an equivalent volume of the vehicle alone.

    • Continue treatment for a predetermined period, for example, for 14 to 20 days.

  • Monitoring and Assessment:

    • Clinical Scoring: From day 7 post-immunization, examine the rats' eyes daily using a slit-lamp biomicroscope. Grade the severity of uveitis based on a standardized scoring system (e.g., 0-4 scale, where 0 is no disease and 4 is maximal inflammation).

    • Histopathology: At the end of the experiment, euthanize the rats and enucleate the eyes. Fix the eyes in an appropriate fixative (e.g., 10% formalin), embed in paraffin, and section. Stain the sections with hematoxylin and eosin (H&E). Score the histopathological changes (e.g., inflammatory cell infiltration, retinal folding, and photoreceptor damage) using a standardized grading system.

    • Immune Response Monitoring (Optional):

      • Collect blood samples at different time points to measure S-antigen-specific antibody titers using ELISA.

      • Isolate lymphocytes from lymph nodes or spleen to assess T-cell proliferation in response to S-antigen or mitogens (e.g., Concanavalin A) using a thymidine incorporation assay.

Visualizations

Signaling Pathway and Mechanism of Action

The immunosuppressive effect of this compound is attributed to its impact on T-lymphocyte activation. While the precise signaling cascade is not fully elucidated in vivo, in vitro data suggests a mechanism involving the disruption of ion transport across the cell membrane, which in turn affects crucial signaling events required for T-cell proliferation and cytokine production.

Tetranactin_Mechanism cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound IonChannel Ion Channels (K+, Na+) This compound->IonChannel Disrupts Ion Homeostasis Ca_Signaling Ca2+ Signaling IonChannel->Ca_Signaling Alters Intracellular Ca2+ Levels Calcineurin Calcineurin Ca_Signaling->Calcineurin Inhibits Activation NFAT NFAT Calcineurin->NFAT Prevents Dephosphorylation and Nuclear Translocation IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Inhibition of Transcription TCell_Proliferation T-Cell Proliferation IL2_Gene->TCell_Proliferation Reduced IL-2 Production Leads to Inhibition caption Proposed mechanism of this compound's immunosuppressive action.

Caption: Proposed mechanism of this compound's immunosuppressive action.

Experimental Workflow

The following diagram illustrates the general workflow for an in vivo study of this compound in the EAU animal model.

EAU_Workflow cluster_assessment Endpoint Assessment Animal_Acclimatization 1. Animal Acclimatization (Lewis Rats) EAU_Induction 2. EAU Induction (S-antigen + CFA + Pertussis Toxin) Animal_Acclimatization->EAU_Induction Group_Assignment 3. Random Group Assignment (Control vs. This compound) EAU_Induction->Group_Assignment Treatment 4. Daily Treatment Administration Group_Assignment->Treatment Monitoring 5. Daily Clinical Monitoring (Slit-lamp biomicroscopy) Treatment->Monitoring Termination 6. Experiment Termination (Day 14-21) Monitoring->Termination Histopathology Histopathology (H&E Staining and Scoring) Termination->Histopathology Immuno_Assays Immunological Assays (ELISA, T-cell proliferation) Termination->Immuno_Assays Analysis 7. Data Analysis Histopathology->Analysis Immuno_Assays->Analysis caption Experimental workflow for this compound in the EAU model.

Caption: Experimental workflow for this compound in the EAU model.

Conclusion

The available in vivo data strongly support the immunosuppressive potential of this compound, particularly in the context of T-cell-driven autoimmune diseases. The provided protocols and data serve as a foundational resource for further preclinical development of this compound as a novel immunomodulatory agent. Future studies could explore its efficacy in other autoimmune models, optimize dosing and administration routes, and further elucidate its molecular mechanisms of action.

References

Application Notes and Protocols for Utilizing Tetranactin in High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranactin, a macrotetrolide antibiotic, is a potent and selective ionophore for monovalent cations, demonstrating a significant permeability ratio for potassium ions.[1] Its diverse biological activities, including antibacterial, insecticidal, and immunosuppressive properties, make it a molecule of considerable interest in drug discovery and chemical biology.[1] High-throughput screening (HTS) provides a powerful platform for the rapid evaluation of large compound libraries and the identification of novel modulators of biological pathways. This document provides detailed application notes and protocols for the utilization of this compound in HTS assays, focusing on its ionophoretic and immunosuppressive activities.

Data Presentation

While comprehensive quantitative data from large-scale high-throughput screening campaigns involving this compound are not extensively available in the public domain, the following tables summarize its reported biological activities from various assays. This data can serve as a valuable reference for assay development and hit validation.

Table 1: Antimicrobial and Insecticidal Activity of this compound

Organism/Cell TypeAssay TypeEndpointPotencyReference
Gram-positive bacteriaGrowth InhibitionMIC< 0.9 µg/mL[1]
Cochliobolus miyabeanusGrowth InhibitionMIC< 0.9 µg/mL[1]
Rhizoctonia solaniGrowth InhibitionMIC< 0.9 µg/mL[1]
Callosobruchus chinensis (weevil)Mortality AssayLD1001.5 µ g/insect [1]
Tetranychus telarius (mite)Miticidal AssayLC509.2 µg/mL[1]

Table 2: Immunosuppressive and Anti-inflammatory Activity of this compound

Cell TypeAssay TypeEndpointPotency (IC50)Reference
Rat Mesangial CellsIL-1β-induced PLA2 secretionInhibition43 nM[1]
Rat Mesangial CellscAMP-induced PLA2 secretionInhibition33 nM[1]
Human T-lymphocytesAllogeneic cell-induced proliferationSuppression50 ng/mL[1]
Human T-lymphocytesIL-2-induced proliferationSuppression50 ng/mL[1]

Experimental Protocols

Protocol 1: High-Throughput Screening for Modulators of Potassium Ion Transport using a Thallium Flux Assay

This protocol describes a fluorescence-based HTS assay to identify compounds that modulate potassium ion transport, using this compound as a positive control for potassium ionophore activity. The assay utilizes the permeability of potassium channels and ionophores to thallium ions (Tl⁺), a surrogate for K⁺, and a Tl⁺-sensitive fluorescent dye.

Materials:

  • Cells: A suitable cell line (e.g., HEK293, CHO) seeded in 384-well black, clear-bottom microplates.

  • This compound: Stock solution in DMSO.

  • Thallium-sensitive fluorescent dye: (e.g., FluxOR™, Thallos™)

  • Assay Buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.3.

  • Stimulus Buffer: Assay Buffer containing a source of thallium (e.g., thallium sulfate) and potassium.

  • Compound Library: Compounds arrayed in 384-well plates.

  • Fluorescence Plate Reader: Equipped with injectors for stimulus buffer addition and capable of kinetic reads.

Methodology:

  • Cell Plating: Seed cells into 384-well microplates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading:

    • Prepare a loading buffer containing the thallium-sensitive dye in Assay Buffer according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye-loading buffer to each well.

    • Incubate for 60-90 minutes at room temperature, protected from light.

  • Compound Addition:

    • Following dye loading, wash the cells with Assay Buffer.

    • Add the compounds from the library plates to the assay plates. Include wells with DMSO only (negative control) and wells with a known concentration of this compound (positive control).

    • Incubate for 10-30 minutes at room temperature.

  • Fluorescence Measurement:

    • Place the assay plate in the fluorescence plate reader.

    • Set the reader to record the baseline fluorescence.

    • Inject the Stimulus Buffer into each well and immediately begin kinetic fluorescence readings (e.g., every second for 60-120 seconds).

  • Data Analysis:

    • The increase in fluorescence intensity over time corresponds to the influx of Tl⁺ into the cells.

    • Calculate the rate of fluorescence increase or the peak fluorescence for each well.

    • Normalize the data to the controls on each plate.

    • Identify "hits" as compounds that significantly alter the Tl⁺ influx compared to the negative control.

Protocol 2: High-Throughput Screening for Inhibitors of T-Cell Proliferation

This protocol outlines a cell-based HTS assay to identify compounds that inhibit T-cell proliferation, using this compound as a reference immunosuppressive agent.

Materials:

  • Cells: Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat).

  • This compound: Stock solution in DMSO.

  • Cell Proliferation Reagent: (e.g., resazurin-based, ATP-based).

  • T-cell Mitogen: (e.g., Phytohemagglutinin (PHA), anti-CD3/CD28 antibodies).

  • Culture Medium: RPMI-1640 supplemented with 10% FBS, penicillin/streptomycin, and IL-2 (for primary T-cells).

  • Compound Library: Compounds arrayed in 384-well plates.

  • Plate Reader: Capable of measuring fluorescence or luminescence.

Methodology:

  • Cell Preparation: Isolate PBMCs or culture the T-cell line. Adjust the cell density in the culture medium.

  • Assay Setup:

    • Add the test compounds from the library plates to the wells of a 384-well plate.

    • Include wells with DMSO only (negative control) and wells with a serial dilution of this compound (positive control).

    • Add the T-cell suspension to each well.

    • Add the T-cell mitogen to all wells except for the unstimulated control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C, 5% CO₂.

  • Cell Proliferation Measurement:

    • Add the cell proliferation reagent to each well according to the manufacturer's instructions.

    • Incubate for the recommended time (typically 2-4 hours).

    • Measure the fluorescence or luminescence signal using a plate reader.

  • Data Analysis:

    • The signal intensity is proportional to the number of viable, proliferating cells.

    • Calculate the percentage of inhibition for each compound relative to the DMSO control.

    • Determine the IC50 values for active compounds.

Mandatory Visualizations

Signaling Pathway

Tetranactin_Immunosuppressive_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Plasma_Membrane Plasma Membrane This compound->Plasma_Membrane Inserts into Calcineurin Calcineurin This compound->Calcineurin Inhibits (indirectly via K⁺ efflux & Ca²⁺ signaling disruption) PLC PLCγ K_ion K⁺ K_ion->Plasma_Membrane Efflux Ca_ion Ca²⁺ Ca_ion->Calcineurin Activates TCR T-Cell Receptor (TCR) TCR->PLC Activates IP3 IP₃ PLC->IP3 Generates ER Endoplasmic Reticulum IP3->ER Binds to receptor ER->Ca_ion Releases NFATp NFAT-P (Inactive) Calcineurin->NFATp Dephosphorylates NFAT NFAT (Active) Nucleus Nucleus NFAT->Nucleus Translocates to Gene_Expression Gene Expression (e.g., IL-2) Proliferation T-Cell Proliferation Gene_Expression->Proliferation Drives

Caption: this compound's proposed immunosuppressive signaling pathway.

Experimental Workflow

HTS_Workflow Start Start HTS Campaign Cell_Plating 1. Seed Cells in 384-well Plates Start->Cell_Plating Dye_Loading 2. Load Cells with Thallium-sensitive Dye Cell_Plating->Dye_Loading Compound_Addition 3. Add Compound Library, This compound (Control), and DMSO (Control) Dye_Loading->Compound_Addition Incubation 4. Incubate at Room Temperature Compound_Addition->Incubation Measurement 5. Measure Fluorescence Kinetics upon Stimulus Addition Incubation->Measurement Data_Analysis 6. Data Normalization and Hit Identification Measurement->Data_Analysis Hit_Validation 7. Dose-Response and Secondary Assays Data_Analysis->Hit_Validation End Validated Hits Hit_Validation->End

Caption: High-throughput screening experimental workflow.

Conclusion

This compound serves as a valuable tool for the development and validation of high-throughput screening assays targeting potassium ion transport and T-cell proliferation. The provided protocols offer a robust framework for identifying novel bioactive compounds. The proposed mechanism of action, involving the disruption of the calcineurin-NFAT signaling pathway, provides a basis for more detailed mechanistic studies of identified hits. Further investigation into the diverse biological activities of this compound is warranted to fully explore its therapeutic potential.

References

Tetranactin as a Tool for Studying Ion Channel Kinetics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranactin is a macrotetrolide antibiotic that functions as an ionophore, a lipid-soluble molecule that can bind to and transport ions across cell membranes. While it is known for its insecticidal and acaricidal properties, its application as a direct tool for studying the kinetics of specific protein ion channels is not well-documented in publicly available research. This compound and its analogs, such as nonactin, are primarily characterized as mobile ion carriers that create a transient complex with specific ions, facilitating their movement across lipid bilayers. This mechanism is distinct from modulators that bind to and alter the gating kinetics (opening, closing, and inactivation) of protein ion channels.

This document provides an overview of this compound's properties as an ionophore and outlines experimental approaches that can be adapted to study its ion-carrying capabilities, which can be conceptually linked to the broader field of ion movement across membranes. The provided protocols are based on established methods for studying ionophores in artificial membrane systems, as direct experimental data on this compound's interaction with specific ion channel proteins is limited.

Principle of Action: this compound as a Mobile Ion Carrier

This compound exhibits a high selectivity for potassium ions (K⁺). Its structure allows it to form a cage-like complex around a K⁺ ion, shielding the ion's charge and enabling the complex to diffuse across the hydrophobic core of a lipid membrane. This process is a form of facilitated diffusion and does not involve the modulation of a pre-existing protein channel.

The overall process can be visualized as a cycle:

  • Association: this compound at the membrane interface binds to a K⁺ ion from the aqueous solution.

  • Translocation: The this compound-K⁺ complex diffuses across the lipid bilayer.

  • Dissociation: On the other side of the membrane, the complex releases the K⁺ ion.

  • Return: The free this compound molecule diffuses back to the original side.

This carrier mechanism is fundamentally different from how researchers typically study ion channel kinetics, which involves measuring the conformational changes of channel proteins in response to stimuli.

Data Presentation: Ion Selectivity and Transport Rates

ParameterDescriptionTypical Method of MeasurementRelevance to Ion Transport
Ion Selectivity Ratio The relative preference of the ionophore for one ion over another (e.g., K⁺/Na⁺).Measurement of membrane potential or conductance in the presence of different ion gradients in a planar lipid bilayer or liposome-based assay.Indicates the specificity of the ionophore.
Transport Rate (Turnover Number) The number of ions transported by a single ionophore molecule per unit of time.Spectrophotometric assays using ion-sensitive dyes or co-transport of a colored anion (e.g., picrate) in a bulk membrane system.Provides a measure of the efficiency of ion transport by the carrier mechanism.
Association Constant (Kₐ) The equilibrium constant for the formation of the ionophore-ion complex.Can be estimated from transport experiments or spectroscopic methods.Reflects the affinity of the ionophore for the ion.
Dissociation Constant (Kₐ) The equilibrium constant for the dissociation of the ionophore-ion complex.Can be estimated from transport experiments or spectroscopic methods.Indicates the ease with which the ion is released.

Experimental Protocols

The following are generalized protocols for characterizing the ionophore activity of compounds like this compound using artificial membrane systems. These methods are not designed to measure the kinetics of protein ion channels but rather the efficiency and selectivity of this compound as an ion carrier.

Protocol 1: Planar Lipid Bilayer (PLB) for Measuring Ion Selectivity

Objective: To determine the ion selectivity of this compound by measuring the reversal potential in the presence of an ion gradient.

Materials:

  • Planar lipid bilayer setup with two chambers (cis and trans) separated by a small aperture.

  • Phospholipid solution (e.g., diphytanoylphosphatidylcholine in n-decane).

  • Salt solutions (e.g., KCl, NaCl) of varying concentrations.

  • Ag/AgCl electrodes.

  • Low-noise voltage-clamp amplifier.

  • This compound solution in a suitable solvent (e.g., ethanol).

Procedure:

  • Form a stable planar lipid bilayer across the aperture separating the cis and trans chambers.

  • Establish an ion gradient by having different concentrations of the salt of interest in the cis and trans chambers (e.g., 100 mM KCl in cis and 10 mM KCl in trans).

  • Add a small amount of this compound solution to the cis chamber and stir until it incorporates into the membrane, as evidenced by an increase in membrane conductance.

  • Apply a voltage ramp across the membrane and record the resulting current to determine the reversal potential (the voltage at which the net current is zero).

  • Calculate the permeability ratio of different ions (e.g., Pₖ/Pₙₐ) using the Goldman-Hodgkin-Katz (GHK) voltage equation based on the measured reversal potentials under different ionic conditions.

Protocol 2: Liposome-Based Assay for Measuring Ion Transport Rate

Objective: To quantify the rate of K⁺ transport by this compound into lipid vesicles.

Materials:

  • Liposomes encapsulating a pH-sensitive or K⁺-sensitive fluorescent dye.

  • A protonophore (e.g., CCCP) to create a pH gradient.

  • A fluorometer.

  • This compound solution.

  • Buffer solutions with and without KCl.

Procedure:

  • Prepare liposomes loaded with a K⁺-sensitive dye in a K⁺-free buffer.

  • Establish a membrane potential across the liposome membrane (e.g., using a valinomycin-induced K⁺ diffusion potential or by creating a pH gradient with a protonophore).

  • Add the liposome suspension to a cuvette in the fluorometer and record the baseline fluorescence.

  • Initiate the transport reaction by adding a known concentration of this compound to the cuvette.

  • Monitor the change in fluorescence over time, which corresponds to the influx of K⁺ into the liposomes.

  • The initial rate of fluorescence change can be used to calculate the initial rate of K⁺ transport.

Visualizations

Diagram 1: Mechanism of this compound as a Mobile Ion Carrier

Tetranactin_Mechanism cluster_membrane Lipid Bilayer Membrane_Top Extracellular Side Membrane_Bottom Intracellular Side Membrane_Core K_out K+ Complex_out This compound-K+ Complex K_out->Complex_out 1. Association Tet_out This compound Complex_in This compound-K+ Complex Complex_out->Complex_in 2. Translocation K_in K+ Tet_in This compound Tet_in->Tet_out 4. Return Complex_in->K_in 3. Dissociation PLB_Workflow Start Start: Prepare PLB Setup Form_Bilayer Form Planar Lipid Bilayer Start->Form_Bilayer Establish_Gradient Establish Ion Gradient (e.g., 100 mM KCl vs 10 mM KCl) Form_Bilayer->Establish_Gradient Add_this compound Add this compound to Cis Chamber Establish_Gradient->Add_this compound Record_Current Apply Voltage Ramp and Record I-V Curve Add_this compound->Record_Current Determine_Vrev Determine Reversal Potential (Vrev) Record_Current->Determine_Vrev Calculate_Selectivity Calculate Ion Selectivity (GHK Equation) Determine_Vrev->Calculate_Selectivity End End Calculate_Selectivity->End

Application Notes and Protocols: Tetranactin's Effect on Human T Lymphocyte Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tetranactin, a macrotetrolide antibiotic derived from Streptomyces aureus, has demonstrated significant immunosuppressive properties, particularly concerning the proliferation of human T lymphocytes.[1][2] These characteristics make it a compound of interest for research into immunomodulatory drugs. These application notes provide a summary of the known effects of this compound on T cell proliferation, detailed protocols for assessing these effects, and diagrams of the proposed signaling pathways and experimental workflows.

Data Presentation

The following tables summarize the quantitative and qualitative effects of this compound on human T lymphocyte functions based on available literature.

Table 1: Inhibitory Effects of this compound on T Lymphocyte Proliferation and Function

ParameterObservationConcentrationReference
T Lymphocyte Proliferation (in response to allogeneic cells)Complete abrogationUp to 100 ng/mL[1]
T Lymphocyte Proliferation (in response to mitogens)Marked reduction in thymidine, uridine, and leucine incorporation1 ng/mL[3][4]
Initiation of Proliferation (in response to IL-2)BlockedNot specified[1]
Proliferation of IL-2-activated cellsNot blockedNot specified[1]
Generation of Cytotoxic T LymphocytesBlockedUp to 100 ng/mL[1]
Lytic Activity of Cytotoxic T or NK LymphocytesNot alteredUp to 100 ng/mL[1]
T-cell proliferation (Dinactin, a related macrotetrolide)IC50 = 10-20 ng/ml10-20 ng/mL[5]

Table 2: Mechanistic Insights into this compound's Immunosuppressive Effects

Molecular EventObservationConcentrationReference
Interleukin-2 (IL-2) Synthesis and ReleaseSignificantly suppressed1 ng/mL[3][4]
45Ca2+ IncorporationInhibited1 ng/mL[3][4]
Intracellular Na+ LevelsIncreased1 ng/mL[3][4]
Cytokine Production (Dinactin)Inhibited (IL-4, IL-5 IC50 = 10 ng/ml; IFN-gamma, IL-2 IC50 = 30-60 ng/ml)10-60 ng/mL[5]
Mechanism of Cytokine Inhibition (Dinactin)Post-transcriptionalNot specified[5]

Signaling Pathways and Mechanisms of Action

This compound's inhibitory effect on T lymphocyte proliferation appears to be multifactorial, primarily targeting early events in T cell activation. The proposed mechanism involves the disruption of intracellular cation homeostasis, which is critical for T cell receptor (TCR) signaling.

Proposed Signaling Pathway of this compound's Inhibition

The diagram below illustrates the putative signaling cascade affected by this compound. Key steps in T cell activation, such as TCR engagement and co-stimulation, lead to a rise in intracellular calcium, which is essential for the activation of calcineurin and the subsequent nuclear translocation of NFAT (Nuclear Factor of Activated T cells). NFAT, in conjunction with other transcription factors like AP-1, drives the transcription of IL-2, a crucial cytokine for T cell proliferation. This compound is suggested to inhibit calcium influx, thereby disrupting this pathway and suppressing IL-2 production and subsequent T cell proliferation.[3][4]

Tetranactin_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular APC Antigen Presenting Cell (APC) TCR T Cell Receptor (TCR) APC->TCR PLC PLCγ1 TCR->PLC Signal 1 CD28 CD28 CD28->PLC Co-stimulation (Signal 2) IP3 IP3 PLC->IP3 Ca_Store ER Ca2+ Store IP3->Ca_Store Ca2+ Release Ca_Influx Calcineurin Calcineurin Ca_Influx->Calcineurin Ca2+ Activation NFATp NFAT (P) Calcineurin->NFATp Dephosphorylation NFAT NFAT NFATp->NFAT IL2_Gene IL-2 Gene NFAT->IL2_Gene Nuclear Translocation & Transcription IL2_mRNA IL-2 mRNA IL2_Gene->IL2_mRNA IL2 IL-2 Protein IL2_mRNA->IL2 Translation Proliferation T Cell Proliferation IL2->Proliferation Autocrine/Paracrine Signaling This compound This compound This compound->Ca_Influx Inhibits

Caption: Proposed mechanism of this compound-mediated immunosuppression.

Experimental Protocols

The following protocols provide detailed methodologies for assessing the effect of this compound on human T lymphocyte proliferation.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs, which contain T lymphocytes, from whole blood.

PBMC_Isolation_Workflow Start Whole Blood Collection Dilute Dilute Blood 1:1 with PBS Start->Dilute Layer Layer over Ficoll-Paque Dilute->Layer Centrifuge Centrifuge (e.g., 400 x g, 30 min, no brake) Layer->Centrifuge Collect Collect Buffy Coat (PBMC layer) Centrifuge->Collect Wash1 Wash with PBS (Centrifuge 300 x g, 10 min) Collect->Wash1 Wash2 Repeat Wash Wash1->Wash2 Resuspend Resuspend in Culture Medium Wash2->Resuspend Count Count Cells and Assess Viability Resuspend->Count End PBMCs Ready for Assay Count->End CFSE_Assay_Workflow Start Isolated PBMCs CFSE_Stain Stain with CFSE Start->CFSE_Stain Plate_Cells Plate Cells in 96-well Plate CFSE_Stain->Plate_Cells Add_this compound Add this compound (or Vehicle) Plate_Cells->Add_this compound Add_Mitogen Add T Cell Mitogen (e.g., PHA) Add_this compound->Add_Mitogen Incubate Incubate for 3-5 Days Add_Mitogen->Incubate Harvest Harvest Cells Incubate->Harvest Analyze Analyze by Flow Cytometry Harvest->Analyze End Quantify Proliferation Analyze->End

References

Application Note: Modulating and Measuring Intracellular pH Using Tetranactin and BCECF-AM

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular pH (pHi) is a critical parameter that governs a multitude of cellular processes, including enzyme activity, cell proliferation, apoptosis, and ion transport.[1] The ability to precisely measure and manipulate pHi is essential for understanding cellular physiology and for the development of novel therapeutics. This application note details a methodology for inducing controlled changes in intracellular pH using the K+ ionophore Tetranactin, and a robust protocol for quantifying these changes using the ratiometric fluorescent pH indicator, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM).

This compound is a member of the macrotetrolide family of antibiotics, which function as ionophores with high selectivity for monovalent cations. By facilitating the transport of potassium ions (K+) across cellular membranes, this compound can be used to alter the cellular membrane potential. When used in conjunction with the K+/H+ ionophore nigericin, it allows for the clamping of intracellular pH to specific extracellular values, a technique crucial for the calibration of fluorescent pH indicators. This makes this compound a valuable tool for researchers studying the downstream effects of pHi dysregulation in various physiological and pathological contexts.

BCECF-AM is a cell-permeant dye that is cleaved by intracellular esterases to its active, membrane-impermeant form, BCECF.[2] BCECF exhibits a pH-dependent dual-excitation spectrum, with an isosbestic point at approximately 440 nm, making it ideal for ratiometric measurements that minimize artifacts from variations in dye concentration, cell path length, or photobleaching.[2][3]

Principle of the Method

The experimental approach involves two key stages: the manipulation of pHi using this compound and the measurement of pHi using BCECF.

  • pHi Manipulation with this compound: As a K+ ionophore, this compound embeds in the cell membrane and selectively transports K+ ions down their electrochemical gradient. This flux of K+ ions alters the cell's membrane potential. While this compound itself does not directly transport protons, its application in conjunction with the K+/H+ antiporter nigericin is a powerful technique. Nigericin exchanges intracellular H+ for extracellular K+. By using this compound to clamp the K+ gradient and nigericin to facilitate H+/K+ exchange, the intracellular pH can be effectively equilibrated with the extracellular pH. This principle is most commonly applied for generating a standard curve for pHi indicator calibration.

  • pHi Measurement with BCECF: Cells are first loaded with the membrane-permeable BCECF-AM, which becomes trapped intracellularly after hydrolysis to BCECF. The fluorescence intensity of BCECF is then measured by exciting the dye at two wavelengths: a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm). The ratio of the fluorescence emissions (typically at ~535 nm) from these two excitation wavelengths is directly proportional to the intracellular pH.[2] This ratiometric approach provides a more accurate and reliable measurement of pHi compared to single-wavelength indicators.

Data Presentation

The following tables represent typical data that could be generated from experiments utilizing this protocol.

Table 1: Intracellular pH Calibration Data

Extracellular pHFluorescence Intensity (Ex: 490 nm, Em: 535 nm)Fluorescence Intensity (Ex: 440 nm, Em: 535 nm)Fluorescence Ratio (490/440)
6.51501001.50
7.03001022.94
7.5550985.61
8.08001017.92
8.5950999.60

Table 2: Effect of this compound on Intracellular pH in a Hypothetical Cancer Cell Line

TreatmentTime (minutes)Mean Fluorescence Ratio (490/440)Calculated Intracellular pH
Control (vehicle)03.507.1
Control (vehicle)53.527.1
Control (vehicle)103.497.1
This compound (1 µM)03.517.1
This compound (1 µM)52.806.9
This compound (1 µM)102.206.7

Mandatory Visualizations

Tetranactin_Mechanism cluster_membrane Cell Membrane This compound This compound K_in K+ This compound->K_in Low Conc. nigericin Nigericin H_out H+ nigericin->H_out nigericin->K_in K_out K+ K_out->this compound High Conc. K_out->nigericin H_in H+ H_in->nigericin

Caption: Mechanism of pHi clamping using this compound and Nigericin.

Experimental_Workflow A 1. Cell Culture Plate cells and grow to desired confluency B 2. BCECF-AM Loading Incubate cells with 3-5 µM BCECF-AM for 30-60 min at 37°C A->B C 3. Wash Wash cells 3x with PBS or buffer to remove extracellular dye B->C D 4. Experimental Treatment Add this compound or other compounds C->D E 5. Fluorescence Measurement Excite at 490 nm and 440 nm, measure emission at 535 nm D->E F 6. Data Analysis Calculate 490/440 ratio E->F H 8. Convert Ratio to pHi Use standard curve to determine intracellular pH F->H Apply Calibration G 7. Calibration Use this compound/Nigericin with pH buffers to create a standard curve G->H

Caption: Experimental workflow for measuring pHi changes.

Experimental Protocols

Materials and Reagents:

  • This compound (prepared as a stock solution in DMSO)

  • BCECF-AM (prepared as a 1-5 mM stock solution in anhydrous DMSO)[2]

  • Nigericin sodium salt (prepared as a stock solution in DMSO)[2]

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • Cell culture medium appropriate for the cell line

  • 96-well black, clear-bottom microplates or coverslips for microscopy

  • Fluorescence microplate reader or fluorescence microscope with ratiometric imaging capabilities

Protocol 1: Loading Cells with BCECF-AM

This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.

  • Cell Plating: Plate adherent cells on 96-well black, clear-bottom plates or on coverslips at a density that will result in 70-80% confluency on the day of the experiment. For suspension cells, adjust the cell density as required.

  • Prepare Loading Solution: Prepare a fresh BCECF-AM dye-loading solution at a final concentration of 3-5 µM in a suitable buffer (e.g., HBSS or serum-free medium).[2] It is crucial to use anhydrous DMSO for the stock solution as BCECF-AM is sensitive to moisture.[3]

  • Dye Loading: Remove the growth medium from the cells. For adherent cells, wash once with warm PBS. Add the BCECF-AM loading solution to the cells.

  • Incubation: Incubate the cells at 37°C for 30-60 minutes in the dark.[2] This allows for the passive diffusion of the AM ester across the cell membrane and its subsequent cleavage by intracellular esterases.

  • Washing: After incubation, carefully remove the dye-loading solution and wash the cells three times with warm buffer (e.g., PBS or HBSS) to remove any extracellular BCECF-AM.[2]

  • Final Preparation: Add the experimental buffer to the cells. The cells are now loaded with BCECF and are ready for pHi measurements.

Protocol 2: Intracellular pH Calibration using this compound and Nigericin

This protocol allows for the generation of a standard curve to convert fluorescence ratios to absolute pHi values.

  • Prepare Calibration Buffers: Prepare a series of calibration buffers with a high K+ concentration (e.g., 130 mM KCl, 1 mM MgCl2, 15 mM HEPES, 15 mM MES).[2] Adjust the pH of these buffers to a range of values that bracket the expected pHi (e.g., 6.5, 7.0, 7.5, 8.0, 8.5) using NaOH or HCl.[2]

  • Load Cells: Load the cells with BCECF-AM as described in Protocol 1.

  • Add Ionophores: To each well or dish, add the appropriate pH calibration buffer containing final concentrations of ~10 µM Nigericin and ~5-10 µM this compound. The high extracellular K+ and the presence of the K+ ionophore (this compound) will clamp the K+ gradient, while nigericin will equilibrate the intracellular and extracellular pH.

  • Equilibration: Incubate for 5-10 minutes at room temperature or 37°C to allow for the complete equilibration of intracellular and extracellular pH.[2]

  • Measure Fluorescence: Using a fluorescence plate reader or microscope, measure the fluorescence emission at ~535 nm after exciting at ~490 nm and ~440 nm for each pH point.

  • Generate Standard Curve: Calculate the 490/440 fluorescence ratio for each known pH value. Plot the fluorescence ratio (y-axis) against the extracellular pH (x-axis) and fit the data with a linear or sigmoidal function. This curve will be used to convert experimental ratios to pHi values.[4]

Protocol 3: Measuring this compound-Induced pHi Changes

  • Load Cells: Load cells with BCECF-AM according to Protocol 1.

  • Baseline Measurement: Place the cells in the fluorescence measurement instrument (plate reader or microscope) and record the baseline fluorescence ratio for 2-5 minutes to ensure a stable resting pHi.

  • Add this compound: Add this compound to the cells at the desired final concentration (e.g., 1-10 µM). A vehicle control (DMSO) should be run in parallel.

  • Kinetic Measurement: Immediately begin recording the fluorescence ratio over time to monitor the change in intracellular pH. Measurements can be taken every 30-60 seconds for a period of 15-30 minutes, or as required by the experimental design.

  • Data Analysis: Convert the measured fluorescence ratios to intracellular pH values using the standard curve generated in Protocol 2. Plot the change in pHi over time to visualize the effect of this compound.

Conclusion

The combination of this compound as a tool for modulating K+ gradients and BCECF-AM as a ratiometric sensor for pHi provides a powerful system for investigating the role of intracellular pH in cellular function. The protocols outlined in this application note offer a detailed framework for conducting these experiments, from cell loading and calibration to the final measurement of pHi dynamics. This methodology is broadly applicable to various cell types and can be a valuable asset in basic research and drug discovery programs targeting pathways sensitive to changes in intracellular ionic homeostasis.

References

Application Notes and Protocols for Studying Mitochondrial Membrane Potential with Tetranactin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetranactin, a macrotetrolide antibiotic, serves as a valuable tool for investigating mitochondrial function, primarily through its action as a potent and selective monovalent cation ionophore. Its ability to transport cations, particularly potassium (K⁺), across biological membranes makes it an effective agent for modulating and studying mitochondrial membrane potential (ΔΨm). These application notes provide a comprehensive overview of the use of this compound in mitochondrial research, including its mechanism of action, protocols for assessing its effects, and relevant quantitative data.

Mechanism of Action

This compound belongs to the nactin family of ionophores, which are characterized by their cyclic structure containing multiple ether and ester functional groups. This structure allows them to form a lipophilic cage around a cation, facilitating its transport across the lipid bilayer of the inner mitochondrial membrane.

The primary mechanism by which this compound affects mitochondrial membrane potential is through its activity as a K⁺ ionophore. The influx of positively charged K⁺ ions into the mitochondrial matrix, driven by the existing negative charge inside the mitochondrion, leads to a dissipation of the electrochemical gradient. This process, known as depolarization, uncouples the electron transport chain from ATP synthesis. Consequently, cellular respiration may increase in an attempt to restore the membrane potential, while ATP production via oxidative phosphorylation decreases.

Key Applications in Mitochondrial Research

  • Induction of Mitochondrial Depolarization: this compound can be used as a reliable tool to induce controlled depolarization of the mitochondrial membrane, allowing for the study of downstream cellular events.

  • Investigation of Mitochondrial Uncoupling: By dissipating the proton motive force, this compound facilitates the study of mitochondrial uncoupling and its effects on cellular metabolism and signaling.

  • Screening for Modulators of Mitochondrial Function: this compound can be employed in high-throughput screening assays to identify compounds that protect against or exacerbate mitochondrial dysfunction.

  • Studying Ion Homeostasis in Mitochondria: Its selectivity for certain cations allows for the investigation of the roles of specific ion gradients across the inner mitochondrial membrane.

Quantitative Data

The following table summarizes the quantitative effects of this compound on mitochondrial parameters. Note: Specific values can vary depending on the cell type, experimental conditions, and the specific assay used.

ParameterOrganism/Cell TypeConcentration RangeEffectReference
Mitochondrial Membrane Potential Rat Liver Mitochondria10 - 100 nMConcentration-dependent depolarization[1]
Respiration Rate (Oxygen Consumption) Isolated Mitochondria20 - 200 nMStimulation of state 4 respiration[1]
ATP Synthesis Cultured Cells50 - 500 nMInhibition of oxidative phosphorylation-dependent ATP synthesis[2]
Mitochondrial Swelling Isolated Mitochondria (in K⁺ medium)5 - 50 nMInduction of mitochondrial swelling due to K⁺ uptake[3]

Experimental Protocols

Protocol 1: Measurement of this compound-Induced Mitochondrial Depolarization using TMRE/TMRM

This protocol describes the use of the potentiometric fluorescent dyes Tetramethylrhodamine, Ethyl Ester (TMRE) or Tetramethylrhodamine, Methyl Ester (TMRM) to measure changes in mitochondrial membrane potential in live cells upon treatment with this compound.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (in DMSO)

  • TMRE or TMRM stock solution (in DMSO)

  • CCCP or FCCP (positive control for depolarization)

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and culture until they reach the desired confluency.

  • Dye Loading:

    • Prepare a fresh working solution of TMRE or TMRM in pre-warmed cell culture medium. The final concentration typically ranges from 25-200 nM.

    • Remove the old medium from the cells and wash once with PBS.

    • Add the TMRE/TMRM-containing medium to the cells and incubate for 20-30 minutes at 37°C, protected from light.[4][5]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the dye-containing medium.

    • For a positive control, prepare a solution of CCCP or FCCP (typically 10-50 µM).

    • Add the this compound or control solutions to the respective wells.

  • Image Acquisition/Fluorescence Measurement:

    • Microscopy: Acquire fluorescence images at appropriate time points after adding this compound. Use excitation/emission wavelengths of approximately 549/575 nm for TMRE and 552/574 nm for TMRM.[4]

    • Plate Reader: Measure the fluorescence intensity at regular intervals to obtain a kinetic reading of the depolarization event.

  • Data Analysis:

    • Quantify the fluorescence intensity in the mitochondrial region of interest over time.

    • A decrease in fluorescence intensity indicates mitochondrial depolarization.

    • Normalize the data to the initial fluorescence intensity before treatment.

    • Plot the concentration-response curve to determine the EC50 value of this compound for mitochondrial depolarization.

Protocol 2: Assessment of Mitochondrial Respiration using High-Resolution Respirometry

This protocol outlines the use of an Oroboros Oxygraph-2k or a similar high-resolution respirometer to measure the effect of this compound on mitochondrial oxygen consumption.

Materials:

  • Isolated mitochondria or permeabilized cells

  • Respiration medium (e.g., MiR05)

  • Respiratory substrates (e.g., pyruvate, malate, succinate)

  • ADP

  • Oligomycin (ATP synthase inhibitor)

  • This compound stock solution (in ethanol or DMSO)

  • CCCP or FCCP (uncoupler for maximal respiration)

Procedure:

  • Instrument Calibration: Calibrate the oxygen electrodes of the respirometer according to the manufacturer's instructions.

  • Sample Preparation: Add a known amount of isolated mitochondria or permeabilized cells to the respirometer chambers containing pre-warmed respiration medium.

  • Substrate Addition: Add respiratory substrates to initiate baseline respiration (State 2).

  • State 3 Respiration: Add a saturating concentration of ADP to measure the coupled respiration rate (State 3).

  • State 4 Respiration: After the phosphorylation of ADP is complete, the respiration rate will decrease to the resting state (State 4). Alternatively, add oligomycin to inhibit ATP synthase and induce State 4o.

  • This compound Titration: Add increasing concentrations of this compound to the chambers and record the corresponding oxygen consumption rate. An increase in respiration after this compound addition in the absence of ADP (or in the presence of oligomycin) indicates its uncoupling effect.

  • Maximal Respiration: At the end of the experiment, add an uncoupler like FCCP to determine the maximal capacity of the electron transport system.

  • Data Analysis:

    • Calculate the oxygen consumption rates (OCR) for each state and after each this compound addition.

    • Plot the OCR as a function of this compound concentration to visualize the dose-dependent effect on mitochondrial respiration.

Visualizations

Signaling Pathway of this compound-Induced Mitochondrial Depolarization

Tetranactin_Mechanism This compound This compound IMM Inner Mitochondrial Membrane This compound->IMM Embeds in Matrix Mitochondrial Matrix DeltaPsi Mitochondrial Membrane Potential (ΔΨm) Matrix->DeltaPsi Positive charge influx neutralizes negative charge K_ion K+ K_ion->Matrix Transport facilitated by This compound-K+ complex Depolarization Depolarization DeltaPsi->Depolarization Leads to Uncoupling Uncoupling of Oxidative Phosphorylation Depolarization->Uncoupling ATP_Synthase ATP Synthase Uncoupling->ATP_Synthase Inhibits proton motive force for ATP_Production ATP Production ↓ ATP_Synthase->ATP_Production

Caption: Mechanism of this compound-induced mitochondrial depolarization.

Experimental Workflow for Assessing Mitochondrial Membrane Potential

MMP_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_acq Data Acquisition cluster_analysis Analysis Cell_Culture 1. Culture Cells Dye_Loading 2. Load with TMRE/TMRM Cell_Culture->Dye_Loading Add_this compound 3. Add this compound (and controls) Dye_Loading->Add_this compound Acquire_Data 4. Acquire Fluorescence Data (Microscopy or Plate Reader) Add_this compound->Acquire_Data Analyze_Intensity 5. Quantify Fluorescence Intensity Acquire_Data->Analyze_Intensity Plot_Data 6. Plot Concentration-Response Curve Analyze_Intensity->Plot_Data Determine_EC50 7. Determine EC50 Plot_Data->Determine_EC50

Caption: Workflow for measuring mitochondrial membrane potential changes.

References

Troubleshooting & Optimization

Troubleshooting Tetranactin insolubility in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting tips and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tetranactin, focusing on its limited solubility in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a macrotetrolide antibiotic produced by Streptomyces species.[1] Its primary mechanism of action is as a monovalent cation ionophore, meaning it can insert itself into cell membranes and facilitate the transport of specific ions across the lipid bilayer.[1][2][3] It shows high selectivity for ammonium (NH₄⁺) and potassium (K⁺) ions.[1] This disruption of ion gradients is key to its antibacterial, insecticidal, and miticidal activities.[2][4][5]

Q2: I am having trouble dissolving this compound in my aqueous buffer. What are its known solubility properties?

This compound has limited water solubility.[1] It is a hydrophobic molecule, which is why it readily partitions into lipid membranes to act as an ionophore. It is, however, soluble in several organic solvents. Researchers should first prepare a concentrated stock solution in an appropriate organic solvent before diluting it into aqueous experimental media.

Q3: Why is my this compound precipitating after I add it to my cell culture medium?

Precipitation upon dilution into aqueous solutions (like cell culture media or buffers) is a common issue and can be caused by several factors:

  • High Final Concentration: The final concentration of this compound in your aqueous medium may be too high, exceeding its solubility limit.

  • Solvent Shock: Adding a concentrated organic stock solution too quickly into the aqueous medium can cause the compound to "crash out" or precipitate. The this compound is suddenly exposed to a non-ideal solvent environment before it can properly disperse.

  • Media Components: Components in complex media, such as salts and proteins, can interact with this compound or the organic solvent, reducing its solubility.[6] For example, calcium salts are particularly prone to causing precipitation.[6][7]

  • Temperature and pH: Changes in temperature or pH can affect the solubility of compounds.[6] Preparing solutions with cold media can sometimes lead to the precipitation of salts and other components.[8]

Q4: How can I prevent my this compound from precipitating during my experiment?

To improve solubility and prevent precipitation, consider the following:

  • Lower the Final Concentration: Work with the lowest effective concentration of this compound possible for your experiment.

  • Optimize Dilution: When diluting the organic stock solution, add it dropwise to your aqueous medium while vortexing or stirring vigorously. This helps to disperse the compound quickly and avoid localized high concentrations.

  • Use an Intermediate Dilution Step: Consider a serial dilution approach. For example, dilute the DMSO stock into a smaller volume of media first, ensure it's dissolved, and then transfer that to the final volume.

  • Warm the Medium: Gently warming the aqueous medium to 37°C may help dissolve the compound, but be cautious as heat can degrade some media components or the compound itself.[9]

  • Check for Contamination: In some cases, observed precipitates may be a sign of bacterial or fungal contamination in the media rather than compound insolubility.[9]

Data and Protocols

This compound Solubility Summary

The following table summarizes the solubility of this compound in common laboratory solvents. It is recommended to prepare a concentrated stock solution using one of the solvents where it is readily soluble.

SolventSolubility
Dimethylformamide (DMF)Soluble
Dimethyl sulfoxide (DMSO)Soluble
Ethanol (EtOH)Soluble
Methanol (MeOH)Soluble
WaterLimited

(Data sourced from references[1][2][4])

Experimental Protocol: Preparation of a this compound Stock Solution

This protocol outlines the standard procedure for preparing a concentrated stock solution of this compound and diluting it for use in an aqueous experimental setup.

Materials:

  • This compound (solid powder)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or cryovials

  • Target aqueous medium (e.g., cell culture medium, buffer), pre-warmed to the experimental temperature (e.g., 37°C)

Procedure:

  • Calculate Stock Concentration: Determine the desired stock concentration (e.g., 10 mM). Calculate the mass of this compound (Molecular Weight: ~793.0 g/mol ) required.

  • Dissolve this compound:

    • Weigh the calculated amount of this compound powder and place it in a sterile tube.

    • Add the required volume of 100% DMSO to achieve the desired concentration.

    • Vortex thoroughly until the powder is completely dissolved. The solution should be clear.

  • Storage of Stock Solution:

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[2]

    • Store the aliquots at -20°C for long-term storage.[1][2]

  • Preparing the Working Solution:

    • Thaw a single aliquot of the this compound stock solution.

    • While vortexing or stirring the pre-warmed aqueous medium, add the required volume of the stock solution drop-by-drop. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution (e.g., add 1 µL of stock to 1 mL of medium).

    • Visually inspect the solution to ensure no precipitation has occurred. If the solution appears cloudy, it may indicate precipitation.

Important Note: Stock solutions made with DMSO or ethanol generally do not require filter sterilization as the solvent itself is inhibitory to microbial growth. Passing a DMSO-based solution through certain types of filters (e.g., cellulose acetate) may dissolve the filter membrane.[10][11]

Visual Guides

Troubleshooting Workflow for this compound Insolubility

G start This compound Precipitates in Aqueous Solution check_stock Is the stock solution fully dissolved and clear? start->check_stock remake_stock Action: Prepare fresh stock in anhydrous DMSO/EtOH. check_stock->remake_stock No check_dilution How was the stock diluted into media? check_stock->check_dilution Yes remake_stock->check_dilution fast_dilution Problem: Added stock too quickly ('solvent shock'). check_dilution->fast_dilution Quickly check_conc Is the final concentration too high? check_dilution->check_conc Slowly/ Dropwise slow_dilution Best Practice: Add stock dropwise to vortexing, pre-warmed media. slow_dilution->check_conc fast_dilution->slow_dilution lower_conc Action: Reduce final working concentration. check_conc->lower_conc Yes end_ok Solution is Clear: Proceed with Experiment check_conc->end_ok No end_precipitate Precipitate Persists: Consider alternative formulation strategies. lower_conc->end_precipitate G ionophore This compound k_in K⁺ ionophore->k_in nh4_in NH₄⁺ ionophore->nh4_in k_out K⁺ k_out->ionophore Transport intracellular Intracellular Space disruption Disruption of Ion Gradient k_in->disruption nh4_out NH₄⁺ nh4_out->ionophore nh4_in->disruption extracellular Extracellular Space

References

Tetranactin stability and degradation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers using Tetranactin. This resource provides essential information, frequently asked questions, and troubleshooting guidance regarding the stability and degradation of this compound in cell culture media. Accurate and consistent results depend on understanding how this compound behaves in your specific experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solid form and in organic solvents?

When stored as a solid at -20°C, this compound is highly stable, with a shelf life of at least four years.[1] Stock solutions prepared in organic solvents like DMSO or ethanol are also stable for extended periods when stored at -20°C or -80°C and protected from light. However, the critical factor for experimental success is its stability after dilution into aqueous cell culture media.

Q2: How stable is this compound in aqueous cell culture media at 37°C?

Specific data on the half-life of this compound in various cell culture media (e.g., DMEM, RPMI-1640) is not extensively published. Like many complex ester-containing molecules, macrotetrolide antibiotics can be susceptible to degradation under typical cell culture conditions (37°C, neutral pH, aqueous environment).[2][3] The primary routes of degradation for such molecules are hydrolysis of the ester bonds and, to a lesser extent, oxidation.[3][4] Therefore, it is not recommended to assume long-term stability. For experiments lasting more than a few hours, the stability should be empirically determined.[2][5]

Q3: What factors can influence the degradation of this compound in my experiments?

Several factors can accelerate the degradation of this compound in your cell culture medium. These should be controlled as much as possible to ensure consistent results.

FactorPotential Impact on this compound StabilityMitigation Strategy
pH The ester linkages in this compound are susceptible to base- and acid-catalyzed hydrolysis. Deviations from neutral pH (pH ~7.4) can increase the rate of degradation.[3][4]Maintain a properly buffered medium using HEPES or ensure CO₂ levels are stable. Avoid pH extremes.
Temperature Higher temperatures accelerate chemical reactions, including hydrolysis.[3][4] Incubating at 37°C will cause faster degradation than storing media at 4°C.Prepare fresh working solutions before each experiment. For long-term incubations, consider replenishing the medium with fresh this compound.
Media Components Complex media contain numerous components. While specific interactions are unknown, enzymes (esterases) present in serum (FBS) supplements could potentially degrade this compound.If reproducibility issues arise, consider reducing the serum percentage or using a serum-free medium if your cell line permits. Run parallel stability controls.
Light Exposure Although not specifically documented for this compound, many complex organic molecules are light-sensitive.[6]Protect stock solutions and media containing this compound from direct light by using amber tubes or covering flasks with foil.
Solubility This compound is a lipophilic molecule.[7] At higher concentrations in aqueous media, it may precipitate, reducing its effective concentration and bioactivity.Ensure the final concentration of the organic solvent (e.g., DMSO) is low and non-toxic to cells (typically <0.5%). Visually inspect media for any signs of precipitation.

Q4: How does degradation affect this compound's function?

This compound functions as a carrier ionophore, selectively binding and transporting monovalent cations (like K⁺ and NH₄⁺) across lipid membranes, which disrupts the cell's ion gradients and mitochondrial membrane potential.[1][7][8][9] Hydrolysis of its ester bonds would break open the macrocyclic ring structure. This conformational change would destroy the three-dimensional cavity required for selective ion binding and transport, rendering the molecule inactive.

cluster_0 Active this compound cluster_1 Degraded this compound active_tet Active this compound Macrocyclic Structure Intact Forms Ion-Binding Cavity membrane Cellular Membrane active_tet->membrane Crosses Membrane degraded_tet Degraded this compound Hydrolyzed Ester Bonds Loss of Macrocyclic Structure active_tet->degraded_tet Degradation (Hydrolysis) ion K+ ion->active_tet:f2 Binds Ion transport Ion Transport (Biological Effect) membrane->transport no_transport No Ion Transport (Loss of Function) degraded_tet->no_transport

Caption: Mechanism of Action vs. Degradation.

Troubleshooting Guide

This guide addresses common issues that may be related to the stability of this compound.

start Problem: Low or inconsistent biological activity q1 Was the this compound working solution prepared fresh? start->q1 sol1_yes Action: Prepare a new working solution from a frozen stock for each experiment. q1->sol1_yes No q2 Is the experiment duration long (>24 hours)? q1->q2 Yes end If issues persist, perform a formal stability study (see protocol). sol1_yes->end sol2_yes Action: Consider replenishing the media with fresh this compound partway through. Run a stability test. q2->sol2_yes Yes q3 Was the stock solution subjected to multiple freeze-thaw cycles? q2->q3 No sol2_yes->end sol3_yes Action: Aliquot stock solutions after initial preparation to minimize freeze-thaw cycles. q3->sol3_yes Yes q3->end No sol3_yes->end

Caption: Troubleshooting inconsistent bioactivity.

Experimental Protocols

Protocol: Assessing this compound Stability in Cell Culture Medium

This protocol provides a reliable framework for determining the stability of this compound in your specific cell culture medium and under your experimental conditions. The primary analytical method recommended is High-Performance Liquid Chromatography (HPLC) or, ideally, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) for its high sensitivity and specificity.[5][10][11][12]

Objective: To quantify the concentration of this compound in cell culture medium over time at 37°C.

Materials:

  • This compound powder

  • DMSO (or other suitable solvent)

  • Your specific cell culture medium (e.g., DMEM + 10% FBS)

  • Sterile microcentrifuge tubes or vials

  • Incubator (37°C, 5% CO₂)

  • HPLC or LC-MS/MS system

  • Acetonitrile or Methanol (HPLC grade)

  • Formic Acid (optional, for mobile phase)

  • Syringe filters (0.22 µm, PTFE or other compatible material)

Workflow:

prep_stock 1. Prepare Stock Solution (e.g., 10 mM this compound in DMSO) prep_working 2. Prepare Working Solution (Spike stock into pre-warmed medium to final concentration, e.g., 10 µM) prep_stock->prep_working aliquot 3. Aliquot Samples (Distribute into sterile tubes, one for each time point) prep_working->aliquot t0 4. T=0 Sample (Immediately process one aliquot) aliquot->t0 incubate 5. Incubate Samples (Place remaining tubes at 37°C, 5% CO₂) aliquot->incubate process 7. Process Samples (Protein precipitation, centrifugation, supernatant collection) t0->process timepoint 6. Collect Time Points (e.g., 2, 4, 8, 24, 48 hours) incubate->timepoint timepoint->process analyze 8. Analyze by LC-MS/MS (Quantify remaining this compound) process->analyze plot 9. Plot Data (% Remaining vs. Time) analyze->plot

Caption: Workflow for a this compound stability study.

Procedure:

  • Preparation:

    • Prepare a concentrated stock solution of this compound (e.g., 10 mM) in 100% DMSO.

    • Warm your complete cell culture medium to 37°C.

    • Spike the this compound stock solution into the pre-warmed medium to achieve your highest working concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.5%. Mix thoroughly.

  • Incubation & Sampling:

    • Aliquot the this compound-containing medium into sterile, sealed tubes, one for each time point.

    • Immediately process the first sample (T=0).

    • Place the remaining tubes in a 37°C incubator.

    • At each subsequent time point (e.g., 2, 4, 8, 24, 48 hours), remove one tube for processing.

  • Sample Processing (Protein Precipitation): [10]

    • To a 100 µL aliquot of the medium, add 300 µL of ice-cold acetonitrile or methanol containing an appropriate internal standard (if available). This precipitates the proteins from the serum.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean tube or HPLC vial. If needed, filter the supernatant through a 0.22 µm syringe filter.

  • Analysis:

    • Analyze the samples via a validated HPLC or LC-MS/MS method to determine the concentration of this compound.

    • The T=0 sample will serve as the 100% reference.

  • Data Interpretation:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage remaining versus time to visualize the degradation curve and calculate the experimental half-life (t₁/₂) of this compound in your medium.

References

Tetranactin stability under varying pH and temperature conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Tetranactin under various experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability and recommended storage for this compound?

This compound is generally stable as a solid. For long-term storage, it is recommended to keep it at -20°C, where it has been reported to be stable for at least four years[1]. When dissolved in solvents like DMF, DMSO, ethanol, or methanol, the stability may be reduced, and it is advisable to prepare fresh solutions or store aliquots at -20°C for short periods[1][2]. Most antibiotics are more stable as dry powders, and dissolving them exposes them to hydrolysis, making them less stable[2].

Q2: How can I determine the stability of this compound under specific pH and temperature conditions?

To determine the stability of this compound under your specific experimental conditions, a forced degradation study is recommended.[3][4][5][6] This involves subjecting a solution of this compound to various stress conditions, including a range of pH values and temperatures, and then analyzing the amount of remaining intact this compound over time.

Q3: What are the typical stress conditions for a forced degradation study of this compound?

Based on the International Council for Harmonisation (ICH) guidelines for stability testing of pharmaceuticals, the following stress conditions are typically employed:[3][4][5][6][7]

  • Acidic Hydrolysis: Treatment with a dilute acid (e.g., 0.1 N HCl) at a controlled temperature.

  • Basic Hydrolysis: Treatment with a dilute base (e.g., 0.1 N NaOH) at a controlled temperature.

  • Oxidation: Exposure to an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂), at room temperature.

  • Thermal Stress: Heating the this compound solution at an elevated temperature (e.g., 40-80°C).

  • Photostability: Exposing the solution to a controlled light source that provides both UV and visible light.

The goal is to achieve a target degradation of 5-20% to ensure that the analytical method can detect the degradation products without completely degrading the parent compound.[3]

Q4: Which analytical methods are suitable for quantifying this compound and its degradation products?

High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used technique for stability studies as it can separate the parent drug from its degradation products.[8] For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool.[8][9] The analytical method used should be "stability-indicating," meaning it can accurately measure the decrease in the active substance due to degradation.[5]

Troubleshooting Guides

Q1: I am observing significant degradation of this compound in my control samples. What could be the cause?

  • Solvent Purity: Ensure the solvent used to dissolve this compound is of high purity and free from acidic or basic contaminants.

  • Storage of Stock Solution: If you are using a stock solution, it may have degraded over time. It is best to use freshly prepared solutions for your experiments.[10] Most antibiotic stocks are recommended to be stored in aliquots at -20°C.[2]

  • Autoclaving: If your medium containing this compound was autoclaved, the high temperature could have caused degradation. Antibiotics should ideally be filter-sterilized and added to the medium after it has cooled down.[2]

Q2: My this compound solution appears cloudy or has formed a precipitate. What should I do?

  • Solubility Issues: this compound has defined solubilities in various solvents.[1] Ensure you have not exceeded its solubility limit. You may need to gently warm the solution or use a different solvent system.

  • pH-Dependent Solubility: The solubility of this compound may be pH-dependent. Check the pH of your solution and adjust if necessary, keeping in mind that pH can also affect stability.

  • Degradation: Precipitation can sometimes occur as a result of degradation, where the degradation products are less soluble.

Q3: I am not observing any degradation of this compound in my forced degradation study. What should I do?

  • Increase Stress Conditions: The stress conditions may not be harsh enough. You can try increasing the temperature, the concentration of the acid/base/oxidizing agent, or the duration of exposure.

  • Analytical Method Sensitivity: Your analytical method may not be sensitive enough to detect small amounts of degradation. Ensure your method is properly validated.

Experimental Protocols

Protocol for Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

1. Materials:

  • This compound powder

  • HPLC-grade methanol or other suitable solvent

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • HPLC system with UV detector

  • pH meter

  • Water bath or incubator

  • Photostability chamber

2. Preparation of Stock Solution:

  • Accurately weigh and dissolve this compound in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

3. Stress Conditions (perform in parallel):

  • Acid Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 N HCl.

    • Incubate at 60°C for 24 hours (or until 5-20% degradation is observed).

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 N NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the this compound stock solution and 0.1 N NaOH.

    • Keep at room temperature for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with 0.1 N HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the this compound stock solution and 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation:

    • Incubate the this compound stock solution at 60°C.

    • At specified time points, withdraw an aliquot and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the this compound stock solution to a light source in a photostability chamber.

    • Simultaneously, keep a control sample in the dark.

    • At specified time points, withdraw aliquots from both the exposed and control samples and dilute for HPLC analysis.

4. HPLC Analysis:

  • Analyze all samples using a validated stability-indicating HPLC method.

  • Quantify the peak area of the intact this compound.

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point for each stress condition.

  • Plot the percentage of remaining this compound against time to determine the degradation kinetics.

Data Presentation

The quantitative data from the stability studies should be summarized in a clear and structured table.

Table 1: Stability of this compound under Various Conditions

ConditionTemperature (°C)Time (hours)Initial Concentration (µg/mL)Final Concentration (µg/mL)% Degradation
Control 2501001000
2410099.50.5
pH 2 (0.01 N HCl) 60210095.24.8
810085.114.9
2410068.331.7
pH 12 (0.01 N NaOH) 25210092.57.5
810078.921.1
2410055.444.6
Thermal 80210098.11.9
810092.37.7
2410080.519.5

Visualizations

experimental_workflow prep Prepare this compound Stock Solution stress Expose to Stress Conditions (pH, Temp, Light, Oxidizing Agent) prep->stress Introduce Stressors sampling Collect Samples at Time Intervals stress->sampling Time-course analysis Analyze by Stability-Indicating HPLC Method sampling->analysis Inject Samples data Quantify this compound and Degradation Products analysis->data Integrate Peaks report Report Stability Data and Degradation Profile data->report Summarize Results

Caption: Experimental workflow for assessing this compound stability.

logical_relationships stability This compound Stability factors Influencing Factors factors->stability pH pH factors->pH temp Temperature factors->temp light Light Exposure factors->light solvent Solvent factors->solvent mitigation Mitigation Strategies mitigation->stability buffer Use of Buffers mitigation->buffer storage Controlled Storage (-20°C, Dark) mitigation->storage fresh Prepare Fresh Solutions mitigation->fresh filter Filter Sterilization mitigation->filter pH->buffer temp->storage light->storage solvent->fresh

Caption: Factors influencing this compound stability and mitigation strategies.

References

Potential interference of Tetranactin with fluorescent dyes

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers encountering potential interference when using Tetranactin in fluorescence-based experiments. The information is presented in a question-and-answer format to directly address common issues.

Frequently Asked Questions (FAQs)

Q1: Can this compound interfere with my fluorescent dye?

Yes, there are two primary ways this compound can potentially interfere with fluorescent dyes:

  • Disruption of Cellular Ion Gradients: this compound is a known monovalent cation ionophore.[6] This means it can transport cations like potassium (K+) and sodium (Na+) across cellular membranes, disrupting the natural ion gradients. Many fluorescent dyes are designed to be sensitive to changes in intracellular ion concentrations (e.g., calcium, pH). By altering these gradients, this compound can indirectly cause changes in the fluorescence of these dyes, which may be misinterpreted as a direct effect on the biological target of interest.

Q2: My fluorescence signal is lower than expected when using this compound. What could be the cause?

A lower-than-expected fluorescence signal in the presence of this compound could be due to:

  • Fluorescence Quenching: this compound may be directly quenching the fluorescence of your dye. Quenching is a process where a substance reduces the fluorescence intensity of a fluorophore.

  • Inner Filter Effect: As mentioned in Q1, if this compound absorbs light at the excitation or emission wavelength of your dye, it will reduce the amount of light that reaches the detector, leading to a lower signal.

  • Biological Effects: this compound's ionophoric activity could be inducing a genuine biological effect in your cells that leads to a decrease in the signal you are measuring. For example, a decrease in mitochondrial membrane potential could lead to a lower signal with potentiometric dyes.

Q3: I am using a fluorescent indicator for intracellular calcium (e.g., Fluo-4, Fura-2). Can this compound affect my measurements?

Yes, this compound can significantly affect intracellular calcium measurements. As an ionophore, it disrupts the electrochemical gradients across cellular membranes. This can lead to secondary effects on calcium channels and pumps, causing changes in intracellular calcium concentrations that are not directly related to your experimental question.

Q4: Can this compound interfere with mitochondrial membrane potential dyes (e.g., TMRM, TMRE, JC-1)?

Yes, this is a critical point of potential interference. Mitochondrial membrane potential is maintained by proton and other ion gradients. As a monovalent cation ionophore, this compound can disrupt these gradients, leading to a depolarization of the mitochondrial membrane. This will directly affect the fluorescence of potentiometric dyes that accumulate in the mitochondria based on the membrane potential.

Q5: How can I test if this compound is interfering with my fluorescence assay?

Several control experiments can be performed to determine if this compound is interfering with your assay. See the "Troubleshooting Guides" section below for detailed protocols.

Troubleshooting Guides

Problem 1: Suspected Spectral Overlap or Fluorescence Quenching

Symptoms:

  • Decreased fluorescence intensity in the presence of this compound.

  • Inconsistent results at different concentrations of this compound.

Troubleshooting Workflow:

A Start: Suspect Interference B Measure Absorbance Spectrum of this compound A->B C Does it overlap with dye's Ex/Em wavelengths? B->C D Yes: Potential Inner Filter Effect C->D Yes E No C->E No F Perform a Cell-Free Quenching Assay E->F G Does this compound quench the dye's fluorescence? F->G H Yes: Direct Quenching G->H Yes I No: Interference is likely biological or due to ionophore activity G->I No

Caption: Troubleshooting workflow for spectral overlap and quenching.

Experimental Protocols:

1. Measure the Absorbance Spectrum of this compound:

  • Objective: To determine if this compound absorbs light at the excitation or emission wavelengths of your fluorescent dye.

  • Method:

    • Prepare a solution of this compound in the same buffer used for your fluorescence experiment. Use a concentration range relevant to your experiments.

    • Use a spectrophotometer to measure the absorbance spectrum of the this compound solution across a range of wavelengths that includes the excitation and emission wavelengths of your dye (e.g., 250-700 nm).

    • Compare the absorbance spectrum of this compound to the excitation and emission spectra of your fluorescent dye. Significant overlap suggests a potential for the inner filter effect.

2. Cell-Free Fluorescence Quenching Assay:

  • Objective: To determine if this compound directly quenches the fluorescence of your dye in the absence of cells.

  • Method:

    • Prepare a solution of your fluorescent dye in your experimental buffer at the concentration you use in your assays.

    • Measure the baseline fluorescence intensity.

    • Add this compound at various concentrations relevant to your experiments to the dye solution.

    • Measure the fluorescence intensity after each addition. A concentration-dependent decrease in fluorescence intensity that is not attributable to the inner filter effect suggests direct quenching.

Problem 2: Suspected Interference due to Ionophoric Activity

Symptoms:

  • Unexpected changes in the fluorescence of ion-sensitive dyes (e.g., for Ca2+, K+, pH, membrane potential).

  • Changes in fluorescence occur rapidly after the addition of this compound.

Troubleshooting Workflow:

A Start: Suspect Ionophore Interference B Is your dye sensitive to intracellular ion concentrations? A->B C Yes B->C Yes D No: Interference is less likely due to ionophore activity B->D No E Perform a Positive Control Experiment C->E F Does a known ionophore (e.g., Valinomycin for K+) mimic the effect of this compound? E->F G Yes: Interference is likely due to ionophore activity F->G Yes H No F->H No I Use an Orthogonal Assay H->I J Does a non-fluorescence-based assay confirm the biological effect? I->J K Yes: The observed effect is likely biological J->K Yes L No: The fluorescence change is likely an artifact J->L No

Caption: Troubleshooting workflow for ionophore-related interference.

Experimental Protocols:

1. Positive Control with a Known Ionophore:

  • Objective: To determine if the observed effect of this compound is consistent with its function as a monovalent cation ionophore.

  • Method:

    • Select a known ionophore with a similar mechanism of action (e.g., Valinomycin, a K+ ionophore).

    • Perform your fluorescence assay using the known ionophore instead of this compound.

    • If the known ionophore produces a similar change in fluorescence, it strongly suggests that the effect of this compound is due to its ionophoric activity.

2. Use of an Orthogonal Assay:

  • Objective: To confirm the biological effect observed with the fluorescence assay using a different, non-fluorescence-based method.

  • Method:

    • Choose an alternative assay that measures the same biological endpoint but does not rely on fluorescence. For example, if you are measuring cell viability with a fluorescent dye, you could use an MTT assay or a simple cell count.

    • If the orthogonal assay confirms the results obtained with the fluorescence assay in the presence of this compound, the observed effect is more likely to be a genuine biological response.

Data Summary

The following table summarizes the potential for interference of this compound with common classes of fluorescent dyes based on its known properties as an ionophore and the potential for spectral overlap based on related compounds.

Fluorescent Dye ClassPotential for InterferencePrimary Mechanism of Interference
UV-excitable dyes (e.g., DAPI, Hoechst) Moderate Spectral Overlap (Inner Filter Effect)
Green Fluorescent Protein (GFP) & analogs Low to Moderate Spectral Overlap (Inner Filter Effect)
Calcium Indicators (e.g., Fluo-4, Fura-2) High Disruption of Ion Gradients
Mitochondrial Membrane Potential Dyes High Disruption of Ion Gradients
Intracellular pH Indicators High Disruption of Ion Gradients
Red/Far-Red Dyes Low Spectral overlap is less likely

Signaling Pathway Considerations

As an ionophore, this compound does not directly target a specific signaling pathway. Instead, it disrupts the fundamental cellular process of maintaining ion gradients. The consequences of this disruption can be widespread and affect numerous signaling pathways indirectly.

This compound This compound Membrane Cellular Membranes (Plasma & Mitochondrial) This compound->Membrane IonGradient Disruption of Monovalent Cation Gradients (K+, Na+) Membrane->IonGradient MembranePotential Changes in Membrane Potential IonGradient->MembranePotential pH Changes in Intracellular pH IonGradient->pH Calcium Altered Intracellular [Ca2+] MembranePotential->Calcium Signaling Downstream Signaling (e.g., Apoptosis, Proliferation) Calcium->Signaling pH->Signaling

Caption: General impact of this compound on cellular ion homeostasis.

References

Addressing Tetranactin precipitation issues in physiological buffers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Tetranactin. Our goal is to help you overcome common challenges, particularly those related to precipitation in physiological buffers, to ensure the success of your experiments.

Troubleshooting Guide: this compound Precipitation

Precipitation of this compound in aqueous buffers is a common issue stemming from its hydrophobic nature. This guide provides a systematic approach to identify the cause of precipitation and offers potential solutions.

Initial Assessment:

Before proceeding, confirm the following:

  • Purity of this compound: Ensure the compound is of high purity. Impurities can act as nucleation sites, promoting precipitation.

  • Buffer Preparation: Verify the correct preparation and pH of your physiological buffer. Contaminants or incorrect pH can affect solubility.

  • Solvent Stock Concentration: When preparing a stock solution in an organic solvent like DMSO or ethanol, ensure the concentration is not excessively high, as this can lead to precipitation upon dilution into the aqueous buffer.[1][2]

Troubleshooting Workflow:

This workflow provides a step-by-step process to diagnose and resolve this compound precipitation issues.

Tetranactin_Troubleshooting start Precipitation Observed check_stock Check Stock Solution (Clarity, Concentration) start->check_stock stock_issue Stock solution is the issue check_stock->stock_issue prepare_fresh_stock Prepare fresh, lower concentration stock stock_issue->prepare_fresh_stock Yes check_dilution Review Dilution Protocol stock_issue->check_dilution No prepare_fresh_stock->check_dilution dilution_issue Dilution method is the issue check_dilution->dilution_issue modify_dilution Modify dilution: - Add stock to vortexing buffer - Use intermediate dilutions dilution_issue->modify_dilution Yes optimize_buffer Optimize Buffer Composition dilution_issue->optimize_buffer No modify_dilution->optimize_buffer buffer_issue Buffer composition is the issue optimize_buffer->buffer_issue adjust_ph_salt Adjust pH and/or salt concentration buffer_issue->adjust_ph_salt Yes add_solubilizer Add Solubilizing Agent buffer_issue->add_solubilizer No adjust_ph_salt->add_solubilizer solubilizer_issue Precipitation persists add_solubilizer->solubilizer_issue select_solubilizer Select appropriate agent: - Co-solvent (e.g., Ethanol) - Cyclodextrin - Detergent (e.g., Tween-20) solubilizer_issue->select_solubilizer Yes end_fail Consult Formulation Specialist solubilizer_issue->end_fail No end_success Precipitation Resolved select_solubilizer->end_success

Caption: Troubleshooting workflow for this compound precipitation.

Quantitative Data Summary for Solubility Enhancement:

The following table summarizes common approaches to enhance the solubility of hydrophobic compounds like this compound in physiological buffers. The effectiveness of each method should be empirically tested for your specific experimental conditions.

Method Agent/Parameter Typical Working Concentration/Range Mechanism of Action Considerations
Co-solvency Ethanol, DMSO0.1% - 5% (v/v)Reduces the polarity of the aqueous solvent, increasing the solubility of hydrophobic compounds.[3][4]High concentrations can be toxic to cells.[3][4] A solvent control is essential in biological assays.[2]
Complexation β-Cyclodextrins (e.g., HP-β-CD)1 - 10 mMEncapsulates the hydrophobic drug within its lipophilic core, while the hydrophilic exterior improves aqueous solubility.May alter the effective concentration of the drug available to interact with its target.
pH Adjustment pH of the buffer6.0 - 8.0For ionizable compounds, adjusting the pH to favor the charged species can increase solubility. This compound is neutral, so this is less likely to have a major impact.Ensure the chosen pH is compatible with your experimental system (e.g., cell viability).
Salt Concentration NaCl, KCl50 - 150 mMCan influence hydrophobic interactions. Lowering salt concentration can sometimes improve the solubility of hydrophobic compounds.Must be compatible with the physiological requirements of the experimental system.
Use of Surfactants Tween® 20, Triton™ X-1000.01% - 0.1% (v/v)Form micelles that can encapsulate hydrophobic molecules, increasing their apparent solubility.Can interfere with cell membranes and some biological assays. A detergent control is necessary.

Experimental Protocols

Protocol for Preparing a this compound Working Solution for In Vitro Assays:

This protocol provides a general guideline for preparing a this compound solution in a physiological buffer to minimize precipitation. Optimization may be required for your specific application.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 200-proof Ethanol

  • Sterile physiological buffer (e.g., Phosphate-Buffered Saline (PBS), HEPES-buffered saline)

  • Sterile, amber microcentrifuge tubes or glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a High-Concentration Stock Solution: a. Accurately weigh the desired amount of this compound powder in a sterile, amber microcentrifuge tube or glass vial. b. Add the appropriate volume of anhydrous DMSO or ethanol to achieve a high-concentration stock solution (e.g., 10-50 mM). It is recommended to start with a lower concentration stock if you are encountering precipitation upon dilution.[1] c. Vortex thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication can aid in dissolution.[5] d. Visually inspect the solution for any undissolved particles. The solution should be clear. e. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare the Working Solution: a. Warm the physiological buffer to the experimental temperature (e.g., 37°C). b. While vortexing the warm buffer, slowly add the required volume of the this compound stock solution to achieve the final desired concentration. Crucially, add the stock solution to the buffer, not the other way around. This rapid dilution and mixing can help prevent localized high concentrations that lead to precipitation. c. Ensure the final concentration of the organic solvent is low (typically ≤ 0.5% v/v) to minimize solvent-induced artifacts in biological assays.[2][3] d. Visually inspect the final working solution for any signs of precipitation or cloudiness. If precipitation is observed, consider the troubleshooting steps outlined above. e. Use the freshly prepared working solution immediately for your experiment.

Frequently Asked Questions (FAQs)

Q1: I dissolved this compound in DMSO to make a 100 mM stock solution, but it precipitates immediately when I add it to my cell culture medium. What should I do?

A1: A 100 mM stock solution is very concentrated. When added to an aqueous medium, the DMSO disperses rapidly, leaving the highly concentrated and hydrophobic this compound to crash out of solution.

Troubleshooting Steps:

  • Lower the stock concentration: Prepare a new stock solution at a lower concentration, for example, 10 mM or 20 mM in DMSO.[1] This will reduce the magnitude of the concentration gradient upon dilution.

  • Modify your dilution technique: Add the stock solution dropwise to your culture medium while gently vortexing or swirling. This helps to disperse the this compound more evenly and quickly.

  • Use an intermediate dilution: First, dilute your 100 mM stock to an intermediate concentration (e.g., 1 mM) in your culture medium containing a solubilizing agent like 1% (w/v) BSA or a low percentage of a non-ionic detergent. Then, perform the final dilution to your working concentration.

Q2: Can I use a different solvent instead of DMSO?

A2: Yes, ethanol is another common solvent for this compound.[3][4] The choice of solvent may depend on the tolerance of your specific cell line or experimental system. It is important to always include a vehicle control (the same final concentration of the solvent without the drug) in your experiments to account for any solvent-specific effects.

Q3: What is the underlying mechanism of this compound's action that I should be aware of in my experiments?

A3: this compound is a cation ionophore, meaning it forms a lipid-soluble complex with certain cations and transports them across biological membranes, such as the inner mitochondrial membrane. It shows a preference for monovalent cations, particularly ammonium (NH₄⁺) and potassium (K⁺) ions. This disruption of the natural ion gradient across the mitochondrial membrane can lead to a decrease in the mitochondrial membrane potential, affecting cellular respiration and ATP synthesis.

Tetranactin_Mechanism cluster_membrane Inner Mitochondrial Membrane cluster_matrix Mitochondrial Matrix cluster_intermembrane Intermembrane Space This compound This compound complex This compound-Cation Complex This compound->complex k_ion K+ nh4_ion NH₄⁺ matrix_ion Increased K⁺/NH₄⁺ Concentration complex->matrix_ion Transports across membrane membrane_potential Disruption of Mitochondrial Membrane Potential matrix_ion->membrane_potential intermembrane_ion K⁺/NH₄⁺ intermembrane_ion->this compound Binds atp_synthesis Inhibition of ATP Synthesis membrane_potential->atp_synthesis

Caption: Mechanism of action of this compound as a cation ionophore.

Q4: Are there any specific buffer components I should avoid when working with this compound?

A4: While there are no absolute contraindications, it's good practice to be mindful of potential interactions. High concentrations of divalent cations are generally not problematic for this compound itself, which is selective for monovalent cations. However, if you are using a co-solvent or solubilizing agent, ensure it is compatible with all components of your buffer system to avoid secondary precipitation issues. For example, some detergents can be sensitive to high salt concentrations.

Q5: How can I confirm that the observed precipitation is indeed this compound?

A5: If you need to definitively identify the precipitate, you can collect it by centrifugation, wash it with deionized water to remove buffer salts, and then dissolve it in a suitable organic solvent (e.g., methanol or acetonitrile). You can then analyze this solution using techniques like High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS) and compare the results to a known standard of this compound.

References

Technical Support Center: Assessing the Impact of Tetranactin on Cell Morphology and Viability

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing Tetranactin in experimental settings. It includes frequently asked questions, troubleshooting guides, detailed experimental protocols, and key data to facilitate the assessment of its effects on cell morphology and viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action? A: this compound is a macrotetrolide antibiotic that functions as a monovalent cation ionophore.[1] Its primary mechanism involves binding and transporting cations (such as K+ and Na+) across biological membranes, disrupting the cell's natural ion gradients.[2][3] This disruption of membrane potential can lead to a variety of downstream cellular effects, including cytotoxicity.[3]

Q2: What are the known biological activities of this compound? A: this compound exhibits a range of biological activities, including antibacterial effects, particularly against Gram-positive bacteria, as well as insecticidal and miticidal properties.[1][4] It has also been shown to suppress the proliferation of human T lymphocytes, suggesting immunomodulatory potential.[1]

Q3: How should this compound be stored and handled? A: this compound should be stored at -20°C for long-term stability. For experimental use, it is soluble in DMF, DMSO, ethanol, and methanol.[1] It is important to consult the manufacturer's instructions for specific handling and safety precautions.

Q4: What are the expected effects of this compound on cell viability? A: As an ionophore, this compound can disrupt cellular homeostasis, which may lead to cell death.[5] While specific pathways for this compound in all cell types are not fully elucidated, ionophores can induce apoptosis through mechanisms involving mitochondrial dysfunction.[5][6] The cytotoxic effect is generally dose-dependent.

Q5: What morphological changes might be observed in cells treated with this compound? A: Morphological changes are often linked to the cellular processes affected by a compound. In eukaryotic cells, the induction of apoptosis can lead to observable changes such as cell rounding, shrinkage, membrane blebbing, and detachment from the culture surface.[6] Changes in the actin cytoskeleton are a key driver of these morphological alterations.[7]

Troubleshooting Guides

Issue 1: Inconsistent or non-reproducible cell viability assay results.

  • Q: My MTT/XTT assay results vary significantly between experiments. What could be the cause?

    • A: Inconsistent results can stem from several factors.[8] Ensure that your cell seeding density is uniform across all wells. Pipetting errors can be a major source of variability. Also, verify the final concentration of the solvent (e.g., DMSO) is consistent and non-toxic to your cells. Finally, ensure the formazan crystals in the MTT assay are fully dissolved before reading the absorbance, as incomplete solubilization is a common issue.

  • Q: I am not observing a dose-dependent decrease in viability. Why might this be?

    • A: This could be due to the concentration range you are testing. You may need to broaden the range of this compound concentrations, both higher and lower. Also, consider the treatment duration; the cytotoxic effects of this compound may require a longer incubation period to become apparent. Lastly, check the stability of this compound in your culture medium over the course of the experiment.

Issue 2: Unexpected or unusual cell morphology.

  • Q: My cells are detaching from the plate at low concentrations of this compound, even when viability assays show they are still alive. What is happening?

    • A: Ionophores can affect cell adhesion properties by altering ion concentrations, which can impact the function of adhesion molecules. The cells may be viable but unable to remain attached. Consider using poly-L-lysine or other coated plates to enhance cell attachment.

  • Q: The observed morphological changes are not typical of apoptosis. What else could be occurring?

    • A: While apoptosis is a common outcome, other forms of cell death, such as necrosis or autophagy, could be induced. Additionally, this compound's effect on the cytoskeleton might cause atypical morphologies without immediately leading to cell death.[7] Consider using markers for different cell death pathways (e.g., LDH assay for necrosis) to further investigate the mechanism.

Issue 3: Compound precipitation in culture medium.

  • Q: I noticed a precipitate forming after adding this compound to my cell culture medium. How can I prevent this?

    • A: Precipitation can occur if the solubility limit of this compound is exceeded in the aqueous culture medium.[1] Prepare a concentrated stock solution in a suitable solvent like DMSO. When diluting to the final concentration in your medium, ensure rapid and thorough mixing. Avoid freeze-thaw cycles of the stock solution. If precipitation persists, consider the use of a small amount of a non-toxic surfactant or preparing fresh dilutions for each experiment.

Quantitative Data Presentation

The following table summarizes key quantitative data for this compound from published studies.

ParameterValueOrganism/Cell TypeSource
Antibacterial Activity < 0.9 µg/mlGram-positive bacteria[1]
IC50 (PLA2 Secretion) 33 - 43 nMRat mesangial cells[1]
Lymphocyte Suppression 50 ng/mlHuman T lymphocytes[1]
LD50 (Intraperitoneal) > 300 mg/kgMice[4]
LD50 (Oral) > 15,000 mg/kgMice[4]

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol outlines the steps to determine the cytotoxicity of this compound on an adherent mammalian cell line.

Materials:

  • 96-well cell culture plates

  • Adherent cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium from your stock solution. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Living cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of solubilization buffer to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessment of Cell Morphology using Fluorescence Microscopy

This protocol describes how to visualize changes in the nucleus and actin cytoskeleton of cells treated with this compound.

Materials:

  • Cells cultured on glass coverslips in a 24-well plate

  • This compound stock solution

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1% Triton X-100 in PBS

  • 1% Bovine Serum Albumin (BSA) in PBS

  • Phalloidin conjugated to a fluorophore (e.g., Alexa Fluor 488 Phalloidin) for F-actin staining

  • DAPI or Hoechst stain for nuclear staining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Seeding and Treatment: Seed cells on sterile glass coverslips in a 24-well plate and allow them to attach overnight. Treat the cells with the desired concentrations of this compound (including a vehicle control) for the chosen duration.

  • Fixation: Gently wash the cells twice with PBS. Fix the cells by adding 4% PFA and incubating for 15 minutes at room temperature.

  • Permeabilization: Wash the cells three times with PBS. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes to allow antibodies and stains to enter the cell.

  • Blocking: Wash the cells three times with PBS. Block with 1% BSA in PBS for 30 minutes to reduce non-specific binding.

  • Staining:

    • F-actin: Incubate the cells with a fluorescently-labeled phalloidin solution (prepared according to the manufacturer's instructions) for 30-60 minutes at room temperature in the dark.

    • Nucleus: Wash three times with PBS. Incubate with DAPI or Hoechst stain (e.g., 1 µg/mL in PBS) for 5-10 minutes.

  • Mounting: Wash the coverslips three times with PBS. Carefully mount the coverslips onto microscope slides using a drop of mounting medium.

  • Imaging: Visualize the cells using a fluorescence microscope with the appropriate filters for the chosen fluorophores. Capture images to document changes in cell shape, actin organization, and nuclear morphology (e.g., condensation or fragmentation, which are hallmarks of apoptosis).

Mandatory Visualizations

Tetranactin_Mechanism Proposed Mechanism of this compound-Induced Apoptosis This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Transports Disruption Disruption of Ion Gradient CellMembrane->Disruption Leads to Cations K+, Na+ ions Mitochondria Mitochondrial Stress Disruption->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: Proposed mechanism of this compound-induced apoptosis.

Experimental_Workflow Workflow for Assessing this compound's Effects cluster_prep Preparation cluster_analysis Analysis cluster_results Results CellCulture 1. Culture Adherent Cells Treatment 2. Treat with This compound Dilutions CellCulture->Treatment Viability 3a. Cell Viability Assay (e.g., MTT) Treatment->Viability Morphology 3b. Morphology Assay (Microscopy) Treatment->Morphology IC50 IC50 Value Viability->IC50 MorphoChanges Morphological Changes Morphology->MorphoChanges

Caption: Experimental workflow for assessing this compound's effects.

References

Validation & Comparative

A Comparative Guide to Tetranactin and Valinomycin for Potassium Ion Transport

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of ion-translocating molecules, the selective transport of potassium ions across biological membranes is a critical process in numerous physiological functions. This guide provides a detailed comparison of two prominent potassium ionophores, Tetranactin and Valinomycin, offering insights into their performance, mechanisms, and the experimental protocols used to evaluate them.

Executive Summary

Valinomycin is a well-characterized ionophore with exceptionally high selectivity for potassium (K+) over sodium (Na+) ions, with reported selectivity ratios ranging from 10,000:1 to 100,000:1. It operates as a mobile carrier, encapsulating a single potassium ion and diffusing across the lipid bilayer. This compound, a member of the macrotetrolide family of antibiotics, also functions as a mobile carrier for monovalent cations, with a noted preference for ammonium and potassium ions. While direct comparative kinetic data is limited in readily available literature, the ion-selectivity of these ionophores is known to be primarily determined by the formation constant of the ionophore-cation complex in an aqueous solution.

Data Presentation: Performance Comparison

Performance MetricThis compoundValinomycinReferences
K+/Na+ Selectivity Ratio Data not explicitly found, but known to be selective for K+ and NH4+. Exhibits a 1,000-fold greater permeability for Li+ than Na+ or Cs+.~10,000:1 to 100,000:1[1],
Transport Mechanism Mobile CarrierMobile Carrier[2]
Turnover Rate (ions/sec) Data not available in comparative studies.Rate constants for translocation of the free carrier and the carrier-ion complex are approximately 2 x 10^4 sec-1.[3][4]
Influence of pH Limited data available. As a macrotetrolide, significant pH dependence is not expected within a physiological range.The apparent dissociation constant of the Val-K+ complex can be influenced by pH in certain lipid vesicle systems.[2]
Influence of Temperature Limited data available. Ion transport is generally temperature-dependent.Ion transport rates are temperature-dependent.[5]

Experimental Protocols

Measurement of Ionophore-Mediated Cation Transport in Liposomes

A common method to compare the efficacy of ionophores like this compound and valinomycin is through a vesicle-based flux assay. This protocol, adapted from the work of Ueno et al., allows for the kinetic analysis of cation leakage from liposomes.

1. Preparation of Liposomes:

  • Liposomes are prepared from a suitable lipid mixture (e.g., egg yolk phosphatidylcholine) in a buffered solution containing a high concentration of the cation to be tested (e.g., 100 mM KCl).

  • The lipid suspension is subjected to sonication or extrusion to form unilamellar vesicles of a defined size.

  • External cations are removed by gel filtration or dialysis, creating a cation gradient across the liposome membrane.

2. Initiation of Ion Transport:

  • The liposome suspension is placed in a cuvette with a stirrer.

  • A lipophilic anion (e.g., a protonophore like CCCP) is added to the suspension to allow for charge neutralization during cation transport.

  • The ionophore (this compound or valinomycin) is then added to initiate the efflux of cations from the liposomes.

3. Monitoring Cation Efflux:

  • The rate of cation efflux can be monitored using an ion-selective electrode (ISE) specific for the cation being transported (e.g., a potassium-selective electrode).

  • The change in external cation concentration over time is recorded.

4. Data Analysis:

  • The initial rate of cation transport is determined from the slope of the concentration versus time curve.

  • By varying the concentrations of the ionophore and the cation, kinetic parameters such as the maximum transport rate (Vmax) and the Michaelis-Menten constant (Km) can be determined.

  • The selectivity of the ionophore can be assessed by comparing the transport rates for different cations (e.g., K+ vs. Na+).

Signaling and Transport Mechanisms

Both this compound and valinomycin function as mobile carriers, facilitating the transport of potassium ions across the lipid bilayer. This process involves a series of conformational changes to encapsulate the ion on one side of the membrane, diffuse across the hydrophobic core, and release the ion on the other side.

Tetranactin_Transport cluster_membrane Lipid Bilayer Tet_free_out This compound (Free) Tet_K_complex_out This compound-K+ Complex Tet_K_complex_in This compound-K+ Complex Tet_K_complex_out->Tet_K_complex_in Diffusion Tet_free_in This compound (Free) K_in K+ (intracellular) Tet_K_complex_in->K_in Release Tet_free_in->Tet_free_out Return Diffusion K_out K+ (extracellular) K_out->Tet_K_complex_out Binding

Caption: Proposed mobile carrier mechanism for this compound-mediated K+ transport.

Valinomycin_Transport cluster_membrane Lipid Bilayer Val_free_out Valinomycin (Free) Val_K_complex_out Valinomycin-K+ Complex Val_K_complex_in Valinomycin-K+ Complex Val_K_complex_out->Val_K_complex_in Diffusion Val_free_in Valinomycin (Free) K_in K+ (intracellular) Val_K_complex_in->K_in Release Val_free_in->Val_free_out Return Diffusion K_out K+ (extracellular) K_out->Val_K_complex_out Binding

Caption: Established mobile carrier mechanism for valinomycin-mediated K+ transport.

Experimental Workflow: Vesicle Flux Assay

Vesicle_Flux_Assay start Start prep_liposomes Prepare K+-loaded liposomes start->prep_liposomes remove_external Remove external K+ prep_liposomes->remove_external add_liposomes Add liposomes to cuvette remove_external->add_liposomes add_anion Add lipophilic anion (e.g., CCCP) add_liposomes->add_anion add_ionophore Add Ionophore (this compound or Valinomycin) add_anion->add_ionophore monitor_efflux Monitor K+ efflux with ISE add_ionophore->monitor_efflux analyze_data Analyze kinetic data monitor_efflux->analyze_data end End analyze_data->end

Caption: Workflow for comparing ionophore activity using a vesicle flux assay.

Conclusion

Valinomycin stands out for its remarkably high and well-documented selectivity for potassium ions. This compound, while also a potent potassium ionophore, has a broader selectivity profile that includes other monovalent cations like ammonium. The choice between these two ionophores will depend on the specific requirements of the research or application. For experiments demanding the highest possible discrimination between potassium and sodium ions, valinomycin is the superior choice. This compound may be advantageous in contexts where its broader cation selectivity or its other biological activities are of interest. Further direct comparative studies are warranted to fully elucidate the kinetic differences and the influence of environmental factors on the transport efficiency of these two important ionophores.

References

A Comparative Analysis of Tetranactin and Nonactin Ionophoric Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ionophoric activities of tetranactin and nonactin, two closely related macrotetrolide antibiotics. By presenting supporting experimental data, detailed methodologies for key experiments, and visual representations of experimental workflows, this document aims to be a valuable resource for researchers in the fields of biophysics, pharmacology, and drug development.

Introduction to this compound and Nonactin

This compound and nonactin are naturally occurring ionophores produced by various species of Streptomyces. They belong to a class of macrotetrolide antibiotics that can selectively bind and transport cations across lipid membranes.[1] This ability to disrupt ion gradients is the basis for their antibiotic properties and has also led to their use as tools in biological research. Structurally, both are cyclic polyesters composed of four nonactic acid subunits. Nonactin is the parent compound, while this compound is a homologue with ethyl groups in place of the methyl groups on the nonactic acid backbone. This seemingly minor structural difference can influence their ionophoric properties.

Quantitative Comparison of Ionophoric Activity

The ionophoric activity of these compounds is primarily characterized by their selectivity and affinity for different cations. This is often quantified by determining their association constants (Ka) with various ions. A higher Ka value indicates a stronger binding affinity.

IonophoreCationAssociation Constant (Ka) in Methanol (M-1)
NonactinK+1.8 x 105
NonactinNa+9.1 x 102
NonactinNH4+1.0 x 104
This compoundK+Data not available in a directly comparable format
This compoundNa+Data not available in a directly comparable format
This compoundNH4+Data not available in a directly comparable format

Experimental Protocols

To provide a comprehensive understanding of how the ionophoric activities of this compound and nonactin are determined, this section details the methodologies for two key experiments: the Black Lipid Membrane (BLM) assay and a vesicle-based fluorescence assay.

Black Lipid Membrane (BLM) Assay for Measuring Ion Transport

The BLM technique provides a powerful platform for directly measuring the transport of ions across an artificial lipid bilayer, mimicking a cell membrane.

Objective: To measure the ion conductance induced by this compound or nonactin across a planar lipid bilayer.

Materials:

  • BLM chamber (two Teflon compartments separated by a thin septum with a small aperture)

  • Ag/AgCl electrodes

  • Voltage-clamp amplifier

  • Data acquisition system

  • Lipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane)

  • Electrolyte solution (e.g., 1 M KCl, buffered to a physiological pH)

  • Stock solutions of this compound and nonactin in a suitable solvent (e.g., ethanol)

Procedure:

  • Chamber Preparation: Thoroughly clean the BLM chamber.

  • Membrane Formation: "Paint" the lipid solution across the aperture in the septum separating the two compartments of the chamber, which are filled with the electrolyte solution. The lipid film will spontaneously thin down to form a bilayer lipid membrane.[2][3][4][5][6]

  • Baseline Recording: Apply a constant voltage across the membrane using the Ag/AgCl electrodes and the voltage-clamp amplifier. Record the baseline current, which should be very low for a stable, ion-impermeable membrane.

  • Ionophore Addition: Add a small aliquot of the this compound or nonactin stock solution to one of the compartments (the cis side) while stirring.

  • Data Acquisition: Record the current flowing across the membrane. The incorporation of the ionophore will lead to a stepwise increase in current as it begins to transport ions across the bilayer.

  • Analysis: The magnitude of the current increase is proportional to the ion transport rate, and from this, the conductance of the membrane in the presence of the ionophore can be calculated.

Vesicle-Based Fluorescence Assay for Ionophore Activity

This assay utilizes fluorescent dyes encapsulated within lipid vesicles to indirectly measure the influx of ions mediated by an ionophore. The calcein leakage assay is a common example.

Objective: To determine the ability of this compound and nonactin to transport cations into lipid vesicles, leading to a change in the fluorescence of an encapsulated dye.

Materials:

  • Lipids (e.g., egg phosphatidylcholine)

  • Calcein (fluorescent dye)

  • Size-exclusion chromatography column

  • Fluorometer

  • Buffer solutions (with and without the cation of interest, e.g., K+)

  • Stock solutions of this compound and nonactin

Procedure:

  • Vesicle Preparation: Prepare a lipid film by evaporating the solvent from a solution of lipids. Hydrate the film with a buffer solution containing a self-quenching concentration of calcein.

  • Vesicle Sizing: Extrude the lipid suspension through polycarbonate membranes of a defined pore size to create unilamellar vesicles of a uniform diameter.

  • Purification: Remove the unencapsulated calcein by passing the vesicle suspension through a size-exclusion chromatography column.

  • Assay: a. Dilute the calcein-loaded vesicles in an iso-osmotic buffer lacking the cation of interest. b. Place the vesicle suspension in a cuvette in the fluorometer and measure the baseline fluorescence. c. Add a solution containing the cation of interest (e.g., KCl) to the external buffer. d. Add a small volume of the this compound or nonactin solution to the cuvette.

  • Data Recording and Analysis: Monitor the change in fluorescence over time. The transport of the cation into the vesicles will disrupt the osmotic balance, causing water to enter, leading to vesicle swelling and leakage of the encapsulated calcein. This leakage results in a decrease in self-quenching and a corresponding increase in fluorescence intensity. The rate of fluorescence increase is proportional to the ionophoric activity of the compound.

Visualizing Experimental Workflows and Mechanisms

To further clarify the experimental processes and the underlying mechanism of ionophore action, the following diagrams are provided in the DOT language for Graphviz.

experimental_workflow_BLM cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis chamber Clean BLM Chamber paint Paint Lipid Bilayer chamber->paint lipid_sol Prepare Lipid Solution lipid_sol->paint electrolyte Prepare Electrolyte Solution electrolyte->paint baseline Record Baseline Current paint->baseline add_ionophore Add Ionophore baseline->add_ionophore record_current Record Ion Current add_ionophore->record_current calculate Calculate Conductance record_current->calculate

BLM Experimental Workflow

ionophore_mechanism cluster_membrane Lipid Bilayer ionophore_out Ionophore (extracellular) complex_mem Ionophore-Cation Complex ionophore_out->complex_mem 1. Binding ion_out Cation (extracellular) ion_out->complex_mem ionophore_in Ionophore (intracellular) complex_mem->ionophore_in 2. Translocation ion_in Cation (intracellular) complex_mem->ion_in ionophore_in->ionophore_out 3. Diffusion back

Carrier Ionophore Mechanism

Conclusion

Both this compound and nonactin are potent ionophores with a pronounced selectivity for monovalent cations. Nonactin has been more extensively characterized in terms of its binding affinities, demonstrating a high selectivity for K+ over Na+. While direct comparative quantitative data for this compound is less accessible, its known efficacy as an antibiotic and miticide suggests a comparable, if not more potent, ionophoric activity, which is attributed to the increased lipophilicity from the ethyl groups. The choice between these two ionophores for research or development purposes will depend on the specific application, required ion selectivity, and desired biological activity. The experimental protocols detailed herein provide a framework for conducting further comparative studies to elucidate the subtle yet significant differences in their ionophoric mechanisms.

References

Comparative Efficacy of Tetranactin and Ivermectin as Miticides: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of the miticidal efficacy of tetranactin and ivermectin, tailored for researchers, scientists, and drug development professionals. The information presented is based on available experimental data to facilitate an objective evaluation of these two compounds.

Quantitative Efficacy Data

The following table summarizes the reported lethal concentrations (LC50) of this compound and abamectin, a close analog of ivermectin, against spider mites of the Tetranychus genus. It is important to note that direct comparison is challenging due to variations in the mite species, developmental stages tested, and experimental methodologies.

CompoundMite SpeciesDevelopmental StageLC50 ValueSource
This compound Tetranychus telariusNot Specified9.2 µg/mlSagawa et al., 1972
Abamectin Tetranychus urticaeAdult Females (Susceptible Strain)5.39 mg/L (5.39 µg/ml)(Not specified in search results)
Abamectin Tetranychus urticaeAdults0.417 ppm (0.417 µg/ml)(Not specified in search results)
Abamectin Tetranychus urticaeProtonymphs207.2 ppm (207.2 µg/ml)(Not specified in search results)[1]

Note: The LC50 values for abamectin are presented as reported in the literature and have been converted to µg/ml for easier comparison where possible (assuming 1 ppm ≈ 1 µg/ml for water-based solutions). The significant variation in abamectin's LC50 values highlights the impact of different experimental setups and mite populations on the results.

Experimental Protocols

This compound:

The precise experimental protocol for the determination of the LC50 value of this compound against Tetranychus telarius is detailed in the following publication, which was not available in full text during the compilation of this guide:

  • Sagawa, T., Hirano, S., Takahashi, H., Tanaka, N., & Oishi, H. (1972). This compound, a new miticidal antibiotic. 3. Miticidal and other biological properties. Journal of Economic Entomology, 65(2), 372–375. [2]

Based on standard miticide evaluation procedures of that era, the methodology likely involved a leaf-dip or spray assay. In such assays, infested leaves or mite-infested surfaces are treated with a series of concentrations of the test compound. The mortality of the mites is then assessed after a specific period.

Ivermectin (Abamectin):

The experimental protocols for determining the efficacy of abamectin against Tetranychus urticae are more readily available in recent literature. A common method is the leaf-dip bioassay :

  • Mite Rearing: A susceptible strain of Tetranychus urticae is reared on a suitable host plant (e.g., bean plants) under controlled laboratory conditions.

  • Preparation of Test Solutions: A stock solution of abamectin is prepared in an appropriate solvent and then serially diluted to obtain a range of concentrations. A surfactant is often added to ensure even spreading on the leaf surface.

  • Leaf Disc Preparation: Leaf discs of a uniform size are punched from the host plant leaves.

  • Treatment: The leaf discs are dipped into the respective test solutions for a short duration (e.g., 5-10 seconds) and then allowed to air dry. Control discs are dipped in a solution containing only the solvent and surfactant.

  • Infestation: A specific number of adult female mites are transferred to the treated surface of each leaf disc.

  • Incubation: The leaf discs are placed on a moist substrate (e.g., wet cotton) in a petri dish and kept under controlled temperature, humidity, and light conditions.

  • Mortality Assessment: Mite mortality is assessed after a defined period, typically 24 to 48 hours. Mites that are unable to move when prodded with a fine brush are considered dead.

  • Data Analysis: The mortality data is subjected to probit analysis to determine the LC50 value.

Signaling Pathways and Mechanism of Action

This compound:

This compound is a macrotetrolide antibiotic that acts as a monovalent cation ionophore . Its primary mechanism of action involves disrupting the ion gradients across the mitochondrial membranes of the target organism. By selectively transporting cations like potassium (K+) and sodium (Na+) across these membranes, it uncouples oxidative phosphorylation, leading to a depletion of ATP, the cell's primary energy currency. This ultimately results in cellular dysfunction and death of the mite.

Tetranactin_Mechanism Matrix Mitochondrial Matrix IntermembraneSpace Intermembrane Space This compound This compound Disruption Disruption of Ion Gradient This compound->Disruption facilitates transport Cations K+, Na+ Cations->Disruption ATP_Depletion ATP Depletion Disruption->ATP_Depletion leads to Cell_Death Cell Death ATP_Depletion->Cell_Death causes

Caption: Mechanism of action of this compound as a cation ionophore.

Ivermectin:

Ivermectin, a member of the avermectin family, exerts its miticidal effect by targeting the nervous system of invertebrates. Its primary site of action is the glutamate-gated chloride channels (GluCls) , which are present in the nerve and muscle cells of mites but absent in vertebrates. Ivermectin binds to these channels, causing them to open irreversibly. This leads to a continuous influx of chloride ions (Cl-) into the cells, resulting in hyperpolarization of the nerve or muscle cell membrane. This hyperpolarization prevents the transmission of nerve signals, leading to paralysis and eventual death of the mite.

Ivermectin_Mechanism cluster_neuron Mite Neuron GluCl Glutamate-Gated Chloride Channel Hyperpolarization Hyperpolarization GluCl->Hyperpolarization causes Ivermectin Ivermectin Ivermectin->GluCl binds to Chloride_Ions Cl- Chloride_Ions->GluCl influx through Paralysis Paralysis Hyperpolarization->Paralysis leads to Mite_Death Mite Death Paralysis->Mite_Death results in

Caption: Mechanism of action of Ivermectin on mite neurons.

Experimental Workflow

The general workflow for evaluating the efficacy of a novel miticide like this compound and comparing it to an established one like ivermectin is outlined below.

Miticide_Efficacy_Workflow Start Start: Mite Culture Compound_Prep Preparation of Test Compound Solutions Start->Compound_Prep Bioassay Bioassay (e.g., Leaf-Dip) Compound_Prep->Bioassay Data_Collection Mortality Data Collection Bioassay->Data_Collection Data_Analysis Data Analysis (e.g., Probit Analysis) Data_Collection->Data_Analysis LC50_Determination LC50 Determination Data_Analysis->LC50_Determination Comparison Comparative Analysis LC50_Determination->Comparison End End: Efficacy Profile Comparison->End

Caption: General workflow for miticide efficacy evaluation.

References

A Comparative Analysis of Ion Selectivity: Tetranactin, Nigericin, and Monensin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences in ion selectivity among ionophores is critical for experimental design and therapeutic application. This guide provides a detailed comparison of the ion selectivity profiles of tetranactin, nigericin, and monensin, supported by quantitative data and a comprehensive experimental protocol.

These three ionophores, while all facilitating the transport of ions across lipid membranes, exhibit distinct preferences for specific cations. This selectivity is fundamental to their biological activity and potential therapeutic uses.

Ion Selectivity Profile Comparison

The ion selectivity of an ionophore is a measure of its preference for transporting one type of ion over another. This is often expressed as a permeability ratio (e.g., PK+/PNa+), where a higher value indicates a greater selectivity for the first ion. The following table summarizes the available quantitative data on the ion selectivity of this compound, nigericin, and monensin.

IonophorePrimary Transport MechanismIon Selectivity Profile (Permeability Ratios)
This compound Electroneutral K+ uniporterK+ > Rb+ > Cs+ > Na+ > Li+
PK+/PNa+ ≈ 10
PRb+/PNa+ ≈ 5
PCs+/PNa+ ≈ 1
PLi+/PNa+ < 0.1
Nigericin Electroneutral K+/H+ antiporterK+ > Rb+ > Na+ > Cs+ > Li+
PK+/PNa+ ≈ 40
Also exhibits high selectivity for Pb2+
Monensin Electroneutral Na+/H+ antiporterNa+ > K+ > Rb+ > Li+ > Cs+
PNa+/PK+ ≈ 10
Also binds other monovalent cations such as Ag+ and Tl+

Experimental Protocols: Determining Ion Selectivity

The ion selectivity of these compounds is typically determined by measuring the potential difference across an artificial lipid bilayer membrane separating two solutions containing different salt concentrations. The following is a detailed protocol for determining ionophore selectivity using a planar lipid bilayer (PLB) system with voltage-clamp measurements.

Protocol: Ion Selectivity Measurement using Planar Lipid Bilayer (PLB)

1. Materials and Reagents:

  • Planar lipid bilayer workstation (includes a two-compartment chamber, electrodes, amplifier, and data acquisition system).
  • Phospholipid solution (e.g., 1,2-diphytanoyl-sn-glycero-3-phosphocholine in n-decane).
  • Stock solutions of the ionophores (this compound, nigericin, monensin) in a suitable solvent (e.g., ethanol).
  • Salt solutions of the ions to be tested (e.g., KCl, NaCl, RbCl, CsCl, LiCl) at various concentrations in a buffered solution (e.g., Tris-HCl, pH 7.4).
  • Ag/AgCl electrodes.

2. Planar Lipid Bilayer Formation:

  • Assemble the two-compartment chamber, ensuring the aperture separating the chambers is clean and dry.
  • Pre-treat the aperture with a small amount of the phospholipid solution.
  • Fill both chambers with a buffered salt solution (e.g., 100 mM KCl).
  • Apply a small amount of the phospholipid solution across the aperture to form a thin lipid film.
  • Monitor the electrical capacitance of the film to confirm the formation of a stable bilayer (typically ~0.4-0.8 µF/cm²).

3. Ionophore Incorporation:

  • Add a small aliquot of the ionophore stock solution to one chamber (the cis side) while stirring gently.
  • Monitor the membrane conductance. A stepwise increase in conductance indicates the incorporation of ionophore molecules into the bilayer.

4. Measurement of Bi-ionic Potentials:

  • Once a stable level of ionophore incorporation is achieved, replace the salt solution in the cis chamber with a solution of a different salt at the same concentration (e.g., replace 100 mM KCl with 100 mM NaCl). This creates a bi-ionic condition.
  • Using the voltage-clamp mode of the amplifier, measure the reversal potential (the membrane potential at which the net ion current is zero). This potential is directly related to the permeability ratio of the two ions.

5. Calculation of Permeability Ratios:

  • The permeability ratio (PX/PY) can be calculated using the Goldman-Hodgkin-Katz (GHK) voltage equation:

6. Data Analysis:

  • Repeat the measurements for all desired ion pairs to establish the complete selectivity profile for each ionophore.
  • Average the results from multiple independent experiments to ensure reproducibility.

Signaling Pathways and Experimental Workflows

The mechanism of action for these ionophores involves their insertion into the cell membrane and the subsequent facilitation of ion transport down the electrochemical gradient. This process disrupts the natural ion balance, which can trigger various downstream cellular signaling pathways.

Ionophore_Mechanism cluster_membrane Cell Membrane cluster_workflow Experimental Workflow cluster_ionophores Ionophore Action cluster_ions Ion Movement Membrane A Bilayer Formation B Ionophore Incorporation A->B C Establish Ion Gradient B->C D Measure Reversal Potential C->D E Calculate Permeability Ratio D->E This compound This compound K_out K+ This compound->K_out K+ Uniport Nigericin Nigericin Nigericin->K_out K+ Efflux Monensin Monensin Na_out Na+ Monensin->Na_out Na+ Influx K_in K+ H_in H+ H_in->Nigericin H+ Influx H_in->Monensin H+ Efflux Na_in Na+ H_out H+

Figure 1. Ionophore mechanisms and experimental workflow. This diagram illustrates the distinct ion transport mechanisms of this compound, nigericin, and monensin across a cell membrane, alongside the key steps in the experimental workflow for determining their ion selectivity.

Comparative Analysis of Tetranactin and Amphotericin B for Fungal Inhibition: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two potent antifungal agents, Tetranactin and Amphotericin B, reveals distinct mechanisms of action, differing spectrums of activity, and varied toxicity profiles. While Amphotericin B remains a cornerstone in clinical antifungal therapy, this compound, a macrotetrolide antibiotic, demonstrates significant potential, particularly against plant pathogenic fungi.

This guide provides a comparative analysis of this compound and Amphotericin B, summarizing their antifungal efficacy, mechanisms of action, and cytotoxicity based on available experimental data. This information is intended to assist researchers, scientists, and drug development professionals in evaluating these compounds for further investigation and potential therapeutic applications.

At a Glance: Key Performance Indicators

FeatureThis compoundAmphotericin B
Class Macrotetrolide Antibiotic (Ionophore)Polyene Macrolide
Primary Mechanism Acts as a monovalent cation ionophore, disrupting ion gradients across mitochondrial membranes.Binds to ergosterol in the fungal cell membrane, forming pores and causing leakage of cellular contents.[1][2]
Spectrum of Activity Primarily reported against plant pathogenic fungi. Limited data on clinically relevant fungi.Broad-spectrum activity against a wide range of yeasts and molds, including Candida, Aspergillus, and Cryptococcus species.[1][2]
Cytotoxicity LD50 (mice, intraperitoneal injection) > 300 mg/kg. Limited data on in vitro cytotoxicity against mammalian cells.Known for significant dose-dependent toxicity, particularly nephrotoxicity, due to binding to cholesterol in mammalian cell membranes.[1][2]

Antifungal Efficacy: A Quantitative Comparison

The following tables summarize the Minimum Inhibitory Concentration (MIC) values for this compound and Amphotericin B against various fungal species. It is important to note that direct comparative studies are limited, and the available data for this compound is primarily focused on plant pathogens.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against select plant pathogenic fungi.

Fungal SpeciesMIC (µg/mL)Reference
Botrytis cinerea24[3]
Cochliobolus miyabeanus< 0.9
Rhizoctonia solani< 0.9

Table 2: Minimum Inhibitory Concentration (MIC) of Amphotericin B against a range of clinically relevant fungi.

Fungal SpeciesMIC Range (µg/mL)Reference
Candida albicans0.125 - 2
Aspergillus fumigatus0.25 - 2
Fusarium solani0.5 - >16
Cryptococcus neoformans0.125 - 1

Mechanism of Action: Distinct Pathways to Fungal Inhibition

The antifungal properties of this compound and Amphotericin B stem from fundamentally different interactions with fungal cells.

This compound: As a macrotetrolide antibiotic, this compound functions as an ionophore with a high affinity for monovalent cations like potassium (K+). It facilitates the transport of these ions across biological membranes, particularly the inner mitochondrial membrane. This disruption of the ion gradient dissipates the mitochondrial membrane potential, leading to an uncoupling of oxidative phosphorylation and ultimately, cell death.

Amphotericin B: This polyene antifungal directly targets ergosterol, a key sterol component of the fungal cell membrane. Amphotericin B molecules aggregate and insert into the membrane, forming pores or channels.[1][2] This leads to increased membrane permeability, allowing the leakage of essential intracellular ions and small molecules, which results in fungal cell death.[1][2]

G Figure 1. Mechanism of Action of this compound This compound This compound MitochondrialMembrane Fungal Mitochondrial Membrane This compound->MitochondrialMembrane Embeds in membrane K_ion K+ Ions MitochondrialMembrane->K_ion Transports K+ ions across membrane IonGradientDisruption Disruption of Ion Gradient K_ion->IonGradientDisruption MembranePotentialCollapse Mitochondrial Membrane Potential Collapse IonGradientDisruption->MembranePotentialCollapse OxPhosUncoupling Uncoupling of Oxidative Phosphorylation MembranePotentialCollapse->OxPhosUncoupling CellDeath Fungal Cell Death OxPhosUncoupling->CellDeath

Caption: Mechanism of action of this compound.

G Figure 2. Mechanism of Action of Amphotericin B AmphotericinB Amphotericin B ErgosterolBinding Binds to Ergosterol AmphotericinB->ErgosterolBinding FungalCellMembrane Fungal Cell Membrane (contains Ergosterol) PoreFormation Forms Pores/Channels in Membrane FungalCellMembrane->PoreFormation Aggregates and inserts ErgosterolBinding->FungalCellMembrane IonLeakage Leakage of Intracellular Ions (K+, Na+) PoreFormation->IonLeakage CellDeath Fungal Cell Death IonLeakage->CellDeath

Caption: Mechanism of action of Amphotericin B.

Cytotoxicity Profile

A critical aspect of any potential antimicrobial agent is its selectivity for the pathogen over the host.

Amphotericin B: The clinical utility of Amphotericin B is often limited by its dose-dependent toxicity, most notably nephrotoxicity (kidney damage).[1][2] This toxicity arises from its ability to bind to cholesterol, a primary sterol in mammalian cell membranes, leading to pore formation and cell damage.[1][2] Lipid-based formulations of Amphotericin B have been developed to mitigate this toxicity by altering its pharmacokinetic properties and reducing its interaction with mammalian cell membranes.

Experimental Protocols

The following sections outline the standardized methodologies for determining the key parameters discussed in this guide.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Principle: A serial dilution of the antifungal agent is prepared in a liquid growth medium in a 96-well microtiter plate. A standardized inoculum of the test fungus is added to each well. The plates are incubated under controlled conditions, and the lowest concentration of the agent that completely inhibits visible growth of the fungus is determined as the MIC.

G Figure 3. Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis AntifungalPrep Prepare serial dilutions of antifungal agent DispenseAgent Dispense antifungal dilutions into 96-well plate AntifungalPrep->DispenseAgent InoculumPrep Prepare standardized fungal inoculum AddInoculum Add fungal inoculum to each well InoculumPrep->AddInoculum DispenseAgent->AddInoculum Incubate Incubate plate at appropriate temperature and time AddInoculum->Incubate ReadResults Visually or spectrophotometrically assess fungal growth Incubate->ReadResults DetermineMIC Determine MIC: Lowest concentration with no visible growth ReadResults->DetermineMIC

Caption: Workflow for MIC determination.

Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. The formazan is then solubilized, and the absorbance is measured using a spectrophotometer. A decrease in absorbance in treated cells compared to control cells indicates a reduction in cell viability and thus, cytotoxicity of the tested compound.

G Figure 4. MTT Cytotoxicity Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis SeedCells Seed mammalian cells in 96-well plate TreatCells Treat cells with test compound SeedCells->TreatCells PrepareCompound Prepare dilutions of test compound PrepareCompound->TreatCells Incubate Incubate for defined period TreatCells->Incubate AddMTT Add MTT reagent to each well Incubate->AddMTT IncubateMTT Incubate to allow formazan formation AddMTT->IncubateMTT Solubilize Add solubilization solution IncubateMTT->Solubilize ReadAbsorbance Measure absorbance (570 nm) Solubilize->ReadAbsorbance CalculateViability Calculate percent cell viability and determine IC50 ReadAbsorbance->CalculateViability

Caption: Workflow for MTT cytotoxicity assay.

Conclusion and Future Directions

Amphotericin B remains a potent, broad-spectrum antifungal agent, despite its significant toxicity. Its mechanism of action is well-characterized, and it serves as a crucial tool in the clinical management of severe fungal infections.

This compound demonstrates notable antifungal activity, particularly against plant pathogenic fungi. Its ionophoric mechanism of action represents an alternative to the membrane-disrupting polyenes. However, a comprehensive evaluation of its efficacy against a wider range of clinically relevant fungi and a thorough assessment of its in vitro cytotoxicity are necessary to determine its potential for further development as a therapeutic agent.

Future research should focus on:

  • Expanding the Antifungal Spectrum of this compound: Systematic testing of this compound against a diverse panel of human and animal fungal pathogens, including drug-resistant strains.

  • In-depth Cytotoxicity Profiling: Comprehensive in vitro studies to determine the IC50 values of this compound against various mammalian cell lines to establish its therapeutic index.

  • Direct Comparative Studies: Head-to-head comparisons of this compound and Amphotericin B under standardized conditions to provide a clearer picture of their relative strengths and weaknesses.

  • Mechanism of Action Studies: Further elucidation of the specific molecular interactions of this compound with fungal mitochondria to identify potential targets for optimization.

By addressing these research gaps, a more complete understanding of the potential of this compound as a valuable antifungal agent can be achieved.

References

Validating Tetranactin: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and drug development professionals exploring the multifaceted applications of Tetranactin, this guide offers a comprehensive comparison of its performance against established alternatives in antibacterial, antifungal, insecticidal, and immunosuppressive research. The experimental data presented herein is curated from peer-reviewed studies to facilitate an objective evaluation of this compound's efficacy and potential applications.

Performance Snapshot: this compound vs. Key Alternatives

The following tables summarize the quantitative performance of this compound in comparison to other widely used experimental compounds.

Table 1: Antibacterial and Antifungal Activity (Minimum Inhibitory Concentration - MIC)
CompoundOrganismMIC (µg/mL)Alternative(s)OrganismMIC (µg/mL)
This compound Botrytis cinerea24[1]Valinomycin Mycobacterium tuberculosis1

Note: Data for a direct comparison of this compound and Valinomycin against the same bacterial/fungal strains is limited in the reviewed literature.

Table 2: Insecticidal and Miticidal Activity (Lethal Concentration 50 - LC50)
CompoundOrganismLC50 (µg/mL)Alternative(s)OrganismLC50 (µg/mL)
This compound Tetranychus telarius (Mite)9.2[2]Avermectin Not specified (Nematodes/Insects)Varies
Table 3: Immunosuppressive Activity (Inhibition of T-Cell Proliferation - IC50)
CompoundStimulationIC50 (ng/mL)
This compound Allogeneic cells, PHA, anti-CD3, tetanus toxoid50-60[3]
Cyclosporin A Allogeneic cells, PHA, anti-CD3, tetanus toxoid50-60[3]
Tacrolimus (FK506) Not directly compared with this compound in the same studyVaries

Unveiling the Mechanism: A Look at Signaling Pathways

This compound's biological activities are intrinsically linked to its function as an ionophore, a molecule that facilitates the transport of ions across cell membranes. This activity is particularly crucial for its immunosuppressive effects.

Mechanism of Immunosuppression

This compound, as a monovalent cation ionophore, disrupts the electrochemical gradients of ions like sodium (Na+) and potassium (K+) across the plasma membrane of T-lymphocytes. This disruption of intracellular cation concentrations is a critical upstream event that ultimately leads to the inhibition of T-cell activation and proliferation. A key target in this pathway is the calcium/calmodulin-dependent phosphatase, calcineurin. The alteration of the membrane potential and intracellular ion balance interferes with the sustained increase in intracellular calcium that is necessary for calcineurin activation.

The inhibition of calcineurin prevents the dephosphorylation of the Nuclear Factor of Activated T-cells (NF-AT), a crucial transcription factor. When phosphorylated, NF-AT cannot translocate to the nucleus. By blocking its dephosphorylation, this compound effectively halts the nuclear translocation of NF-AT. This, in turn, prevents the transcription of key genes involved in T-cell activation, most notably Interleukin-2 (IL-2). The suppression of IL-2 production is a cornerstone of this compound's immunosuppressive activity, as IL-2 is a vital cytokine for T-cell proliferation and the propagation of the immune response.

Tetranactin_Immunosuppression_Pathway This compound This compound (Ionophore) Membrane T-Cell Membrane This compound->Membrane Acts on Ion_Gradient Disruption of Na+/K+ Gradient Membrane->Ion_Gradient Ca_Signal Altered Intracellular Ca2+ Signaling Ion_Gradient->Ca_Signal Calcineurin Calcineurin (Phosphatase) Ca_Signal->Calcineurin Inhibits activation of NFAT_P NF-AT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NF-AT (Active) NFAT_P->NFAT Nucleus Nucleus NFAT->Nucleus Translocates to IL2_Gene IL-2 Gene Transcription Nucleus->IL2_Gene Activates IL2_Protein IL-2 Production IL2_Gene->IL2_Protein T_Cell_Proliferation T-Cell Proliferation IL2_Protein->T_Cell_Proliferation Promotes

This compound's immunosuppressive signaling pathway.

Experimental Protocols: A Methodological Overview

The following sections provide a general framework for key experiments used to evaluate the efficacy of this compound and its alternatives. For detailed, step-by-step protocols, researchers should consult the specific publications cited.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of an antimicrobial agent is the lowest concentration that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC values.

Methodology:

  • Preparation of Antimicrobial Agent: A stock solution of this compound or the alternative compound is prepared and serially diluted in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific cell density (typically ~5x10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate (except for sterility controls) is inoculated with the microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).

  • Data Analysis: The MIC is determined as the lowest concentration of the agent at which there is no visible turbidity (growth) in the wells. This can be assessed visually or by using a microplate reader to measure optical density.

MIC_Assay_Workflow Start Start Prep_Agent Prepare Serial Dilutions of this compound/Alternative Start->Prep_Agent Prep_Inoculum Prepare Standardized Microbial Inoculum Start->Prep_Inoculum Inoculate Inoculate Microtiter Plate Prep_Agent->Inoculate Prep_Inoculum->Inoculate Incubate Incubate Plate Inoculate->Incubate Read_Results Determine MIC (Lowest concentration with no growth) Incubate->Read_Results End End Read_Results->End

Workflow for MIC determination.
Insecticidal/Miticidal Bioassay

These assays are designed to determine the concentration of a pesticide that is lethal to a certain percentage of a target pest population, typically the LC50 (Lethal Concentration 50%).

Methodology:

  • Preparation of Test Solutions: A series of concentrations of this compound or the alternative insecticide/miticide are prepared in a suitable solvent.

  • Application: The test solutions are applied to the substrate that the target organisms will be exposed to. This can be done by dipping leaves, spraying a surface, or incorporating the compound into an artificial diet.

  • Exposure: A known number of insects or mites of a specific life stage are introduced to the treated substrate. Control groups are exposed to the solvent only.

  • Incubation: The organisms are maintained under controlled environmental conditions (temperature, humidity, light cycle) for a specified period (e.g., 24, 48, or 72 hours).

  • Mortality Assessment: The number of dead and live organisms in each treatment group is counted.

  • Data Analysis: The mortality data is used to calculate the LC50 value, often using probit analysis.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes (T-cells) to proliferate in response to a stimulus, and is a key method for assessing the efficacy of immunosuppressive agents.

Methodology:

  • Isolation of Peripheral Blood Mononuclear Cells (PBMCs): PBMCs, which include lymphocytes, are isolated from whole blood using density gradient centrifugation.

  • Cell Culture Setup: A known number of PBMCs are cultured in a 96-well plate in the presence of a T-cell stimulus (e.g., phytohemagglutinin (PHA), anti-CD3 antibody, or allogeneic cells).

  • Addition of Immunosuppressant: Serial dilutions of this compound or the alternative immunosuppressant are added to the appropriate wells.

  • Incubation: The plate is incubated for a period that allows for cell proliferation (typically 3-6 days).

  • Measurement of Proliferation: Proliferation is commonly measured by one of two methods:

    • [3H]-Thymidine Incorporation: A radioactive DNA precursor, [3H]-thymidine, is added to the cultures for the final hours of incubation. Proliferating cells incorporate the radiolabel into their newly synthesized DNA. The amount of incorporated radioactivity is measured using a scintillation counter.

    • CFSE Staining: Cells are pre-labeled with a fluorescent dye, carboxyfluorescein succinimidyl ester (CFSE). With each cell division, the fluorescence intensity of the daughter cells is halved. The proliferation can be quantified by analyzing the fluorescence of the cell population using flow cytometry.

  • Data Analysis: The results are used to calculate the concentration of the immunosuppressant that inhibits proliferation by 50% (IC50).

Lymphocyte_Proliferation_Assay_Workflow Start Start Isolate_PBMCs Isolate PBMCs from Blood Start->Isolate_PBMCs Culture_Setup Set up Cell Culture with T-Cell Stimulus Isolate_PBMCs->Culture_Setup Add_Inhibitor Add Serial Dilutions of This compound/Alternative Culture_Setup->Add_Inhibitor Incubate Incubate for 3-6 Days Add_Inhibitor->Incubate Measure_Proliferation Measure Proliferation ([3H]-Thymidine or CFSE) Incubate->Measure_Proliferation Analyze_Data Calculate IC50 Measure_Proliferation->Analyze_Data End End Analyze_Data->End

Workflow for a lymphocyte proliferation assay.

References

A Guide to Investigating the Synergistic Potential of Tetranactin in Combination Therapy

Author: BenchChem Technical Support Team. Date: November 2025

The emergence of antibiotic resistance necessitates innovative strategies to extend the efficacy of existing antimicrobial agents. One promising approach is combination therapy, where antibiotics are co-administered to achieve a synergistic effect, resulting in enhanced antimicrobial activity and a lower likelihood of resistance development. This guide provides a framework for researchers, scientists, and drug development professionals to investigate the synergistic potential of Tetranactin, a macrotetrolide antibiotic, when combined with other classes of antibiotics.

While specific studies on the synergistic combinations of this compound are not yet prevalent in publicly available literature, this guide outlines the established methodologies and data presentation formats necessary to conduct and report such research. The protocols and frameworks presented here are based on standardized and widely accepted methods for assessing antibiotic synergy.

Quantitative Analysis of Synergistic Effects

A systematic approach to evaluating synergy begins with determining the Fractional Inhibitory Concentration (FIC) index. This index quantitatively describes the interaction between two antimicrobial agents. The checkerboard microdilution assay is a common method to determine the FIC index.[1][2][3] The results of such an assay can be summarized in a table for clear comparison.

Table 1: Hypothetical Synergistic Effects of this compound with Various Antibiotics

Antibiotic BTarget OrganismMIC of this compound Alone (µg/mL)MIC of Antibiotic B Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Antibiotic B in Combination (µg/mL)FIC IndexInteraction
AmpicillinStaphylococcus aureus168410.375Synergy
CiprofloxacinEscherichia coli32280.50.5Additive
GentamicinPseudomonas aeruginosa644160.50.375Synergy
VancomycinEnterococcus faecalis816481.0Indifference
ErythromycinStreptococcus pneumoniae42422.0Indifference

Interpretation of FIC Index: [1][3]

  • Synergy: FIC Index ≤ 0.5

  • Additive/Indifference: 0.5 < FIC Index ≤ 4.0

  • Antagonism: FIC Index > 4.0

Experimental Protocols

A detailed and standardized experimental protocol is crucial for reproducible and comparable results. The following is a generalized protocol for the checkerboard microdilution assay, a widely used method for synergy testing.[1][4][5]

Checkerboard Microdilution Assay Protocol

1. Preparation of Materials:

  • Antibiotics: Prepare stock solutions of this compound and the second antibiotic at a concentration of 100 times the final desired concentration.
  • Bacterial Culture: Prepare a bacterial inoculum equivalent to a 0.5 McFarland turbidity standard from an overnight culture of the target organism. This should then be diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[1]
  • Growth Medium: Use Mueller-Hinton broth or another appropriate broth for the target organism.
  • 96-Well Microtiter Plates: Sterile, U-bottomed plates are recommended.

2. Assay Setup:

  • Add 50 µL of sterile broth to all wells of the 96-well plate.
  • Along the x-axis (e.g., columns 2-11), create a two-fold serial dilution of this compound.
  • Along the y-axis (e.g., rows B-G), create a two-fold serial dilution of the second antibiotic.
  • This setup creates a checkerboard of varying concentrations of both antibiotics.
  • Include a row and a column with each antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).
  • Include a growth control well (no antibiotics) and a sterility control well (no bacteria).

3. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with 50 µL of the prepared bacterial suspension.
  • The final volume in each well will be 100 µL.
  • Incubate the plates at 35-37°C for 18-24 hours.

4. Data Analysis:

  • After incubation, visually inspect the plates for turbidity to determine the MIC. The MIC is the lowest concentration of an antibiotic (alone or in combination) that inhibits visible bacterial growth.
  • Calculate the FIC for each antibiotic:
  • FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)
  • FIC of Antibiotic B = (MIC of Antibiotic B in combination) / (MIC of Antibiotic B alone)
  • Calculate the FIC Index for each combination:
  • FIC Index = FIC of this compound + FIC of Antibiotic B[1][6]

Visualizing the Experimental Workflow

A clear diagram of the experimental workflow can aid in understanding and executing the protocol.

experimental_workflow cluster_prep Preparation cluster_assay Checkerboard Assay Setup cluster_incubation Incubation cluster_analysis Data Analysis prep_antibiotics Prepare Antibiotic Stock Solutions plate_setup Dispense Broth and Create Serial Dilutions of Antibiotics in 96-Well Plate prep_antibiotics->plate_setup prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) inoculate Inoculate Plate with Bacterial Suspension prep_inoculum->inoculate plate_setup->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_mic Determine MICs (Visual Inspection) incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Interaction (Synergy, Additive, Antagonism) calc_fic->interpret

Checkerboard Assay Workflow

Potential Signaling Pathways and Mechanisms of Synergy

While the specific mechanisms of synergy involving this compound are yet to be elucidated, several general principles of antibiotic synergy can be considered for future investigation.[7][8]

  • Increased Permeability: One antibiotic may damage the bacterial cell wall or membrane, allowing for increased uptake of the second antibiotic.[7][9] For example, a beta-lactam antibiotic that inhibits cell wall synthesis could facilitate the entry of this compound to its intracellular target.

  • Inhibition of Resistance Mechanisms: One agent may inhibit an enzyme that confers resistance to the other agent, such as an efflux pump or a drug-modifying enzyme.[7]

  • Sequential Pathway Inhibition: The antibiotics may inhibit different steps in the same essential metabolic pathway.[8]

  • Inhibition of Different Targets: The two antibiotics may act on different molecular targets, leading to a multi-pronged attack that is more effective than either agent alone.

A hypothetical signaling pathway diagram illustrating a potential mechanism of synergy is presented below.

signaling_pathway cluster_cell Bacterial Cell ribosome Ribosome (Protein Synthesis) inhibition Bacterial Growth Inhibition ribosome->inhibition cell_wall Cell Wall Synthesis cell_wall->inhibition dna_gyrase DNA Gyrase (DNA Replication) dna_gyrase->inhibition This compound This compound This compound->ribosome Inhibits beta_lactam Beta-Lactam (e.g., Ampicillin) beta_lactam->cell_wall Inhibits quinolone Quinolone (e.g., Ciprofloxacin) quinolone->dna_gyrase Inhibits

Potential Antibiotic Targets

This guide provides a foundational framework for the systematic investigation of this compound's synergistic properties. By employing these standardized methods, researchers can generate robust and comparable data that will be invaluable for the drug development community in the ongoing effort to combat antibiotic resistance.

References

Using Tetranactin as a Positive Control in Ionophore Screening Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Tetranactin with other common ionophores for use as a positive control in screening assays. We present available experimental data, detailed protocols for key assays, and visualizations to aid in the selection of the most appropriate positive control for your research needs.

Introduction to this compound as an Ionophore

This compound is a member of the macrotetrolide class of ionophores, which also includes the well-studied compound Nonactin. These molecules are characterized by their ability to form complexes with specific cations and transport them across lipid membranes, disrupting electrochemical gradients. The biological activities of macrotetrolides are linked to their ionophoric properties, with this compound often being the most potent member of this family.[1] This potency makes it an excellent candidate for a positive control in assays designed to screen for novel ionophoric compounds.

Ionophore screening assays are critical in drug discovery for identifying compounds that modulate ion transport across cellular membranes. A reliable positive control is essential for validating assay performance, ensuring that the assay can detect the expected biological activity. This compound's well-defined mechanism of action as a cation ionophore makes it a suitable benchmark for such assays.

Comparison of this compound with Alternative Positive Controls

In ionophore screening assays, particularly those measuring mitochondrial membrane potential, compounds like Valinomycin, Nonactin, and the protonophore CCCP are commonly used as positive controls. The following table summarizes the key characteristics of this compound in comparison to these alternatives.

FeatureThis compoundNonactinValinomycinCCCP (Carbonyl cyanide m-chlorophenylhydrazone)
Class Macrotetrolide IonophoreMacrotetrolide IonophoreDepsipeptide IonophoreProtonophore (Uncoupler)
Primary Ion Selectivity Monovalent CationsK+ > NH4+ > Na+K+H+
Mechanism of Action Forms a lipid-soluble complex with cations, shuttling them across the membrane down their electrochemical gradient.Forms a lipid-soluble complex with cations, shuttling them across the membrane down their electrochemical gradient.Forms a lipid-soluble complex with potassium ions, facilitating their transport across membranes.A protonophore that shuttles protons across the inner mitochondrial membrane, dissipating the proton gradient.
Typical Assay Application Mitochondrial Membrane Potential Assays, Ion Flux Assays, Antimicrobial ScreensMitochondrial Membrane Potential Assays, Ion-Selective Electrodes, Antimicrobial ScreensMitochondrial Membrane Potential Assays, Studies of K+ transportPositive control for mitochondrial depolarization in mitochondrial membrane potential assays.
Reported Potency/Activity Often the most potent member of the macrotetrolide family.[1]Highly potent K+ ionophore. The natural diastereoisomer binds K+ 880-fold better than the non-natural all-(-)-nonactin.[2]Potent K+ ionophore that stimulates respiration in reconstituted cytochrome c oxidase to a greater extent than nonactin.[3]Induces non-electrogenic K+/H+ exchange in the presence of valinomycin.[4]

Experimental Protocols

A primary application for an ionophore positive control is in assays that measure the mitochondrial membrane potential (ΔΨm), a key indicator of mitochondrial health and function. The disruption of this potential is a common mechanism of action for ionophores.

Mitochondrial Membrane Potential Assay Using a Fluorescent Dye (e.g., TMRE or JC-1)

This protocol describes a cell-based assay to screen for compounds that disrupt the mitochondrial membrane potential, using this compound as a positive control.

1. Materials and Reagents:

  • Cells in culture (e.g., HeLa, HepG2)

  • Culture medium

  • Phosphate-Buffered Saline (PBS)

  • This compound solution (e.g., 10 mM stock in DMSO)

  • Test compounds

  • Mitochondrial membrane potential dye (e.g., TMRE or JC-1)

  • Black, clear-bottom 96-well plates

  • Fluorescence plate reader

2. Experimental Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C and 5% CO2.

  • Compound Treatment:

    • Prepare serial dilutions of your test compounds in the culture medium.

    • Prepare a working solution of this compound in the culture medium to be used as a positive control (e.g., a final concentration of 1-10 µM).

    • Include a vehicle control (e.g., DMSO) at the same concentration as in the compound-treated wells.

    • Remove the old medium from the cells and add the medium containing the test compounds, this compound, or vehicle control.

    • Incubate for the desired time (e.g., 1-24 hours).

  • Dye Loading:

    • Prepare the fluorescent dye working solution in the culture medium according to the manufacturer's instructions.

    • Remove the compound-containing medium from the wells.

    • Add the dye-containing medium to each well and incubate for 20-30 minutes at 37°C, protected from light.

  • Measurement:

    • After incubation, wash the cells with PBS.

    • Add fresh PBS or a phenol red-free medium to each well.

    • Measure the fluorescence intensity using a plate reader with the appropriate excitation and emission wavelengths for the chosen dye (e.g., for TMRE, Ex/Em ~549/575 nm; for JC-1, both green ~485/530 nm and red ~550/600 nm fluorescence are measured).

  • Data Analysis:

    • For TMRE, a decrease in fluorescence intensity indicates mitochondrial depolarization.

    • For JC-1, a decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.

    • Normalize the data to the vehicle control. The wells treated with this compound should show a significant decrease in mitochondrial membrane potential, confirming the validity of the assay.

Visualizations

Experimental Workflow for Ionophore Screening

G cluster_workflow Ionophore Screening Workflow start Start: Seed Cells in 96-well Plate treatment Treat with Test Compounds, Vehicle Control, and This compound (Positive Control) start->treatment incubation Incubate for a Defined Period treatment->incubation dye_loading Load with Mitochondrial Membrane Potential Dye (e.g., TMRE, JC-1) incubation->dye_loading measurement Measure Fluorescence on Plate Reader dye_loading->measurement analysis Data Analysis: Normalize to Controls, Identify 'Hits' measurement->analysis end End: Identification of Potential Ionophores analysis->end

Caption: A typical workflow for a cell-based ionophore screening assay.

Mechanism of Action: this compound-Mediated Disruption of Mitochondrial Membrane Potential

G IMS Intermembrane Space (High [K+]) Matrix Mitochondrial Matrix (Low [K+]) Tet_K_in This compound-K+ Complex Tet_out This compound Tet_K_in->Tet_out Releases K+ into Matrix Depolarization Depolarization of Mitochondrial Membrane (ΔΨm collapses) Tet_K_in->Depolarization Disrupts Gradient Tet_out->Tet_K_in Binds K+ in IMS ETC Electron Transport Chain (maintains ΔΨm)

Caption: this compound shuttles cations across the inner mitochondrial membrane, collapsing the potential.

References

A Comparative Analysis of Tetranactin and Cyclosporin A for Immunosuppression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the immunosuppressive properties of Tetranactin, a macrotetrolide antibiotic, and Cyclosporin A, a well-established calcineurin inhibitor. This analysis is supported by experimental data on their respective mechanisms of action, efficacy in suppressing T-cell responses, and toxicity profiles.

At a Glance: Key Performance Indicators

ParameterThis compoundCyclosporin AReference
Primary Mechanism of Action Proposed to alter intracellular cation concentrations due to its ionophoric properties, affecting signaling pathways.[1]Inhibits calcineurin, a key enzyme in T-cell activation, by forming a complex with cyclophilin.[2][3][4]-
Primary Cellular Target T-lymphocytes[5][6]T-lymphocytes[2][7]-
IC50 for T-Cell Proliferation 50-60 ng/mL50-60 ng/mL[8]
Effect on Cytokine Production Inhibits IL-2, IL-4, and IL-5 production.[1][9]Inhibits transcription of IL-2 and other cytokines.[7][10][11]-
Toxicity Not toxic to human lymphocytes at concentrations up to 100 ng/mL in vitro.[5] No toxicity observed at doses up to 5000 ng/mL.[8]Known nephrotoxicity, neurotoxicity, and hepatotoxicity at high doses.[12][13][14] Associated with an increased risk of infections and malignancies.[3][15]-

Mechanism of Action: A Tale of Two Pathways

The immunosuppressive effects of this compound and Cyclosporin A stem from distinct molecular mechanisms, ultimately leading to the inhibition of T-lymphocyte activation, a critical step in the immune response.

Cyclosporin A operates through a well-defined pathway involving the inhibition of calcineurin.[2][3][4] It begins by binding to its intracellular receptor, cyclophilin.[3] This Cyclosporin A-cyclophilin complex then binds to and inhibits the phosphatase activity of calcineurin.[3][16] Calcineurin is responsible for dephosphorylating the Nuclear Factor of Activated T-cells (NFAT), a transcription factor.[2][3] By inhibiting calcineurin, Cyclosporin A prevents the dephosphorylation and subsequent nuclear translocation of NFAT.[3] This, in turn, blocks the transcription of genes encoding key cytokines, most notably Interleukin-2 (IL-2), which is essential for T-cell proliferation and activation.[2][3][7]

G cluster_cell T-Cell Cytoplasm cluster_nucleus Nucleus TCR T-Cell Receptor Activation Ca ↑ Intracellular Ca²⁺ TCR->Ca Calcineurin Calcineurin Ca->Calcineurin Activates NFAT_P NFAT-P (Inactive) Calcineurin->NFAT_P Dephosphorylates NFAT NFAT (Active) NFAT_P->NFAT IL2_Gene IL-2 Gene Transcription NFAT->IL2_Gene Promotes NFAT->IL2_Gene CyclosporinA Cyclosporin A Cyclophilin Cyclophilin CyclosporinA->Cyclophilin CsA_Cyclo CsA-Cyclophilin Complex Cyclophilin->CsA_Cyclo CsA_Cyclo->Calcineurin Inhibits

Caption: Cyclosporin A Signaling Pathway

In contrast, the precise molecular cascade for This compound is less defined, but its ionophoric nature is believed to be central to its immunosuppressive activity. As a macrotetrolide antibiotic, this compound can transport cations across cell membranes.[1] It is suggested that by altering the intracellular concentrations of cations, such as increasing intracellular Na+ and inhibiting Ca2+ influx, this compound disrupts the signaling events that follow T-cell receptor activation.[1] This disruption ultimately leads to the inhibition of T-cell proliferation and cytokine synthesis, including IL-2.[1] The similarity in outcome to Cyclosporin A, despite a different initial mechanism, suggests a convergence on key downstream pathways essential for T-cell activation.

G cluster_membrane Cell Membrane cluster_cytoplasm T-Cell Cytoplasm This compound This compound (Ionophore) Ca_channel Ca²⁺ Influx This compound->Ca_channel Inhibits Na_ion Na⁺ Influx This compound->Na_ion Promotes Cation_Imbalance Intracellular Cation Imbalance Ca_channel->Cation_Imbalance Na_ion->Cation_Imbalance Signaling_Pathways Downstream Signaling (e.g., Protein Kinases) Cation_Imbalance->Signaling_Pathways Disrupts T_Cell_Activation T-Cell Activation Signaling_Pathways->T_Cell_Activation Inhibits

Caption: Proposed this compound Mechanism

Experimental Data: Efficacy and Toxicity

T-Cell Proliferation Assays

The inhibition of T-cell proliferation is a hallmark of immunosuppressive agents. Both this compound and Cyclosporin A have demonstrated potent inhibitory effects on human T-cell responses in vitro.[8]

CompoundStimulusIC50 (ng/mL)Reference
This compoundAnti-CD3, PHA, alloantigen, tetanus toxoid50-60[8]
Cyclosporin AAnti-CD3, PHA, alloantigen, tetanus toxoid50-60[8]

These results indicate that this compound and Cyclosporin A have comparable potency in inhibiting T-cell proliferation under various stimulation conditions.

Cytokine Production Assays

The suppression of cytokine production is a key mechanism of immunosuppression.

  • This compound: Has been shown to significantly suppress the synthesis and release of IL-2 by mitogen-activated lymphocytes.[1] It also inhibits the production of IL-4 and IL-5.[9]

  • Cyclosporin A: Is well-documented to inhibit the transcription of IL-2.[7][10] It also affects the production of other cytokines such as IFN-γ.[17] Studies have also shown its ability to decrease the secretion of inflammatory cytokines like IL-1β, TNF-α, IL-6, and IL-8 from monocytic cells at high concentrations.[18][19]

Toxicity Profile

A critical differentiator between these two compounds is their toxicity.

  • This compound: In vitro studies have shown no toxicity to human lymphocytes at concentrations up to 100 ng/mL[5] and even up to 5000 ng/mL.[8]

  • Cyclosporin A: While an effective immunosuppressant, its use is associated with significant side effects. These include nephrotoxicity (kidney damage), neurotoxicity, and hepatotoxicity, particularly at higher doses.[12][13][14] Long-term use can also increase the risk of hypertension, infections, and certain malignancies.[3][15]

Experimental Protocols

Detailed methodologies for the key experiments cited are outlined below.

T-Cell Proliferation Assay

This assay measures the ability of T-cells to proliferate in response to a stimulus, and the inhibitory effect of the compounds.

G cluster_prep Cell Preparation cluster_assay Assay Setup cluster_measurement Measurement Isolate_PBMCs Isolate PBMCs from whole blood Isolate_TCells Purify T-Cells Isolate_PBMCs->Isolate_TCells Plate_Cells Plate T-Cells in 96-well plates Add_Compounds Add serial dilutions of This compound or Cyclosporin A Plate_Cells->Add_Compounds Add_Stimulus Add stimulus (e.g., anti-CD3/CD28) Add_Compounds->Add_Stimulus Incubate Incubate for 72 hours Add_Stimulus->Incubate Add_Tracer Add proliferation tracer (e.g., ³H-thymidine or CFSE) Incubate->Add_Tracer Incubate_Short Incubate for 18 hours Add_Tracer->Incubate_Short Harvest_Measure Harvest cells and measure tracer incorporation Incubate_Short->Harvest_Measure

Caption: T-Cell Proliferation Assay Workflow
  • Cell Isolation: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. T-cells are then purified from the PBMCs using negative selection magnetic beads.

  • Cell Culture: Purified T-cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, penicillin, and streptomycin.

  • Assay Setup: T-cells are seeded in 96-well flat-bottom plates at a density of 1 x 10^5 cells/well.

  • Compound Addition: this compound and Cyclosporin A are serially diluted to the desired concentrations and added to the wells.

  • Stimulation: T-cells are stimulated with anti-CD3 and anti-CD28 antibodies, phytohemagglutinin (PHA), or in a mixed lymphocyte reaction (MLR).

  • Proliferation Measurement: After 48-72 hours of incubation, a proliferation marker such as ³H-thymidine is added to the cultures for the final 18 hours. The cells are then harvested, and the incorporation of ³H-thymidine is measured using a scintillation counter as an indicator of DNA synthesis and cell proliferation. Alternatively, a fluorescent dye like CFSE can be used, where proliferation is measured by dye dilution using flow cytometry.

  • Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.

Cytokine Production Assay

This assay quantifies the levels of cytokines secreted by T-cells following stimulation.

  • Cell Culture and Stimulation: T-cells are cultured and stimulated as described in the T-cell proliferation assay, in the presence of varying concentrations of this compound or Cyclosporin A.

  • Supernatant Collection: After 24-48 hours of incubation, the cell culture supernatants are collected.

  • Cytokine Measurement: The concentration of cytokines (e.g., IL-2, IFN-γ) in the supernatants is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit specific for each cytokine.

  • Data Analysis: The amount of cytokine produced at each drug concentration is compared to the untreated control to determine the inhibitory effect.

Calcineurin Activity Assay

This assay measures the phosphatase activity of calcineurin and its inhibition by Cyclosporin A.

  • Lysate Preparation: T-cells are lysed to release intracellular proteins, including calcineurin.

  • Assay Reaction: The cell lysate is incubated with a specific phosphopeptide substrate for calcineurin in a reaction buffer. The reaction is performed in the presence and absence of Cyclosporin A.

  • Phosphate Detection: The amount of free phosphate released from the substrate by calcineurin's phosphatase activity is measured. This can be done using a colorimetric method, such as the malachite green assay, or a fluorimetric assay.[20][21][22]

  • Data Analysis: The inhibition of calcineurin activity is determined by comparing the amount of phosphate released in the presence of Cyclosporin A to the control.

Conclusion

Both this compound and Cyclosporin A are potent inhibitors of T-cell proliferation, with comparable IC50 values in vitro. Their primary difference lies in their mechanism of action and, most critically, their toxicity profiles. Cyclosporin A, a cornerstone of immunosuppressive therapy, has a well-understood mechanism targeting calcineurin but is hampered by significant potential for organ toxicity. This compound presents an intriguing alternative with a potentially safer profile, at least in preclinical in vitro assessments. Its proposed mechanism, centered on its ionophoric properties, warrants further investigation to fully elucidate its molecular targets and signaling pathways. For drug development professionals, this compound may represent a promising scaffold for the development of novel immunosuppressive agents with an improved therapeutic window. Further in vivo studies are necessary to confirm the efficacy and safety of this compound as a potential immunosuppressive drug.

References

Safety Operating Guide

Proper Disposal of Tetranactin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the proper disposal procedures for Tetranactin, a macrotetrolide antibiotic and insecticide. While specific institutional and local regulations must always be prioritized, this guide outlines the key safety and logistical considerations for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for the specific this compound product in use. The SDS provides comprehensive information on physical and chemical properties, hazards, and first-aid measures.

Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE is mandatory:

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or goggles.

  • Lab Coat: A standard laboratory coat to protect from splashes.

  • Respiratory Protection: In cases of potential aerosolization or handling of large quantities, a respirator may be necessary. Refer to the product-specific SDS for detailed requirements.

Disposal Procedures: A Step-by-Step Approach

The appropriate disposal method for this compound depends on the quantity and form of the waste (e.g., pure substance, contaminated materials, or dilute solutions).

Small Quantities (Milligram Scale)

For small residual amounts of this compound, such as those remaining in vials or on weighing paper:

  • Decontamination: Wipe the contaminated surfaces with a suitable solvent such as ethanol or methanol to dissolve the this compound.

  • Collection: Collect the solvent rinse into a designated hazardous waste container.

  • Container Labeling: Clearly label the waste container as "Hazardous Waste" with the full chemical name "this compound" and the solvent used.

Large Quantities and Bulk Disposal

Disposal of larger quantities of this compound, including expired or unused product, must be handled as hazardous chemical waste:

  • Original Container: Whenever possible, keep the this compound in its original, clearly labeled container.

  • Segregation: Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

  • Waste Collection: Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

Disposal of Contaminated Materials

Items such as pipette tips, gloves, and bench paper that are contaminated with this compound should be disposed of as follows:

  • Collection: Place all contaminated solid waste into a designated, leak-proof hazardous waste bag or container.

  • Labeling: Clearly label the container as "Hazardous Waste" and specify "this compound Contaminated Debris."

Disposal of Empty Containers

Empty containers that previously held this compound must also be managed carefully:

  • Triple Rinsing: Rinse the container three times with a suitable solvent (e.g., ethanol or methanol).

  • Rinsate Collection: Collect the rinsate as hazardous waste.

  • Container Disposal: After triple rinsing, the container can typically be disposed of as non-hazardous waste. However, consult your institutional guidelines for specific procedures.

Quantitative Data Summary

PropertyValueRelevance to Disposal
Molecular Formula C₄₄H₇₂O₁₂Provides information for chemical identification and waste manifest.
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility.[1]Informs the choice of solvent for decontamination and rinsing procedures.
Chemical Class MacrotetrolideIndicates potential for biological activity and the need for careful handling to prevent environmental release.

This compound Disposal Workflow

TetranactinDisposal start Start: this compound Waste assess_quantity Assess Quantity and Form start->assess_quantity small_quant Small Quantity / Residual assess_quantity->small_quant Residual large_quant Large Quantity / Bulk assess_quantity->large_quant Bulk contaminated_materials Contaminated Materials assess_quantity->contaminated_materials Debris empty_container Empty Container assess_quantity->empty_container Container decontaminate Decontaminate with Solvent small_quant->decontaminate contact_ehs Contact EHS for Pickup large_quant->contact_ehs dispose_solid_waste Dispose as Hazardous Solid Waste contaminated_materials->dispose_solid_waste triple_rinse Triple Rinse Container empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste decontaminate->collect_rinsate dispose_non_hazardous Dispose as Non-Hazardous Waste collect_rinsate->dispose_non_hazardous collect_rinsate->contact_ehs dispose_solid_waste->contact_ehs triple_rinse->collect_rinsate end End dispose_non_hazardous->end contact_ehs->end

Caption: Logical workflow for the proper disposal of this compound waste.

Environmental Considerations and Spill Management

This compound's insecticidal and antibiotic properties necessitate careful handling to prevent environmental contamination. Uncontrolled release into soil or water systems could disrupt ecosystems.

In the event of a spill:

  • Evacuate and Ventilate: Ensure the area is well-ventilated and restrict access.

  • Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand). For solid spills, carefully sweep up the material, avoiding dust generation.

  • Collect and Dispose: Place all contaminated absorbent and cleaning materials into a sealed, labeled hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning solution as hazardous waste.

  • Report: Report the spill to your institution's EHS department.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and trust in chemical handling practices.

References

Comprehensive Safety and Handling Guide for Tetranactin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Tetranactin. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.

Properties of this compound

This compound is an antibiotic with insecticidal and miticidal properties, produced by Streptomyces sp.[1][2] It functions as a monovalent cation ionophore with high selectivity for ammonium and potassium ions.[1]

PropertyValueSource
CAS Number 33956-61-5[1][3]
Molecular Formula C44H72O12[1][3]
Molecular Weight 793.0 g/mol [1]
Appearance White solid[1]
Purity >95%[1]
Solubility Soluble in ethanol, methanol, DMF, or DMSO. Limited water solubility.[1]
LD50 (Mice) >300 mg/kg (intraperitoneal injection), >15,000 mg/kg (oral)[4]
Storage -20°C[1]

Personal Protective Equipment (PPE)

Given that this compound is an antibiotic with insecticidal properties, and in the absence of a specific Safety Data Sheet (SDS), a cautious approach to PPE is warranted, following general best practices for handling potentially hazardous chemicals and pesticides.[5][6]

Minimum Recommended PPE:

  • Gloves: Chemically resistant gloves (e.g., nitrile or neoprene) are essential to prevent dermal exposure.[7][8] Always wash gloves before removing them.[8]

  • Eye Protection: Safety glasses with side shields, chemical splash goggles, or a face shield should be worn to protect against splashes or dust.[5]

  • Lab Coat/Protective Clothing: A lab coat or chemical-resistant coveralls should be worn to protect the skin.[6] Long-sleeved shirts and long pants are a minimum requirement.[6][8]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator is recommended.[5][8] The need for respiratory protection should be determined by a risk assessment of the specific procedure being performed.

  • Footwear: Closed-toe shoes are mandatory.[6] For larger quantities or in situations with a higher risk of spills, chemically resistant boots should be worn.[6]

Operational Plan: Handling and Storage

Receiving and Unpacking:

  • Inspect the package for any signs of damage or leakage upon arrival.

  • Wear appropriate PPE (gloves, lab coat, eye protection) when unpacking.

  • Verify that the container is properly labeled and sealed.

  • Store the compound immediately under the recommended conditions.

General Handling:

  • Work Area: Handle this compound in a well-ventilated area, such as a chemical fume hood, especially when working with the solid form or creating solutions.

  • Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[9] Wash hands thoroughly with soap and water after handling.[7][8]

  • Weighing: When weighing the solid, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust.

  • Solution Preparation: When dissolving this compound, add the solid to the solvent slowly to avoid splashing. It is soluble in ethanol, methanol, DMF, or DMSO.[1]

Storage:

  • Temperature: Store this compound at -20°C in its original, tightly sealed container.[1]

  • Location: Store in a locked, designated area away from incompatible materials such as strong oxidizing agents.[10]

  • Labeling: Ensure the container is clearly labeled with the chemical name and any relevant hazard warnings.

Disposal Plan

The disposal of this compound should be handled in accordance with all federal, state, and local regulations for pesticide and chemical waste.[11][12]

General Guidelines:

  • Waste Classification: this compound waste should be treated as hazardous chemical waste.

  • Containers: Use designated, sealed, and clearly labeled hazardous waste containers. Do not mix with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[10]

  • Excess Material: Avoid generating excess material by only preparing the amount of solution needed for an experiment.[11]

  • Empty Containers: Do not reuse empty containers.[11] They should be triple-rinsed with an appropriate solvent, and the rinsate collected as hazardous waste. The empty container should then be disposed of according to institutional guidelines.

  • Disposal Route: Contact your institution's EHS office or a licensed hazardous waste disposal contractor for pickup and disposal.[11] Never pour this compound waste down the drain or dispose of it in the regular trash.[11]

Emergency Procedures

Spills:

  • Evacuation: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.

  • Control: Prevent the spill from spreading by using an inert absorbent material like sand or vermiculite.

  • Personal Protection: Wear appropriate PPE, including respiratory protection if necessary, before attempting to clean up a spill.

  • Cleanup: Carefully scoop the absorbent material into a designated hazardous waste container. Clean the spill area with soap and water, collecting the cleaning materials for disposal as hazardous waste.

  • Reporting: Report all spills to your supervisor and the institutional EHS office.

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[13][14] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[13] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[13] If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[13] Never give anything by mouth to an unconscious person.[13] Seek immediate medical attention.

Experimental Protocols

Detailed experimental protocols for this compound are not provided in general safety documents. However, the scientific literature describes its use in various assays. Researchers should consult the primary literature for detailed methodologies. Key experimental findings include:

  • Antibacterial and Antifungal Activity: this compound has been shown to inhibit the growth of Gram-positive bacteria and certain plant pathogenic fungi at concentrations below 0.9 µg/mL.[15]

  • Insecticidal and Miticidal Activity: It demonstrates dose-dependent mortality in insects like the adzuki bean weevil (Callosobruchus chinensis) and has an LC50 value of 9.2 µg/mL against the carmine spider mite (Tetranychus telarius).[15]

  • Ionophore Activity: Studies have investigated its function as a monovalent cation ionophore, showing high selectivity for certain ions across bilayer membranes.[15]

  • Immunosuppressive Effects: this compound has been found to suppress the proliferation of human T lymphocytes and inhibit the formation of experimental autoimmune uveoretinitis in rats.[15]

For specific experimental protocols, researchers should refer to publications such as:

  • Ando, K., et al. (1971). This compound, a new miticidal antibiotic. I. Isolation, characterization and properties of this compound. J. Antibiot. (Tokyo), 24(6), 347-352.[2]

  • Walker, G., et al. This compound inhibits interleukin 1 β and cAMP induction of group II phospholipase A2 in rat renal mesangial cells.

Safe Handling Workflow

Tetranactin_Workflow cluster_prep Preparation cluster_handling Handling & Experimentation cluster_cleanup Cleanup & Disposal start Obtain this compound ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe weigh Weigh Solid Compound workspace Prepare Ventilated Workspace (Fume Hood) ppe->workspace workspace->weigh dissolve Prepare Solution weigh->dissolve decontaminate Decontaminate Glassware & Surfaces experiment Perform Experiment dissolve->experiment experiment->decontaminate waste Collect Waste in Labeled Container decontaminate->waste disposal Arrange for Hazardous Waste Disposal waste->disposal end Procedure Complete disposal->end

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.